1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine
Description
Properties
IUPAC Name |
1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-3-4-6-9(7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDHHFVHVWUZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390314 | |
| Record name | 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-38-4 | |
| Record name | 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethanamine
Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its prominence stems from its role as a bioisosteric replacement for amide and ester functionalities.[2][3] This substitution is strategically advantageous, as the oxadiazole core is generally more resistant to hydrolytic cleavage by metabolic enzymes, enhancing the pharmacokinetic profile of drug candidates.[4][5] Furthermore, the rigid, planar structure of the oxadiazole ring can enforce specific conformations, leading to improved binding affinity and selectivity for biological targets.[6] The target molecule of this guide, 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethanamine, incorporates this privileged scaffold and features a chiral ethylamine substituent, making it a valuable building block for asymmetric synthesis in pharmaceutical development. This guide provides a detailed exploration of its synthesis from readily available starting materials and a comprehensive protocol for its structural and stereochemical characterization.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals a robust and widely adopted strategy for the construction of 3,5-disubstituted 1,2,4-oxadiazoles. The core reaction involves the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative.[7][8][9]
Our strategy is designed around this principle, prioritizing high yields, straightforward purification, and control over stereochemistry. The synthesis is broken down into four key stages:
-
Synthesis of the Key Amidoxime Intermediate: Preparation of o-toluamidoxime from o-tolunitrile.
-
Preparation of the Chiral Sidechain: N-protection of a chiral amino acid (L-Alanine) to prevent self-condensation and preserve stereochemical integrity.
-
Heterocycle Formation: Coupling of the amidoxime and the protected amino acid, followed by intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Final Deprotection: Removal of the protecting group to yield the target primary amine.
Caption: Retrosynthetic pathway for the target compound.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, self-validating protocols for the synthesis of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethanamine.
Stage 1: Synthesis of o-Toluamidoxime
The conversion of a nitrile to an amidoxime is the foundational step. This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon. The use of a mild base is crucial to generate free hydroxylamine from its hydrochloride salt without causing decomposition.
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-tolunitrile (10.0 g, 85.4 mmol), ethanol (100 mL), and potassium carbonate (17.7 g, 128.1 mmol).
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (8.9 g, 128.1 mmol) in water (30 mL). Add this aqueous solution to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system. The disappearance of the starting nitrile spot indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Add 100 mL of water to the remaining residue and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: Recrystallize the crude solid from a hot ethyl acetate/hexane mixture to afford o-toluamidoxime as a white crystalline solid. Expected yield: 80-90%.
Stage 2: Synthesis of N-Boc-L-Alanine
Protection of the amine group of L-Alanine as a tert-butoxycarbonyl (Boc) carbamate is essential. This prevents the amine from reacting with the coupling agents in the next step, thereby ensuring the formation of the desired oxadiazole.
Protocol:
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve L-Alanine (7.5 g, 84.2 mmol) in a solution of sodium hydroxide (3.7 g, 92.6 mmol) in 85 mL of water. Add 85 mL of tert-butanol.
-
Protection: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (Boc)₂O (20.2 g, 92.6 mmol) portion-wise while stirring vigorously.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours.
-
Workup: Concentrate the mixture in vacuo to remove the tert-butanol. Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid. A white precipitate will form.
-
Isolation: Extract the acidified solution with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-L-Alanine as a white solid. Expected yield: 90-95%.
Stage 3 & 4: Coupling, Cyclization, and Deprotection
This one-pot, two-step procedure represents an efficient method for forming the 1,2,4-oxadiazole ring and subsequently revealing the target amine.[7][10] The process begins with the formation of an O-acylamidoxime intermediate via peptide coupling reagents, which then undergoes thermal cyclodehydration. The final step is an acid-catalyzed removal of the Boc protecting group.
Caption: Workflow for the final synthetic stages.
Protocol:
-
Coupling: To a solution of N-Boc-L-Alanine (5.0 g, 26.4 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (4.3 g, 31.7 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (6.1 g, 31.7 mmol). Stir the mixture at room temperature for 30 minutes.
-
Addition: Add o-toluamidoxime (3.97 g, 26.4 mmol) to the solution and continue stirring at room temperature for 24 hours.
-
Cyclization: Heat the reaction mixture to 110-120 °C and maintain for 3-5 hours. Monitor the formation of the protected oxadiazole by LC-MS.
-
Workup: After cooling, pour the reaction mixture into 500 mL of ice-cold water. Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Purification (Protected Intermediate): Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by column chromatography on silica gel (gradient elution, 10-30% ethyl acetate in hexanes) to isolate the Boc-protected intermediate.
-
Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM, 50 mL). Add trifluoroacetic acid (TFA, 25 mL) dropwise at 0 °C.
-
Reaction: Allow the solution to warm to room temperature and stir for 2-4 hours until TLC or LC-MS confirms the complete consumption of the starting material.
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous phase is basic (pH > 8). Extract the aqueous phase with ethyl acetate. Combine all organic layers, dry over sodium sulfate, and concentrate to yield the final product, 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethanamine. Further purification can be achieved by crystallization or preparative HPLC if necessary.
Structural and Stereochemical Characterization
Thorough characterization is paramount to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
The following table summarizes the expected spectroscopic data for the target compound. This data serves as a benchmark for validating the successful synthesis.
| Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Protons (o-Tolyl): Multiplet at ~δ 7.2-8.0 ppm. The ortho substitution pattern will lead to a complex splitting pattern. Ethylamine CH: Quartet at ~δ 4.5-4.8 ppm, coupled to the CH₃ group. o-Tolyl CH₃: Singlet at ~δ 2.4-2.6 ppm. Ethylamine CH₃: Doublet at ~δ 1.6-1.8 ppm, coupled to the CH proton. Amine NH₂: Broad singlet at ~δ 1.9-2.5 ppm (can exchange with D₂O).[11] |
| ¹³C NMR | Oxadiazole C3 & C5: Two quaternary carbons in the range of δ 165-180 ppm.[12] Aromatic Carbons: Signals between δ 125-140 ppm. Ethylamine CH: Signal around δ 45-50 ppm. o-Tolyl CH₃: Signal around δ 20-22 ppm. Ethylamine CH₃: Signal around δ 18-21 ppm. |
| Mass Spec. (ESI-MS) | Molecular Ion: Expected [M+H]⁺ peak at m/z 218.13. The fragmentation pattern may show cleavage of the ethylamine side chain or characteristic ring fragmentation of the 1,2,4-oxadiazole core.[11][13] |
| IR Spectroscopy | N-H Stretch: Medium to weak absorption around 3300-3400 cm⁻¹ (primary amine). Aromatic C-H Stretch: Absorption just above 3000 cm⁻¹. Aliphatic C-H Stretch: Absorption just below 3000 cm⁻¹. C=N Stretch (Oxadiazole): Characteristic absorption around 1610-1640 cm⁻¹.[14] C-O-C/C-O-N Stretch: Strong absorptions in the 1000-1250 cm⁻¹ region.[15] |
Chromatographic Purity and Chiral Analysis
As the target molecule is a chiral primary amine, assessing its enantiomeric purity is critical, especially for applications in drug development.[16] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[17][18]
Protocol: Chiral HPLC Method Development
-
Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) are highly effective for resolving a wide range of chiral amines.[16] Start with a column such as Chiralpak IA.
-
Mobile Phase Screening:
-
Normal Phase: A typical starting mobile phase is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio.[19]
-
Additive: For basic compounds like amines, the addition of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%) is crucial to improve peak shape and prevent tailing.[19]
-
-
Instrumentation:
-
HPLC System: Standard HPLC with UV detection.
-
Wavelength: Monitor at a wavelength where the aromatic system absorbs, typically around 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
-
Analysis: Inject a solution of the synthesized compound. The goal is to achieve baseline separation of the two enantiomers. If starting from L-Alanine, the resulting product should show a single major peak corresponding to the (S)-enantiomer. The presence of the other enantiomer would indicate racemization during the synthesis.
-
Optimization: If separation is not optimal, adjust the ratio of hexane to alcohol, change the alcohol modifier (e.g., from isopropanol to ethanol), or screen different CSPs.
Field Insights and Conclusion
The synthesis pathway detailed in this guide is robust and scalable. The choice of EDC/HOBt as coupling agents is based on their efficiency and relatively low cost.[7] Thermal cyclization is often preferred as it avoids harsh dehydrating reagents that can lead to side products.[10]
A critical consideration is the potential for racemization. While the Boc protection and coupling conditions described are generally mild, it is imperative to verify the enantiomeric excess (e.e.) of the final product using chiral HPLC. Any significant racemization may necessitate re-evaluation of the coupling or deprotection steps, potentially opting for lower temperatures or alternative reagents.
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
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A Preferred Synthesis of 1,2,4‐Oxadiazoles. Taylor & Francis Online. [Link]
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Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications. [Link]
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Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. [Link]
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Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. [Link]
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Ethionamide boosters. 2. Combining bioisosteric replacement and structure-based drug design to solve pharmacokinetic issues in a series of potent 1,2,4-oxadiazole EthR inhibitors. PubMed. [Link]
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Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]
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Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. ScienceDirect. [Link]
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. [Link]
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13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
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Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]
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[Characteristics of IR spectra for oxadiazole]. PubMed. [Link]
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Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]
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Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC. [Link]
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C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]
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Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. ResearchGate. [Link]
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FTIR spectra of the three oxadiazole derivatives. ResearchGate. [Link]
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Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
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1-(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)ethanamine. Chemical Suppliers. [Link]
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A Technical Guide to the Physicochemical Properties of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine: A Methodological & Predictive Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a specific, non-commercial molecule. As such, this document is not a report of established experimental data but a predictive guide based on the analysis of its structural components and established physicochemical principles. It serves as a roadmap for researchers on how to approach the characterization of this and structurally related compounds.
Abstract
This whitepaper provides an in-depth technical and methodological guide to understanding the core physicochemical properties of the novel compound 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, valued for its metabolic stability and role as a bioisostere.[1][2] By deconstructing the title molecule into its constituent parts—the 1,2,4-oxadiazole core, the lipophilic o-tolyl group, and the basic ethylamine substituent—we can predict its behavior and outline the essential experimental protocols required for its empirical characterization. This guide details the causality behind experimental design for determining critical drug-like properties, including ionization constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and chemical stability, providing a foundational framework for its potential development.
Introduction and Structural Rationale
The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[2] Its value stems from several key attributes:
-
Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, offering an advantage over more labile functionalities like esters or amides.[1]
-
Bioisosterism: It can act as a bioisostere for ester and amide groups, allowing chemists to modify a molecule's properties while retaining key binding interactions.
-
Modulation of Physicochemical Properties: The inclusion of this heterocycle influences a compound's polarity, hydrogen bonding capacity, and overall solubility.[1][3]
-
Diverse Biological Activities: Derivatives have shown a wide spectrum of activities, including anticancer, anti-inflammatory, and antiparasitic effects.[1][2][4]
Structural Analysis of the Target Compound
The title compound, 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine, integrates three key structural motifs that dictate its physicochemical profile:
-
o-Tolyl Group: This nonpolar, hydrophobic group attached at the 3-position of the oxadiazole will be a primary contributor to the molecule's overall lipophilicity.[5] Its ortho-methyl substitution may introduce steric hindrance, potentially influencing crystal packing and receptor interactions.
-
1,2,4-Oxadiazole Core: This central scaffold is thermally and chemically robust.[1] Its nitrogen atoms are weakly basic and contribute to the molecule's polar surface area.
-
Ethylamine Substituent: The primary amine on the ethyl group at the 5-position is the most significant basic center in the molecule.[6] Its ability to be protonated at physiological pH will be the dominant factor governing the compound's aqueous solubility and its LogD profile.
Caption: Structure of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine.
Proposed Synthesis and Characterization
While a specific synthesis for this exact molecule is not published, a reliable and common route for generating 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an amidoxime with a carboxylic acid derivative.[7][8]
Proposed Synthetic Pathway
The synthesis can be logically approached in two main stages:
-
Formation of o-tolyl amidoxime: Starting from o-tolunitrile, reaction with hydroxylamine hydrochloride yields the key amidoxime intermediate.
-
Cyclization: The amidoxime is then reacted with a derivative of 2-aminopropanoic acid (alanine). The carboxylic acid is typically activated, for instance with carbonyldiimidazole (CDI), to facilitate the condensation and subsequent cyclization to form the 1,2,4-oxadiazole ring.[8] A final deprotection step would be required if the amine was protected (e.g., as a Boc-carbamate).
Caption: Proposed synthesis of the target compound via an amidoxime intermediate.
Core Physicochemical Properties: A Methodological Approach
The following sections describe the critical physicochemical properties and the gold-standard experimental protocols for their determination.
Ionization Constant (pKa)
The pKa value defines the strength of an acid or base and is crucial for predicting a molecule's charge state at a given pH. For the title compound, the primary amine of the ethylamine group is the main basic center.
-
Importance: The pKa dictates the degree of ionization in different physiological compartments (e.g., stomach, intestine, blood), which directly impacts solubility, membrane permeability, and receptor binding.
-
Predicted pKa: Simple alkylamines typically have a pKa for their conjugate acid in the range of 10-11.[9] The electron-withdrawing nature of the nearby oxadiazole ring will likely lower this value. A reasonable estimate for the pKa of the protonated amine is in the range of 8.5 - 9.5 . The oxadiazole nitrogens are very weak bases, and their pKa values are expected to be below 2.
-
Recommended Protocol: Potentiometric Titration Potentiometric titration is a high-precision technique and the standard method for pKa determination.[10][11]
-
Preparation: A dilute solution of the compound (e.g., 1 mM) is prepared in water or a water/co-solvent mixture if solubility is low.[12][13] The ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[11][12]
-
Titration: The solution is made acidic (e.g., to pH 2) with a standard acid (e.g., 0.1 M HCl). It is then titrated with a standard base (e.g., 0.1 M NaOH) in small, precise increments.[12]
-
Measurement: The pH of the solution is measured with a calibrated pH electrode after each addition of titrant.[11]
-
Analysis: The pKa is determined from the resulting titration curve. At the half-equivalence point, where half of the amine has been neutralized, the pH is equal to the pKa.[12]
-
Lipophilicity (LogP and LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a key determinant of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[14][15]
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral species. Given the basicity of the amine, the neutral form will only exist at high pH.
-
LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. LogD at pH 7.4 is the most physiologically relevant parameter.
-
Predicted Values: The o-tolyl group is significantly lipophilic.[16] The ethylamine and oxadiazole components are more polar. The predicted LogP (for the neutral form) is likely in the range of 2.5 - 3.5 . At pH 7.4, the amine will be mostly protonated, making the molecule more hydrophilic. The LogD₇.₄ is therefore predicted to be significantly lower, likely in the range of 1.0 - 2.0 .
-
Recommended Protocol: Shake-Flask Method (OECD 107) The shake-flask method is the traditional and most reliable method for determining LogP and LogD.[17][18]
-
System Preparation: A two-phase system of n-octanol (pre-saturated with buffer) and an aqueous buffer of a specific pH (e.g., pH 7.4, pre-saturated with n-octanol) is prepared.
-
Partitioning: A known amount of the compound is added to the system. The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean split.[18]
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[17]
-
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development.
-
Importance: Adequate solubility is essential for oral absorption and for the preparation of intravenous formulations.
-
Predicted Solubility: As a basic compound, its solubility will be highly pH-dependent. It will be much more soluble at acidic pH (where the amine is fully protonated) than at pH > pKa (where the neutral, more lipophilic form dominates). Kinetic solubility at pH 7.4 is likely to be in the low-to-moderate micromolar range.
-
Recommended Protocol: Kinetic Solubility Assay For early-stage drug discovery, kinetic solubility assays are high-throughput and provide a good estimate of a compound's dissolution behavior.[19][20][21]
-
Stock Solution: A high-concentration stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).[22][23]
-
Precipitation: A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The solution is mixed and incubated for a set period (e.g., 2 hours).[19][22] If the compound's concentration exceeds its solubility, it will precipitate out.
-
Separation: The undissolved solid is removed by filtration or centrifugation.[20]
-
Quantification: The concentration of the dissolved compound remaining in the filtrate is measured, often by UV-Vis absorbance in a plate reader or by LC-MS.[21][23] This concentration is reported as the kinetic solubility.
-
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- 15. Towards better understanding of lipophilicity: assessment of in silico and chromatographic logP measures for pharmaceutically important compounds by nonparametric rankings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine
Disclaimer: The compound 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine is not extensively characterized in publicly available scientific literature. Therefore, this guide presents a scientifically rigorous, hypothetical mechanism of action based on the well-documented activities of its core chemical moieties: the 1,2,4-oxadiazole ring, the ethylamine sidechain, and the o-tolyl group. The experimental protocols described herein represent a robust roadmap for elucidating its true biological function.
Section 1: Introduction and Molecular Rationale
The intersection of privileged scaffolds in medicinal chemistry often yields novel pharmacological agents with unique therapeutic potential. The structure of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine represents a compelling convergence of three such motifs.
-
The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a well-established bioisostere for ester and amide functionalities, prized for its metabolic stability and ability to engage in critical hydrogen bonding and π-stacking interactions within biological targets. Its derivatives are known to exhibit a wide range of biological activities, including potent and selective modulation of G-protein coupled receptors (GPCRs).
-
The Ethylamine Sidechain: The phenethylamine and related ethylamine structures are the foundational backbones for a vast number of endogenous neurotransmitters (e.g., dopamine, norepinephrine, serotonin) and synthetic drugs targeting the central nervous system (CNS). This moiety is strongly associated with interactions at monoamine receptors.
-
The o-Tolyl Group: The ortho-methylated phenyl ring (o-tolyl) serves to introduce steric bulk and lipophilicity. This can profoundly influence the compound's binding affinity, selectivity, and pharmacokinetic properties by dictating the precise orientation of the molecule within a receptor's binding pocket and affecting its ability to cross cellular membranes, including the blood-brain barrier.
Based on this structural analysis, we hypothesize that 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine functions as a modulator of a specific monoamine GPCR, with a high probability of targeting a subtype of the serotonin (5-HT) or dopamine (D) receptor families. This guide will proceed under the working hypothesis that the primary target is the Serotonin 2A Receptor (5-HT₂ₐR) , a key regulator of cognition, mood, and perception.
Section 2: Proposed Mechanism of Action - Selective 5-HT₂ₐR Agonism
We propose that 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine acts as a selective agonist at the 5-HT₂ₐ receptor. Upon binding, it is hypothesized to stabilize an active conformation of the receptor, initiating a canonical downstream signaling cascade.
The binding event is likely governed by several key interactions:
-
Ionic Bonding: The primary amine of the ethylamine sidechain, protonated at physiological pH, is predicted to form a salt bridge with the highly conserved aspartate residue (Asp155) in transmembrane helix 3 (TM3) of the 5-HT₂ₐR. This is a canonical interaction for monoaminergic ligands.
-
Hydrogen Bonding: The nitrogen atoms of the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, potentially interacting with serine residues in TM5.
-
Hydrophobic/Steric Interactions: The o-tolyl group is projected to fit into a hydrophobic pocket defined by aromatic and aliphatic residues within the receptor, with the ortho-methyl group serving to fine-tune selectivity against other closely related receptors (e.g., 5-HT₂C).
Activation of the 5-HT₂ₐR leads to the engagement of the Gαq subunit of its associated heterotrimeric G-protein. This triggers the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC).
Signaling Pathway Diagram
Caption: Proposed Gαq signaling cascade initiated by compound binding to the 5-HT₂ₐR.
Section 3: Experimental Validation Workflow
To rigorously test this hypothesis, a multi-stage experimental plan is required, moving from initial target identification to functional characterization and cellular confirmation.
Stage 1: Target Identification and Binding Affinity
The primary objective is to confirm that the compound binds to the 5-HT₂ₐR and to quantify its affinity.
Protocol: Radioligand Binding Assay
-
Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Harvest cells and prepare cell membrane homogenates via sonication and centrifugation.
-
Determine protein concentration of the membrane preparation using a Bradford or BCA assay.
-
-
Competition Binding:
-
Set up a 96-well plate with a constant concentration of a high-affinity 5-HT₂ₐR radioligand (e.g., [³H]-ketanserin).
-
Add increasing concentrations of the unlabeled test compound (1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine), typically from 10⁻¹¹ M to 10⁻⁵ M.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Causality: This step allows the test compound to compete with the radioligand for the binding site. The degree of displacement is proportional to the test compound's affinity.
-
-
Separation & Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Summary Table
| Parameter | Description | Expected Outcome |
| IC₅₀ | Concentration for 50% inhibition of radioligand binding. | < 100 nM |
| Ki | Equilibrium dissociation constant; a measure of affinity. | < 50 nM for high affinity |
Stage 2: Functional Characterization - Agonism vs. Antagonism
Once binding is confirmed, the next step is to determine the functional consequence of that binding.
Protocol: Calcium Flux Assay
-
Cell Plating:
-
Plate the 5-HT₂ₐR-expressing HEK293 cells in a black, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid.
-
Causality: Probenecid is an anion-exchange transporter inhibitor that prevents the cells from actively pumping the dye out, ensuring a robust signal.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition & Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence for 15-30 seconds.
-
Inject a range of concentrations of the test compound and immediately begin measuring the change in fluorescence intensity over time (typically 2-3 minutes).
-
Causality: An agonist will trigger the Gαq pathway, leading to IP₃-mediated Ca²⁺ release from the ER, causing a sharp increase in intracellular calcium and thus a spike in fluorescence.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the Emax (maximum possible effect).
-
Compare the Emax to that of a known full agonist (e.g., serotonin) to classify the compound as a full or partial agonist.
-
Data Summary Table
| Parameter | Description | Expected Outcome for Agonist |
| EC₅₀ | Concentration for 50% of maximal functional response. | < 500 nM |
| Emax | Maximum response relative to a full agonist. | > 80% for a full agonist |
Workflow Diagram
Caption: A three-stage workflow for validating the compound's binding, function, and selectivity.
Section 4: Conclusion and Future Directions
This guide outlines a plausible mechanism of action for 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine, centering on its role as a selective 5-HT₂ₐ receptor agonist. The proposed structure-activity relationship suggests a strong potential for potent and selective interaction with this therapeutically relevant GPCR. The detailed experimental workflows provide a clear and robust path for validating this hypothesis, from initial binding studies to functional cellular assays.
Future work should focus on executing this plan and expanding upon it with selectivity screening against a panel of related GPCRs, assessing downstream signaling endpoints such as ERK phosphorylation, and ultimately evaluating the compound's efficacy in preclinical in vivo models of CNS disorders.
References
-
Brogini, S., et al. (2011). 1,2,4-Oxadiazoles: a class of versatile ligands for G-protein coupled receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Yang, Y., et al. (2021). The 1,2,4-Oxadiazole, a Privileged Scaffold in Medicinal Chemistry: Recent Advances. Molecules. Available at: [Link]
An In-depth Technical Guide to the In Vitro Biological Activity of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
Foreword: A Predictive Framework for a Novel Oxadiazole Derivative
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to the potential in vitro biological activities of the novel compound, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. As of the writing of this guide, specific experimental data for this exact molecule is not yet present in the public domain. However, the rich and diverse pharmacology of the oxadiazole scaffold, to which this compound belongs, provides a strong predictive foundation for its potential therapeutic applications.[1][2][3]
This guide is structured not as a report of concluded experiments, but as a forward-looking manual, providing the scientific rationale and detailed methodologies for a comprehensive in vitro evaluation of this compound. We will leverage the extensive existing knowledge on oxadiazole derivatives to hypothesize potential activities and present the established protocols to rigorously test these hypotheses. Our approach is grounded in the principles of scientific integrity, providing you with self-validating experimental systems to explore the biological potential of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
The Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry
The oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[4] Depending on the arrangement of the heteroatoms, several isomers exist, with the 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers being of particular interest in medicinal chemistry.[3] These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2]
The presence of the –N=C-O moiety within the oxadiazole ring is a key contributor to its biological activity.[2] Numerous studies have demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][5] The versatility of the oxadiazole core allows for structural modifications that can enhance potency and selectivity towards specific biological targets.[1][6]
Based on this extensive body of literature, we can logically predict that 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is a prime candidate for exhibiting one or more of these key biological activities. The subsequent sections of this guide will provide the detailed experimental frameworks to investigate these possibilities.
Investigating the Anticancer Potential: Cytotoxicity and Mechanistic Assays
The anticancer activity of oxadiazole derivatives is widely documented, with many compounds showing potent cytotoxicity against various cancer cell lines.[1][5][7][8][9] The proposed mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell proliferation such as telomerase, thymidylate synthase, and topoisomerase II.[6]
Initial Cytotoxicity Screening
The first step in evaluating the anticancer potential of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is to determine its cytotoxic effect on a panel of human cancer cell lines. The MTT and SRB assays are robust, colorimetric methods widely used for this purpose.[10][11][12][13]
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay [10][11]
-
Cell Seeding: Plate cells from selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well.[7] Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare a stock solution of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations. Add these dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (cells treated with the solvent alone).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[10][14]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10][14]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[11]
Experimental Protocol: Sulforhodamine B (SRB) Assay [15]
-
Cell Seeding and Compound Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the wells five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the wells with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 560-580 nm using a microplate reader.[15]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC₅₀ value.
Data Presentation: Anticipated Cytotoxicity Profile
The results from the initial cytotoxicity screening can be effectively summarized in a table for comparative analysis.
| Cell Line | Cancer Type | Predicted IC₅₀ (µM) for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine |
| MCF-7 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HepG2 | Liver Cancer | Data to be determined |
| HCT-116 | Colon Cancer | Data to be determined |
Visualizing the Experimental Workflow
A clear workflow is essential for reproducible research.
Caption: Workflow for Broth Microdilution MIC Assay.
Anti-inflammatory Activity Assessment
Certain heterocyclic compounds, including oxadiazole derivatives, have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. [2][16][17][18][19]An in vitro assay to evaluate the inhibition of COX-1 and COX-2 can provide insights into the potential anti-inflammatory activity of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
In Vitro COX Inhibition Assay
Experimental Protocol: COX (ovine or human) Inhibitor Screening Assay
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX inhibitor screening assay kit. This typically includes the enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and a colorimetric substrate.
-
Compound Preparation: Prepare various concentrations of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Allow a brief pre-incubation.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Peroxidase Activity Measurement: The cyclooxygenase activity of COX produces PGG₂, which is then reduced by the peroxidase activity of COX to PGH₂. This peroxidase activity is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590-620 nm) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2. The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) can then be calculated.
Data Presentation: Potential COX Inhibition Profile
| Enzyme | Predicted IC₅₀ (µM) for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine |
| COX-1 | Data to be determined |
| COX-2 | Data to be determined |
| Selectivity Index (COX-1/COX-2) | Data to be determined |
Conclusion and Future Directions
This guide provides a comprehensive, predictive framework for the initial in vitro evaluation of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. Based on the robust and versatile nature of the oxadiazole scaffold, this novel compound holds significant promise as a potential anticancer, antimicrobial, or anti-inflammatory agent. The detailed protocols and structured approach outlined herein are designed to empower researchers to systematically uncover its biological activities.
Positive results from these initial in vitro screens will pave the way for more advanced mechanistic studies, such as apoptosis assays, cell cycle analysis, and specific enzyme inhibition studies, to fully elucidate the compound's mode of action. We are confident that the methodologies presented will serve as a valuable resource in the quest to translate this promising chemical entity into a potential therapeutic lead.
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- Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Luo, Z.-H., et al. (2012). Synthesis and in Vitro Antitumor Activity of 1,3,4-Oxadiazole Derivatives Based on Benzisoselenazolone. CHEMICAL & PHARMACEUTICAL BULLETIN, 60(7), 887–891.
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- RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
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A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
Executive Summary
In the landscape of modern drug discovery, the early identification of potential liabilities is paramount to mitigating late-stage attrition and optimizing resource allocation. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of the novel compound, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. As a member of the oxadiazole class of heterocycles—a scaffold of significant interest in medicinal chemistry—this compound warrants a rigorous, phased evaluation of its safety profile.[1][2] We eschew a rigid, one-size-fits-all template in favor of a logical, tiered strategy that progresses from cost-effective computational predictions to definitive cell-based assays. This document is structured to guide researchers, toxicologists, and drug development professionals through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, primary in vitro cytotoxicity assessment, and initial genotoxicity screening. Each section elucidates the causal reasoning behind experimental choices, provides detailed, field-tested protocols, and establishes a clear decision-making framework, ensuring scientific integrity and a self-validating workflow at every stage.
Introduction: A Strategic Approach to Preclinical Safety
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of failure.[3] A robust preclinical safety assessment is therefore not merely a regulatory hurdle, but a critical component of a successful drug development program.[4] Our subject compound, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, belongs to a class of molecules known for a wide spectrum of biological activities, making an early and thorough toxicity evaluation essential.[2][5]
The Compound: 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
-
Chemical Name: 1-(3-o-Tolyl-[6][7][8]oxadiazol-5-yl)-ethylamine
-
Molecular Formula: C₁₁H₁₃N₃O[9]
-
Molecular Weight: 203.24 g/mol [9]
-
Structure:
(Simplified ASCII representation)
The 1,2,4-oxadiazole ring is a bioisostere for esters and amides and is frequently incorporated into small molecules to improve pharmacokinetic properties. However, the introduction of any heterocyclic system necessitates a bespoke toxicological evaluation.
The Imperative for a Phased Screening Strategy
To maximize efficiency and minimize cost, a tiered or phased approach to toxicity screening is the industry standard. This strategy allows for the rapid elimination of compounds with significant liabilities using high-throughput, low-cost methods before committing to more resource-intensive assays.[3][10] Our proposed workflow begins with a purely computational assessment, followed by foundational cell-based assays to confirm and quantify biological effects.
Caption: A high-level overview of the phased toxicity screening workflow.
Phase I: In Silico ADMET Profiling – The First Line of Defense
Rationale and Causality
Before any physical compound is handled, computational toxicology provides a powerful, predictive lens into its potential behavior. By leveraging machine learning models trained on vast chemical libraries, we can forecast a spectrum of ADMET properties.[11][12] This step is invaluable for identifying potential "red flags" and guiding the design of subsequent wet-lab experiments. The choice to begin in silico is driven by its unparalleled speed and cost-effectiveness, requiring only the chemical structure as input.[13]
Recommended Tools and Methodology
A consensus approach using multiple platforms is recommended to increase confidence in the predictions.[11]
-
SwissADME: Provides insights into physicochemical properties, pharmacokinetics, and drug-likeness.
-
ADMET-AI or pkCSM: Offer predictions on a wide range of ADMET endpoints, including toxicity flags like Ames mutagenicity and hepatotoxicity.[12][14]
-
Toxtree: Can be used for rule-based toxicity prediction, such as applying the Cramer decision tree.[15]
Methodology: The SMILES (Simplified Molecular Input Line Entry System) string for the compound is submitted to these web servers, and the resulting predictions are compiled for analysis.
Key Predictive Endpoints and Hypothetical Data
The primary goal is to screen for major liabilities. Key endpoints include mutagenicity, carcinogenicity, hepatotoxicity, and oral bioavailability.
Table 1: Hypothetical In Silico ADMET Profile for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
| Parameter | Predicted Value | Interpretation / Implication | Source Platform |
|---|---|---|---|
| Ames Mutagenicity | Negative | Low probability of being a bacterial mutagen. | ADMET-AI[12] |
| Carcinogenicity | Negative | Low probability of being a carcinogen. | pkCSM |
| Hepatotoxicity | Positive (Prob: 0.75) | Potential Liability. May cause liver toxicity. | ADMET-AI[12] |
| Oral Bioavailability | High | Likely well-absorbed after oral administration. | SwissADME |
| Blood-Brain Barrier | Permeant | Potential for CNS effects (therapeutic or adverse). | SwissADME |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. | SwissADME |
Decision Point: The predicted hepatotoxicity is a significant flag. This does not halt development but informs the design of Phase II, mandating the use of a liver-derived cell line (e.g., HepG2) to experimentally verify this prediction.
Phase II: In Vitro Cytotoxicity Assessment – Quantifying Biological Impact
Rationale and Causality
Moving from prediction to practice, in vitro cytotoxicity assays are the cornerstone of preclinical toxicity testing.[16][17] They provide quantitative data on a compound's ability to compromise cellular health. We employ two distinct but complementary assays to build a robust dataset. The first, an MTT assay, measures metabolic dysfunction, an early indicator of cell stress. The second, an LDH release assay, measures loss of membrane integrity, a hallmark of cell death.[18][19] This dual-assay approach provides a more complete picture of the cytotoxic mechanism and increases confidence in the results.
Experimental Design
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): Chosen to directly investigate the in silico hepatotoxicity flag.
-
HEK293 (Human Embryonic Kidney): A commonly used, non-hepatic line to assess basal cytotoxicity.
-
-
Dose Range: A semi-logarithmic range of concentrations (e.g., 0.1 µM to 100 µM) is used to generate a full dose-response curve.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Untreated Control: Cells in media alone.
-
Caption: Principles of the MTT (metabolic activity) and LDH (membrane integrity) assays.
Protocol 1: MTT Assay for Cell Viability
This protocol is based on standard methodologies for assessing metabolic activity.[7]
-
Cell Seeding: Seed HepG2 and HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[20]
-
Compound Treatment: Prepare serial dilutions of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT into formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes.[20]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[21]
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures lactate dehydrogenase (LDH) released from damaged cells.[22]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.
-
Establish Controls: Prepare triplicate wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with 10 µL of a 10X Lysis Solution (e.g., Triton X-100) 45 minutes before measurement.[23]
-
Background Control: Culture medium with no cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[24]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (as supplied by a commercial kit) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
Data Analysis and Presentation
Cytotoxicity is calculated as a percentage of the maximum LDH release control, corrected for background. Cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Table 2: Hypothetical Cytotoxicity Data Summary
| Assay | Cell Line | Exposure Time | IC₅₀ (µM) | Interpretation |
|---|---|---|---|---|
| MTT | HepG2 | 48h | 12.5 | Moderate cytotoxicity in liver cells, confirming in silico flag. |
| MTT | HEK293 | 48h | 45.2 | Lower cytotoxicity in non-hepatic cells, suggesting some liver specificity. |
| LDH | HepG2 | 48h | 18.9 | Confirms cytotoxicity via membrane damage, consistent with MTT data. |
| LDH | HEK293 | 48h | > 100 | Minimal membrane damage in non-hepatic cells at tested concentrations. |
Decision Point: The IC₅₀ value in HepG2 cells is in a range that might be concerning, depending on the intended therapeutic concentration. The data confirms the hepatotoxicity risk. The compound is not acutely cytotoxic to be immediately discarded, but this liability must be tracked. Proceed to genotoxicity screening.
Phase III: In Vitro Genotoxicity Screening – Assessing Mutagenic Potential
Rationale and Causality
Genotoxicity, the ability of a substance to damage DNA, is a critical endpoint as it can lead to carcinogenesis or heritable genetic defects.[25] A standard battery of genotoxicity tests is required by regulatory agencies.[26] The Bacterial Reverse Mutation Assay, or Ames test, is the universally accepted first step for identifying gene mutations.[27][28] Its inclusion is non-negotiable for a preliminary safety profile.
Protocol 3: Bacterial Reverse Mutation (Ames) Test
The Ames test assesses the ability of a chemical to induce reverse mutations in bacterial strains that are auxotrophic for histidine (Salmonella typhimurium) or tryptophan.[8][29] A positive test indicates the chemical is a mutagen.
-
Strain Selection: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) which detect different types of mutations (frameshift vs. base-pair substitution).[8]
-
Metabolic Activation: Conduct the assay both with and without the addition of a rat liver homogenate fraction (S9). The S9 fraction contains metabolic enzymes (like Cytochrome P450s) that can convert a non-mutagenic compound into a mutagenic metabolite.[30][31]
-
Exposure (Plate Incorporation Method):
-
To 2 mL of molten top agar (kept at 45°C), add: 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at a specific concentration, and 0.5 mL of S9 mix or buffer.[30]
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate (which lacks histidine).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow without histidine).
-
Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.[29][30]
Follow-up Considerations: In Vitro Micronucleus Test
If the Ames test is positive, or if a comprehensive screen is desired from the outset, the in vitro micronucleus assay is the logical next step. This test, performed in mammalian cells, detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss), providing a broader view of chromosomal damage.[27][32]
Synthesis and Decision-Making
The preliminary toxicity screening culminates in the integration of data from all three phases to make an informed " go/no-go " decision or to guide the next steps in chemical optimization.
Caption: A decision-making flowchart based on integrated toxicity data.
-
In Silico Analysis: Flagged for potential hepatotoxicity.
-
In Vitro Cytotoxicity: Confirmed moderate, somewhat selective cytotoxicity towards liver cells (IC₅₀ ≈ 12.5 µM).
-
In Vitro Genotoxicity: Ames test was negative.
Overall Assessment: The compound is not a mutagen but presents a clear hepatotoxic risk. The decision would be to proceed with caution . The next steps would involve structure-activity relationship (SAR) studies to synthesize analogs that retain the desired pharmacological activity but have a reduced impact on hepatocyte viability. The IC₅₀ value of 12.5 µM will serve as a benchmark for future iterations. This data-driven approach ensures that development efforts are focused on candidates with the highest probability of success and the most favorable safety profile.
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A Comprehensive Guide to the Structural Elucidation of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
The unequivocal structural verification of novel chemical entities is a cornerstone of modern drug discovery and materials science. The 1,3,4-oxadiazole scaffold, in particular, is a privileged heterocycle in medicinal chemistry, recognized for its metabolic stability and diverse biological activities.[1][2] This in-depth guide provides a detailed, field-proven methodology for the complete structural elucidation of a representative oxadiazole derivative, 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine , using a synergistic suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of data, focusing instead on the strategic logic and causal reasoning behind the experimental choices, data interpretation, and final structural assembly. This document is intended for researchers, scientists, and professionals in drug development who require a robust framework for molecular characterization.
Introduction: The Analytical Challenge
The target molecule, 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine, is comprised of three distinct structural fragments: an ortho-substituted tolyl ring, a 1,3,4-oxadiazole core, and an ethylamine sidechain. While mass spectrometry can confirm the molecular formula (C₁₁H₁₃N₃O), it cannot define the precise connectivity or isomeric arrangement of these fragments. NMR spectroscopy stands as the definitive analytical tool to resolve this ambiguity, providing atomic-level insight into the molecular framework.[3] Our objective is to assemble these three fragments into the final, validated structure by systematically decoding the information contained within a series of 1D and 2D NMR spectra.
The Strategic NMR Workflow: A Multi-Experiment Approach
A single NMR experiment is insufficient for a complete structural proof. A hierarchical and synergistic workflow is essential, where each experiment provides a unique piece of the puzzle, and subsequent experiments build upon prior knowledge.[4][5]
Logical Workflow for Structural Elucidation
Caption: A logical workflow for NMR-based structural elucidation.
Experimental Protocols: Ensuring Data Integrity
The quality of the final structural elucidation is directly dependent on the quality of the acquired data. The following protocols represent best practices for obtaining high-resolution, artifact-free NMR spectra.
Sample Preparation
-
Massing: Accurately weigh approximately 10-15 mg of the purified solid 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine.
-
Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic molecules and its relatively clean spectral window. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.
-
Standard: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) will be used as the primary internal reference. Tetramethylsilane (TMS) can be added as an alternative standard (0 ppm).
-
Homogenization: Securely cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved, ensuring a clear, homogeneous solution free of particulate matter.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
| Experiment | Key Acquisition Parameters | Purpose |
| ¹H NMR | Pulse Program: zg30, Scans: 16-32, Spectral Width: ~16 ppm | Quantify proton environments, observe multiplicities and integrations. |
| ¹³C NMR | Pulse Program: zgpg30, Scans: 1024-2048, Spectral Width: ~240 ppm | Quantify unique carbon environments (proton decoupled). |
| DEPT-135 | Pulse Program: dept135, Scans: 256-512 | Differentiate CH/CH₃ (positive phase) from CH₂ (negative phase). |
| ¹H-¹H COSY | Pulse Program: cosygpqf, Scans: 2-4 per increment | Identify scalar-coupled protons (¹H-¹H spin systems).[6] |
| ¹H-¹³C HSQC | Pulse Program: hsqcedetgpsisp2.2, Scans: 2-4 per increment | Correlate protons to their directly attached carbons (¹JCH).[4][7] |
| ¹H-¹³C HMBC | Pulse Program: hmbcgpndqf, Scans: 8-16 per increment, Long-range J-coupling delay set to ~8 Hz | Correlate protons to carbons over 2-3 bonds (ⁿJCH), connecting molecular fragments.[4][8] |
Data Analysis and Structural Assembly: A Step-by-Step Interpretation
Here, we present a plausible dataset for the target molecule and walk through its interpretation, demonstrating how the structure is systematically assembled and validated.
¹H and ¹³C NMR Data (1D Spectra)
The initial 1D spectra provide a census of all proton and carbon environments within the molecule.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |
|---|---|---|---|---|---|
| H-1' | 4.95 | q | 6.8 | 1H | -CH (CH₃)NH₂ |
| H-2' | 1.70 | d | 6.8 | 3H | -CH(CH₃ )NH₂ |
| H-6'' | 8.05 | dd | 7.8, 1.5 | 1H | Tolyl Ar-H |
| H-3''/H-4''/H-5'' | 7.30-7.45 | m | - | 3H | Tolyl Ar-H |
| H-7'' | 2.55 | s | - | 3H | Tolyl -CH₃ |
| H-NH₂ | 1.90 | br s | - | 2H | -NH₂ |
Table 2: Hypothetical ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Provisional Assignment |
|---|---|---|
| 171.5 | Quaternary | Oxadiazole C 5 |
| 164.8 | Quaternary | Oxadiazole C 3 |
| 139.0 | Quaternary | Tolyl C -CH₃ |
| 131.8 | CH | Tolyl Ar-C H |
| 131.2 | CH | Tolyl Ar-C H |
| 129.5 | CH | Tolyl Ar-C H |
| 126.4 | CH | Tolyl Ar-C H |
| 122.5 | Quaternary | Tolyl C -Oxadiazole |
| 45.3 | CH | C H(CH₃)NH₂ |
| 21.8 | CH₃ | Tolyl -C H₃ |
| 20.5 | CH₃ | CH(C H₃)NH₂ |
Interpretation of 1D Spectra
-
Ethylamine Fragment: The quartet at 4.95 ppm (1H) and the doublet at 1.70 ppm (3H) with a mutual coupling constant of 6.8 Hz are the classic signature of an ethyl (-CH-CH₃) spin system. The DEPT-135 data confirms a CH carbon at 45.3 ppm and a CH₃ carbon at 20.5 ppm.
-
o-Tolyl Fragment: The singlet at 2.55 ppm (3H) corresponds to the tolyl methyl group. The complex multiplet in the aromatic region (7.30-8.05 ppm) integrating to 4 protons confirms the substituted benzene ring. The DEPT-135 spectrum shows four CH carbons and two quaternary carbons in the aromatic region, consistent with an ortho-substituted ring.
-
Oxadiazole Core: The two downfield quaternary carbons at 171.5 and 164.8 ppm are characteristic of the electron-deficient carbons in a 1,3,4-oxadiazole ring.[9][10]
¹H-¹H COSY: Mapping Proton Networks
The COSY spectrum visually confirms the scalar coupling relationships.
Caption: Key ¹H-¹H COSY correlations confirming spin systems.
-
Key Insight: A strong cross-peak between the signals at 4.95 ppm (H-1') and 1.70 ppm (H-2') definitively confirms the ethylamine fragment's connectivity. Correlations within the 7.30-8.05 ppm region confirm the connectivity of adjacent protons on the tolyl ring.
¹H-¹³C HSQC: Linking Protons to Carbons
The HSQC spectrum unambiguously assigns the carbons that are directly bonded to protons.
-
The proton at 4.95 ppm (H-1') shows a correlation to the carbon at 45.3 ppm, assigning it as C-1'.
-
The proton at 1.70 ppm (H-2') correlates to the carbon at 20.5 ppm, assigning it as C-2'.
-
The tolyl methyl protons at 2.55 ppm (H-7'') correlate to the carbon at 21.8 ppm, assigning it as C-7''.
-
The aromatic protons (H-3'' to H-6'') correlate to their respective carbons in the 126-132 ppm range.
At this stage, all protonated carbons are confidently assigned. The remaining challenge is to connect the fragments using the quaternary carbons.
¹H-¹³C HMBC: Assembling the Final Structure
The HMBC experiment reveals correlations over 2 and 3 bonds, acting as the final "glue" to connect the molecular puzzle pieces. This is the most critical experiment for proving the proposed structure.[4][5][11]
Table 3: Key Hypothetical HMBC Correlations
| Proton (Label, δ ppm) | Correlates to Carbon (Assignment, δ ppm) | Number of Bonds | Significance |
|---|---|---|---|
| H-6'' (8.05) | C-2'' (139.0), C-4'' (~131.2) | ²J, ³J | Confirms position on tolyl ring |
| H-6'' (8.05) | C-3 (164.8) | ³J | Connects Tolyl ring to Oxadiazole C3 |
| H-7'' (2.55) | C-1'' (122.5), C-2'' (139.0), C-3'' (~126.4) | ²J, ³J | Confirms methyl position on tolyl ring |
| H-1' (4.95) | C-2' (20.5) | ²J | Confirms ethylamine fragment |
| H-1' (4.95) | C-5 (171.5) | ²J | Connects Ethylamine group to Oxadiazole C5 |
| H-2' (1.70) | C-1' (45.3) | ²J | Confirms ethylamine fragment |
| H-2' (1.70) | C-5 (171.5) | ³J | Confirms Ethylamine group to Oxadiazole C5 |
Caption: Key HMBC correlations connecting the molecular fragments.
-
The Definitive Connections: The correlation from the aromatic proton H-6'' to the oxadiazole carbon C-3 is unequivocal proof that the tolyl ring is attached at this position. Crucially, the correlations from both the methine (H-1') and methyl (H-2') protons of the ethylamine sidechain to the other oxadiazole carbon (C-5) confirm the second point of attachment. These correlations rule out any other possible isomers.
Conclusion
Through the systematic and logical application of a suite of 1D and 2D NMR experiments, we have unambiguously determined the structure of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine . The ¹H and ¹³C spectra provided an inventory of atoms, COSY and HSQC experiments defined the individual fragments, and the long-range correlations observed in the HMBC spectrum served to piece the fragments together definitively. This workflow exemplifies a robust, self-validating system for structural elucidation, providing the high-confidence data required for publication, patent filings, and regulatory submissions in the chemical and pharmaceutical sciences.
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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine using high-resolution mass spectrometry (HRMS). As a compound of interest in pharmaceutical development, its unambiguous characterization is paramount.[1][2] This document details the strategic selection of instrumentation and methodologies, outlines a robust experimental protocol, predicts the fragmentation pathways based on first principles of organic mass spectrometry, and presents a clear workflow for data interpretation. The protocols described herein are designed to be self-validating, ensuring scientific rigor and trustworthiness for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
The compound 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine incorporates several key pharmacophores: a 1,2,4-oxadiazole ring, a tolyl moiety, and an ethylamine side chain. The 1,2,4-oxadiazole class of compounds is of significant interest due to its wide range of pharmacological properties.[3][4][5][6] Mass spectrometry (MS) is an indispensable tool in the pharmaceutical pipeline, offering unparalleled sensitivity and structural information from minimal sample amounts.[1][7] For a novel entity like the topic compound, high-resolution tandem mass spectrometry (MS/MS) is crucial for confirming its covalent structure, identifying potential impurities, and characterizing metabolites in later development stages.[1][8][9] This guide establishes a definitive analytical strategy using state-of-the-art Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.
Strategic Instrument and Method Selection
The analytical approach must be tailored to the specific physicochemical properties of the analyte.[10] For 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine, the presence of the basic ethylamine group dictates the optimal analytical strategy.
Ionization Technique: Electrospray Ionization (ESI)
The ethylamine side chain contains a primary amine, which is readily protonated in a slightly acidic solution. This makes positive-ion Electrospray Ionization (+ESI) the ideal method for generating gas-phase ions.[11][12][13]
-
Causality: ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the protonated molecule, [M+H]⁺, is observed with high abundance.[14][15] This is critical for establishing the correct molecular weight and serves as the precursor ion for subsequent fragmentation analysis. The mechanism involves creating charged droplets from the sample solution; as the solvent evaporates, the charge density on the droplet surface increases, ultimately transferring the analyte into the gas phase as an ion.[12][13]
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
A hybrid Q-TOF mass spectrometer offers the perfect synergy of capabilities for this analysis.[16][17][18]
-
Expertise & Rationale:
-
High Resolution & Mass Accuracy: The TOF analyzer provides excellent mass resolution (>20,000 FWHM) and sub-5 ppm mass accuracy.[8][19][20] This allows for the confident determination of the elemental composition of the parent ion and its fragments, a cornerstone of structural elucidation.[8][21]
-
Tandem MS (MS/MS) Capability: The quadrupole (Q1) can be used to isolate the [M+H]⁺ precursor ion. This isolated ion is then subjected to Collision-Induced Dissociation (CID) in the collision cell (q2), and the resulting product ions are analyzed by the TOF.[17][22] This MS/MS experiment provides the fragmentation pattern, which acts as a structural fingerprint of the molecule.[23][24]
-
Experimental Protocol: A Self-Validating System
Adherence to best practices in sample and data acquisition is critical for reproducible and reliable results.[10][25]
Sample Preparation
The goal is to prepare a clean, dilute solution compatible with ESI-MS.[26][27]
-
Stock Solution Preparation: Accurately weigh ~1 mg of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Prepare a 1 µg/mL working solution by diluting the stock solution in 50:50 acetonitrile:water containing 0.1% formic acid.
-
Rationale: The use of high-purity, LC-MS grade solvents is essential to minimize background noise.[26] Formic acid is added to acidify the mobile phase, which promotes the protonation of the analyte's basic amine group, thereby enhancing the ESI signal in positive ion mode.[28]
-
Filtration: Filter the final solution through a 0.22 µm hydrophilic PTFE syringe filter to remove any particulates that could clog the MS inlet.[26]
Data Acquisition Protocol (Q-TOF)
The following protocol uses direct infusion for initial characterization.
-
Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) according to the manufacturer's protocol to ensure high mass accuracy.
-
Infusion Setup: Infuse the prepared 1 µg/mL working solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Full Scan Acquisition (TOF-MS):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 °C
-
Drying Gas (N₂): 8 L/min at 300 °C
-
Mass Range: m/z 70 - 400
-
Acquisition Rate: 1 spectrum/second
-
Purpose: To determine the accurate mass of the protonated molecular ion [M+H]⁺.
-
-
Tandem MS Acquisition (MS/MS):
-
Precursor Ion Selection: Set the quadrupole (Q1) to isolate the m/z value corresponding to the [M+H]⁺ ion.
-
Collision Gas: Argon
-
Collision Energy: Ramp from 10 to 40 eV. This allows for the observation of both low-energy (stable fragments) and high-energy fragments.
-
Product Ion Scan Range: m/z 50 to the precursor m/z + 5.
-
Purpose: To generate a detailed fragmentation spectrum for structural confirmation.[23][29]
-
Predicted Fragmentation Pathway
The structural integrity of the analysis relies on a logical interpretation of the fragmentation data. The proposed pathway for 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine ([M+H]⁺, Calculated m/z 218.1288) is based on established fragmentation rules for amines and heterocyclic compounds.[3][30][31]
The primary site of protonation is the nitrogen of the ethylamine side chain. The most labile bonds are adjacent to this charge and within the heterocyclic ring.
-
Key Fragmentation 1: Alpha-Cleavage. The most characteristic fragmentation for aliphatic amines is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl group).[30][31][32] For this molecule, this involves the loss of a methyl radical (•CH₃) to form a stable iminium ion.
-
Key Fragmentation 2: Heterocyclic Ring Cleavage. 1,2,4-oxadiazole rings are known to undergo characteristic cleavage patterns, often initiated by the rupture of the weak N-O bond.[4] This can lead to the formation of nitrile and isocyanate-type fragments.
-
Key Fragmentation 3: Benzylic Cleavage. Loss of the ethylamine side chain can occur, leading to a fragment representing the tolyl-oxadiazole core.
Diagram: Predicted Fragmentation Pathway
Caption: Predicted fragmentation cascade for protonated 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
Data Interpretation and Expected Results
The acquired high-resolution data allows for the precise identification of each major ion.
Expected Ion Data
The following table summarizes the expected accurate masses and elemental compositions for the parent ion and key fragments.
| Ion Description | Expected m/z | Elemental Composition |
| Protonated Molecule [M+H]⁺ | 218.1288 | C₁₂H₁₆N₃O⁺ |
| Iminium Ion (α-cleavage) | 203.1053 | C₁₁H₁₃N₃O⁺ |
| o-Tolylnitrile Cation | 118.0651 | C₈H₈N⁺ |
| o-Tolyl Cation | 91.0542 | C₇H₇⁺ |
| Ethylamine Fragment Cation | 44.0495 | C₂H₆N⁺ |
Confirming the Structure
-
Verify the Parent Ion: The full scan MS spectrum should show a prominent peak at m/z 218.1288. The measured mass should be within 5 ppm of the calculated mass for the elemental formula C₁₂H₁₆N₃O⁺.
-
Analyze the MS/MS Spectrum: The product ion spectrum should contain the key fragment ions listed in the table above.
-
The presence of the m/z 203.1053 peak is strong evidence for the ethylamine side chain, confirming the loss of a methyl group via alpha-cleavage.
-
The observation of the m/z 118.0651 and m/z 91.0542 ions confirms the presence of the o-tolyl group attached to a nitrogen-containing ring.
-
The small but diagnostic peak at m/z 44.0495 further supports the identity of the ethylamine moiety.
-
-
Trustworthiness through Validation: The consistency between the predicted fragmentation pathway and the experimentally observed MS/MS spectrum provides a high degree of confidence in the structural assignment. The accurate mass measurements of both the precursor and product ions serve as a self-validating system, ruling out isobaric interferences and confirming the elemental composition at each stage.[8][33]
Diagram: Experimental Workflow
Caption: High-level workflow for the MS analysis of the target compound.
Conclusion
This guide delineates an authoritative and scientifically-grounded approach for the mass spectrometric analysis of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine. By leveraging the strengths of positive-ion ESI with Q-TOF instrumentation, a rich dataset comprising accurate mass precursor and product ions can be generated. The interpretation of this data, guided by a chemically rational fragmentation model, enables the unambiguous confirmation of the molecular structure. This methodology provides the necessary rigor and confidence required for advancing small molecule candidates through the drug development process.[1][7][34]
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The 1,2,4-Oxadiazole Scaffold: A Privileged Framework for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-oxadiazole nucleus, a five-membered heterocycle, has garnered substantial attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive exploration of the therapeutic potential of 1,2,4-oxadiazole derivatives, offering in-depth insights into their synthesis, mechanisms of action, and applications in drug development. We will delve into the causality behind experimental choices, present detailed protocols for synthesis and biological evaluation, and visualize key pathways and workflows to empower researchers in their quest for novel therapeutics. The inherent stability and unique bioisosteric properties of the 1,2,4-oxadiazole ring make it a privileged scaffold for addressing a multitude of therapeutic challenges, from cancer and inflammation to infectious diseases.[4][5][6]
The 1,2,4-Oxadiazole Core: A Bioisosteric Advantage
The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functionalities.[1][5] This strategic replacement offers several advantages in drug design, primarily by enhancing metabolic stability and improving pharmacokinetic profiles.[4][7] Unlike esters and amides, which are susceptible to enzymatic hydrolysis, the 1,2,4-oxadiazole ring is generally resistant to metabolic degradation, leading to improved in vivo half-life and oral bioavailability.[5] Furthermore, its ability to participate in hydrogen bonding interactions allows it to mimic the binding modes of its labile counterparts, thereby retaining or even enhancing biological activity.[8]
Synthetic Strategies: Constructing the 1,2,4-Oxadiazole Scaffold
The construction of the 1,2,4-oxadiazole ring can be achieved through several reliable synthetic routes. The most prevalent and versatile method involves the cyclization of an amidoxime with a carboxylic acid derivative, typically an acyl chloride.[9][10]
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The classical approach, pioneered by Tiemann and Krüger, involves the reaction of an amidoxime with an acyl chloride.[1][10] This method is widely adopted due to the ready availability of starting materials and generally good yields.
Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.
Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol provides a step-by-step methodology for the synthesis of a generic 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and an acyl chloride.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
Procedure:
-
Dissolve the amidoxime in pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the acyl chloride to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Therapeutic Applications: A Multifaceted Pharmacophore
The 1,2,4-oxadiazole scaffold has been incorporated into a wide array of therapeutic agents, demonstrating efficacy in various disease models.[3][11]
Anticancer Activity
A significant body of research has focused on the development of 1,2,4-oxadiazole derivatives as potent anticancer agents.[12] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[14][15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Anti-inflammatory Activity
1,2,4-oxadiazole derivatives have emerged as a promising class of anti-inflammatory agents.[14][16] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.[17][18]
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[5] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Caption: Simplified representation of the canonical NF-κB signaling pathway.
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.[4][11]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified over time.[17] The ability of a test compound to reduce this edema indicates its anti-inflammatory potential.[11]
Detailed Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups (n=6-8):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group II: Carrageenan control.
-
Group III: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group IV-VI: Test groups receiving different doses of the 1,2,4-oxadiazole derivative (e.g., 5, 10, 20 mg/kg, p.o.).
-
-
Compound Administration: Administer the test compounds and controls orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[17]
-
Measurement of Paw Volume: Measure the paw volume of each animal at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[9] 1,2,4-oxadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[18]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][18]
Detailed Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the 1,2,4-oxadiazole derivative in the broth in a 96-well microtiter plate.[9]
-
Inoculation: Add the bacterial inoculum to each well.
-
Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a known antibiotic (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of 1,2,4-oxadiazole-based drug candidates. Studies have shown that the nature and position of substituents on the 1,2,4-oxadiazole ring and its appended functionalities significantly influence biological activity. For instance, in a series of antibacterial 1,2,4-oxadiazoles, the presence of a hydrogen-bond donor on one of the aryl rings was found to be essential for activity.
Future Perspectives
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
The development of novel, more efficient, and sustainable synthetic methodologies.
-
The exploration of new therapeutic targets for 1,2,4-oxadiazole derivatives.
-
The use of computational tools, such as molecular docking and QSAR, to guide the design of more potent and selective inhibitors.[13]
-
The investigation of hybrid molecules that combine the 1,2,4-oxadiazole core with other pharmacophores to achieve synergistic effects.
Conclusion
The 1,2,4-oxadiazole ring represents a privileged scaffold in medicinal chemistry, offering a unique combination of chemical stability, favorable pharmacokinetic properties, and a broad range of biological activities. This guide has provided a comprehensive overview of the therapeutic potential of 1,2,4-oxadiazole derivatives, with a focus on practical, in-depth information for researchers. By understanding the synthetic strategies, mechanisms of action, and key experimental protocols, scientists and drug development professionals are well-equipped to harness the full potential of this remarkable heterocycle in the creation of next-generation therapeutics.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of New 1,2,4-oxadiazoles by modified convergent process. Retrieved from [Link]
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ResearchGate. (n.d.). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Retrieved from [Link]
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Wujec, M., & Banaś, T. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. Retrieved from [Link]
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A Technical Guide to 1,2,4-Oxadiazole Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide serves as an in-depth technical resource on the strategic application of the 1,2,4-oxadiazole scaffold in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the underlying principles that make this heterocycle a powerful tool in the design of novel therapeutics. The content herein is structured to provide not just protocols, but the scientific rationale behind them, ensuring a self-validating and authoritative framework for drug development professionals.
Part 1: The Strategic Value of the 1,2,4-Oxadiazole Core
The five-membered 1,2,4-oxadiazole ring is a privileged structure in drug discovery, primarily valued as a robust bioisostere for ester and amide functionalities.[1][2][3][4] This bioisosteric relationship is fundamental to its utility; by replacing metabolically labile ester or amide groups, the 1,2,4-oxadiazole ring can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[2][3][5] Its resistance to hydrolytic cleavage by common metabolic enzymes is a key advantage.[2][3]
Furthermore, the ring's electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore, capable of engaging with a wide variety of biological targets.[1]
Key Physicochemical Properties and Their Strategic Implications:
| Property | Characteristic | Implication in Drug Design |
| Bioisosterism | Serves as a stable replacement for esters and amides.[1][2][3] | Confers resistance to hydrolysis, improving metabolic stability and in vivo half-life.[5] |
| Electronic Nature | The ring is electron-poor and acts as an electron-withdrawing group.[1][6] | Influences the acidity/basicity of adjacent functional groups and modulates target-binding interactions. |
| Hydrogen Bonding | The two nitrogen atoms act as hydrogen bond acceptors.[1][4] | Crucial for establishing specific, high-affinity interactions within a target's binding pocket. |
| Lipophilicity (LogD) | Generally contributes to higher lipophilicity compared to its 1,3,4-oxadiazole isomer.[7] | Allows for fine-tuning of ADME properties; substitution at C3 and C5 can modulate LogD for optimal cell permeability and solubility. |
| Chemical Stability | Possesses high thermal and chemical resistance.[8][9] | Ensures stability during synthesis, formulation, and under physiological conditions. |
Part 2: Core Synthesis and Characterization Protocols
The most prevalent and versatile route to 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid, followed by a cyclodehydration step.[10] This methodology is highly adaptable and allows for the generation of large, diverse chemical libraries.
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol details an efficient, modern approach that leverages microwave heating to accelerate the reaction and improve yields.
Materials:
-
Substituted amidoxime (1.0 eq)
-
Substituted carboxylic acid (1.1 eq)
-
Coupling agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Standard work-up and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave reactor vial, combine the amidoxime (1.0 eq), carboxylic acid (1.1 eq), and HBTU (1.2 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the solids, followed by the addition of DIPEA (2.5 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes. The reaction proceeds via an O-acylamidoxime intermediate which cyclizes in situ.[11]
-
Causality: Microwave heating provides rapid, uniform energy transfer, dramatically reducing the time required for both the initial acylation and the subsequent thermal cyclodehydration, which might otherwise take several hours under conventional heating.[11]
-
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate or analyze via LC-MS to confirm the consumption of the starting materials and the formation of the desired product.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Causality: The aqueous wash removes the DMF solvent and any remaining base or water-soluble byproducts, providing a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure 3,5-disubstituted 1,2,4-oxadiazole.
-
Structural Validation: Confirm the identity and purity of the final compound using:
-
NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.
-
HPLC: To determine the final purity (ideally >95%).
-
Workflow: Synthesis and Validation of 1,2,4-Oxadiazoles
Caption: A streamlined workflow for the microwave-assisted synthesis and validation of 1,2,4-oxadiazole compounds.
Part 3: Diverse Therapeutic Applications & Mechanisms
The 1,2,4-oxadiazole scaffold is present in compounds targeting a vast range of diseases, underscoring its versatility.[5][12]
-
Anticancer: Derivatives have shown potent activity against various cancer cell lines, including breast and lung cancer.[1][8][12] Mechanisms often involve the inhibition of critical signaling kinases or other enzymes involved in cell proliferation.[1]
-
Anti-inflammatory: These compounds can modulate inflammatory pathways, acting as inhibitors of enzymes like monoamine oxidase or as receptor antagonists.[1][13]
-
Neuroprotective: The scaffold has been incorporated into potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases.[14]
-
Infectious Diseases: A broad spectrum of activity has been reported, including antibacterial, antifungal, and antiparasitic effects.[9][12][15]
Illustrative Mechanism: Inhibition of a Kinase Signaling Pathway
Many 1,2,4-oxadiazole-based anticancer agents function by inhibiting protein kinases. The diagram below illustrates a generalized model of how such a compound might interrupt a pro-survival signaling cascade.
Caption: A generalized kinase signaling pathway interrupted by a 1,2,4-oxadiazole-based inhibitor.
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The optimization of a 1,2,4-oxadiazole hit compound into a clinical candidate is an iterative process driven by SAR analysis. The disubstituted nature of the scaffold is ideal for this purpose, allowing for independent modification at the C3 and C5 positions.
-
C3 Position: Substituents at this position often project into the core of a target's binding site. Modifying this group (e.g., changing aryl ring substitutions) is a primary strategy for enhancing potency and selectivity.
-
C5 Position: This position is frequently used to tune the molecule's physicochemical properties. Altering substituents here can improve solubility, modulate lipophilicity, and block sites of potential metabolism, thereby enhancing the overall ADME profile.[1]
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Stability studies of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in solution
An In-depth Technical Guide to the Solution Stability of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
Authored by: A Senior Application Scientist
Abstract
The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that dictates its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the stability of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in solution. We delve into the scientific rationale behind study design, present detailed experimental protocols for forced degradation, and outline the development of a stability-indicating analytical method. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into establishing a robust stability profile for heterocyclic compounds, in alignment with global regulatory expectations.
Introduction: The Imperative of Stability Assessment
The journey of a drug candidate from discovery to market is contingent upon a thorough understanding of its physicochemical properties. Among these, chemical stability is paramount. A stability testing program provides essential evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] The data generated are foundational for determining re-test periods, shelf life, and recommended storage conditions.[1]
The subject of this guide, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, possesses a unique chemical architecture. Its structure, featuring a 1,2,4-oxadiazole ring, an ethylamine side chain, and a tolyl moiety, presents specific potential liabilities. The oxadiazole ring, a bioisostere for amide and ester groups, can be susceptible to pH-dependent hydrolysis, while the ethylamine group may be prone to oxidation.[2][3] A systematic investigation into these potential degradation pathways is not merely a regulatory requirement but a scientific necessity for ensuring the development of a safe and stable pharmaceutical product.
This guide is structured to provide both the "how" and the "why" of stability assessment, grounding every protocol in established scientific principles and regulatory standards, primarily those set forth by the International Council for Harmonisation (ICH).
The Regulatory Bedrock: ICH Guidelines
Stability studies are not conducted in a vacuum; they are governed by a set of internationally recognized guidelines. The two most critical documents for this work are:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products : This guideline provides the core framework for designing formal stability studies, including storage conditions, testing frequency, and data evaluation for establishing a re-test period or shelf life.[1][4][5][6]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products : This document specifically addresses the requirements for testing the light sensitivity of a drug candidate, outlining standardized light sources and exposure conditions.[7][8][9]
Adherence to these guidelines ensures that the data generated are robust, reliable, and suitable for inclusion in regulatory submissions worldwide.[10]
Anticipating Instability: Potential Degradation Pathways
A proactive approach to stability begins with a structural assessment of the molecule to hypothesize potential degradation routes. For 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, the primary areas of concern are hydrolytic, oxidative, and photolytic degradation.
-
Hydrolytic Degradation : The 1,2,4-oxadiazole ring is the most probable site for hydrolysis. Studies on similar oxadiazole derivatives have shown that this ring can undergo cleavage under both acidic and basic conditions.[11][12] Acid-catalyzed hydrolysis may involve protonation of a ring nitrogen, followed by nucleophilic attack by water, leading to ring opening.[11][12] Conversely, base-catalyzed hydrolysis can proceed via direct nucleophilic attack on a ring carbon.[11][12] The expected degradation product would likely be an aryl nitrile or a related amide/hydrazide species.
-
Oxidative Degradation : The primary amine of the ethylamine side chain is a potential site for oxidation. The methyl group on the tolyl ring could also be susceptible to oxidation under aggressive conditions, although this is generally less likely.
-
Photodegradation : Aromatic and heterocyclic ring systems are often chromophores that can absorb UV radiation, leading to photochemical reactions. The specific pathway is difficult to predict without experimental data but could involve ring rearrangement, cleavage, or radical-mediated reactions.
-
Thermal Degradation : While many oxadiazole-containing compounds exhibit high thermal stability, it remains a critical stress factor to evaluate.[13][14] Degradation at elevated temperatures often involves fragmentation of the molecule.[15]
Caption: Potential degradation pathways for the target molecule.
Experimental Design: A Forced Degradation Master Protocol
Forced degradation, or stress testing, is the cornerstone of stability analysis. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to rapidly identify potential degradation products and pathways.[16][17] This information is vital for developing and validating a stability-indicating analytical method.[10]
Objective : To generate a degradation of approximately 10-20% of the parent compound. Over-stressing can lead to secondary degradants not relevant to formal stability, while under-stressing may not reveal key liabilities.[17]
Caption: General workflow for forced degradation studies.
Step-by-Step Protocols
Protocol 1: Hydrolytic Stability
-
Preparation : Prepare three separate solutions of the API at a concentration of ~1 mg/mL in:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Incubation : Place the sealed vials in a thermostatically controlled oven or water bath at 60°C. Protect the vials from light.
-
Sampling : Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours).
-
Quenching : Immediately neutralize the acidic and basic samples with an equivalent molar amount of base or acid, respectively. Cool all samples to room temperature.
-
Analysis : Dilute the samples with the mobile phase to a suitable concentration and analyze immediately using the developed HPLC method.
Causality Explored : We use elevated temperature (60°C) to accelerate the reaction kinetics. Separate acid, base, and neutral conditions are essential because the hydrolysis mechanism and rate for the oxadiazole ring are highly dependent on pH.[11][12]
Protocol 2: Oxidative Stability
-
Preparation : Prepare a solution of the API at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Add hydrogen peroxide to a final concentration of 3%.
-
Incubation : Store the solution at room temperature, protected from light.
-
Sampling : Withdraw aliquots at time points such as 0, 2, 8, and 24 hours.
-
Analysis : Dilute and analyze directly. No quenching is typically required, but if the reaction is too rapid, it can be stopped by adding a reducing agent like sodium bisulfite.
Causality Explored : Hydrogen peroxide is a common and effective oxidizing agent for simulating oxidative stress. The reaction is typically performed at room temperature as heat can aggressively decompose the peroxide, leading to irrelevant artifacts.
Protocol 3: Photostability
-
Preparation : Prepare a solution of the API at ~1 mg/mL in a chemically inert and transparent container (e.g., quartz cuvette or Type I glass vial). Prepare an identical "dark control" sample by wrapping the container completely in aluminum foil.[18]
-
Exposure : Place both samples in a photostability chamber equipped with a light source that meets ICH Q1B specifications (producing both visible and near-UV light).[19]
-
Dosimetry : Expose the samples until a total illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter is achieved.[19][20]
-
Sampling : Sample at the end of the exposure period.
-
Analysis : Analyze both the exposed sample and the dark control.
Causality Explored : This protocol is mandated by ICH Q1B to ensure standardized and reproducible testing.[7][20] The dark control is a self-validating mechanism, allowing the analyst to unequivocally distinguish between degradation caused by light versus that caused by thermal stress from the lamp.[18]
The Analytical Core: Stability-Indicating Method
The data from stability studies are only as reliable as the analytical method used to generate them. A "stability-indicating method" (SIM) is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and product. A SIM must be able to separate the parent API from its degradation products, process impurities, and any other potential interferents.[17]
Method Development and Validation
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing.
Experimental Protocol: RP-HPLC Method Development
-
Column Selection : Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase : A gradient elution is typically required to resolve the parent peak from various degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program : Begin with a low percentage of organic solvent (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to elute all components.
-
Detection : Use a Photodiode Array (PDA) or Diode Array Detector (DAD) set to a wavelength where the API has significant absorbance (e.g., 254 nm or its λmax). The PDA/DAD is crucial for assessing peak purity.
-
Mass Spectrometry (MS) Coupling : For identification of unknown degradation products, couple the HPLC system to a mass spectrometer (LC-MS). ESI (Electrospray Ionization) is a common technique for this class of molecules.[21]
-
Method Optimization : Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.) and adjust the gradient, flow rate, and mobile phase composition to achieve baseline resolution between the parent peak and all major degradation peaks.
Trustworthiness by Design : The use of a PDA/DAD detector is a self-validating system. It allows for the assessment of peak purity across all stressed samples. If a peak is pure, its UV spectrum will be consistent across the peak width. Co-elution of a degradant will distort this spectrum, immediately flagging an issue with method specificity.
Data Synthesis and Interpretation
Clear presentation of quantitative data is essential for comparison and analysis. The results from the forced degradation study should be summarized in a structured table.
Table 1: Illustrative Summary of Forced Degradation Results
| Stress Condition | Duration (hrs) | Temperature | Parent Assay (%) | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) |
| Control | 48 | 60°C | 99.8 | N/D | N/D |
| 0.1 M HCl | 24 | 60°C | 88.5 | 9.2 (RRT 0.85) | N/D |
| 0.1 M NaOH | 8 | 60°C | 85.2 | 11.5 (RRT 0.91) | 2.1 (RRT 0.76) |
| 3% H₂O₂ | 24 | RT | 95.1 | 3.8 (RRT 1.15) | N/D |
| Photolytic | ICH Q1B | Chamber | 92.3 | 5.5 (RRT 1.20) | N/D |
| Thermal (Dark) | 48 | 80°C | 98.9 | 0.8 (RRT 0.85) | N/D |
| N/D = Not Detected; RRT = Relative Retention Time |
Interpretation Insights : From this hypothetical data, one would conclude that the molecule is most sensitive to basic hydrolysis, followed by acidic hydrolysis and photolysis. It is relatively stable to oxidation and thermal stress. The distinct RRTs suggest different degradation products are formed under different stress conditions, reinforcing the need for a robust, well-resolved analytical method. This information is critical for guiding formulation development towards a pH range of maximum stability (likely weakly acidic) and for determining if light-protective packaging is required.
Conclusion
This guide has outlined a systematic, scientifically-grounded approach to evaluating the solution stability of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. By integrating knowledge of the molecule's chemical liabilities with robust experimental design and state-of-the-art analytical techniques, a comprehensive stability profile can be established. The forced degradation studies serve the dual purpose of elucidating degradation pathways and validating the specificity of the analytical method.[10] The insights gained from this process are fundamental to mitigating stability risks, developing a stable formulation, and ultimately ensuring the quality, safety, and efficacy of the final drug product.
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1-(3-O-Tolyl-[7]oxadiazol-5-yl)-ethylamine/CAS:883547-38-4. HXCHEM.
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole scaffold is a privileged structure known for a wide range of biological activities.[1][2] This protocol outlines a robust and reproducible multi-step synthetic route, beginning from commercially available starting materials. The narrative emphasizes the rationale behind key experimental choices, ensuring both technical accuracy and practical utility for researchers in organic synthesis and pharmaceutical development. All procedures have been designed to be self-validating, with clear benchmarks for reaction monitoring and product characterization.
Introduction and Synthetic Strategy
The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring that is isosteric to amides and esters, offering enhanced metabolic stability and favorable pharmacokinetic properties.[1][3] As a result, derivatives of this scaffold are investigated for a multitude of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[4][5] The target molecule, 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine, combines this privileged heterocycle with a chiral ethylamine side chain, a common pharmacophore in many bioactive compounds.
The synthetic strategy detailed herein is a linear, four-step sequence designed for efficiency and scalability. The core logic involves the construction of a 1,2-diacylhydrazine precursor followed by a classical dehydrative cyclization to form the oxadiazole ring.
The key transformations are:
-
Hydrazinolysis: Conversion of methyl 2-methylbenzoate to o-toluic hydrazide.
-
Amide Coupling: Formation of a 1,2-diacylhydrazine intermediate by coupling o-toluic hydrazide with N-Boc-L-alanine.
-
Cyclodehydration: Ring closure of the diacylhydrazine using phosphorus oxychloride (POCl₃) to yield the protected 1,3,4-oxadiazole.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to afford the final primary amine.
This approach was selected for its reliance on well-established, high-yielding reactions and the commercial availability of the starting materials.
Figure 1: Overall synthetic pathway for 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Methyl 2-methylbenzoate | Reagent | Sigma-Aldrich |
| Hydrazine hydrate (64%) | Reagent | Sigma-Aldrich |
| N-Boc-L-alanine | ≥98% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Sigma-Aldrich |
| Hydroxybenzotriazole (HOBt) | Reagent | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |
| 4M HCl in 1,4-Dioxane | Synthesis | Sigma-Aldrich |
| Ethanol (EtOH), Anhydrous | ACS | Fisher Scientific |
| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS | Fisher Scientific |
| Dichloromethane (DCM) | ACS | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS | Fisher Scientific |
| Magnesium Sulfate (MgSO₄), Anhydrous | ACS | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, standard glassware, and a filtration apparatus.
Safety Precautions:
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
All other reagents and solvents should be handled according to standard laboratory safety procedures.
Detailed Experimental Protocol
Step 1: Synthesis of o-Toluic Hydrazide
Rationale: This step converts the starting ester into the necessary hydrazide nucleophile. The reaction is a standard nucleophilic acyl substitution.[6] Ethanol is a suitable solvent that is easily removed, and refluxing provides the necessary activation energy. An excess of hydrazine hydrate is used to drive the reaction to completion.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-methylbenzoate (15.0 g, 100 mmol, 1.0 eq).
-
Add 100 mL of absolute ethanol to dissolve the ester.
-
Carefully add hydrazine hydrate (15.6 g, ~16 mL, 312 mmol, 3.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12 hours. Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The starting ester is UV active and will have a higher Rf than the more polar hydrazide product.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting white solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield o-toluic hydrazide.
Expected Outcome: A white crystalline solid. Yield: 13.5-14.3 g (90-95%).
Step 2: Synthesis of 1-(N-Boc-amino)ethyl-2-(2-methylbenzoyl)hydrazine
Rationale: This step forms the key diacylhydrazine intermediate via an amide bond formation. A standard peptide coupling method using EDC and HOBt is employed to activate the carboxylic acid of N-Boc-L-alanine, preventing the formation of side products and ensuring a high yield.[7] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and to facilitate the coupling.
Procedure:
-
In a 500 mL round-bottom flask, dissolve N-Boc-L-alanine (18.9 g, 100 mmol, 1.0 eq) in 200 mL of anhydrous DMF.
-
Cool the flask to 0°C using an ice bath.
-
Add EDC (21.1 g, 110 mmol, 1.1 eq) and HOBt (14.9 g, 110 mmol, 1.1 eq) to the solution and stir for 20 minutes.
-
Add a solution of o-toluic hydrazide (15.0 g, 100 mmol, 1.0 eq) in 50 mL of anhydrous DMF dropwise to the reaction mixture.
-
Add DIPEA (21 mL, 120 mmol, 1.2 eq) dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by recrystallization from ethyl acetate/hexanes if necessary.
Expected Outcome: A white to off-white solid. Yield: 27.3-29.8 g (85-93%).
Step 3: Synthesis of N-Boc-1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)ethylamine
Rationale: This is the crucial ring-forming step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used for the cyclization of diacylhydrazines into 1,3,4-oxadiazoles.[2][8][9] The reaction is performed neat (without solvent) at reflux to ensure complete conversion.
Procedure:
-
Place the diacylhydrazine intermediate (3.21 g, 10 mmol, 1.0 eq) in a 50 mL round-bottom flask equipped with a reflux condenser.
-
In a fume hood, carefully add phosphorus oxychloride (10 mL) to the flask.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 4 hours. The solid will slowly dissolve as the reaction proceeds.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice with vigorous stirring. Caution: Exothermic reaction.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Gradient elution: 10% to 30% Ethyl Acetate in Hexanes).
Expected Outcome: A white solid. Yield: 2.4-2.7 g (80-90%).
Step 4: Synthesis of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine (Final Product)
Rationale: The final step involves the removal of the Boc protecting group to unmask the primary amine. This is achieved under strong acidic conditions. A solution of HCl in 1,4-dioxane is a standard and effective reagent for this transformation, yielding the hydrochloride salt of the final amine, which often aids in purification by precipitation.
Procedure:
-
Dissolve the Boc-protected oxadiazole (3.03 g, 10 mmol, 1.0 eq) in 20 mL of dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Add 4M HCl in 1,4-dioxane (25 mL, 100 mmol, 10 eq) to the solution at room temperature.
-
Stir the mixture for 3 hours. A precipitate will likely form during this time. Monitor deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting solid with diethyl ether (30 mL), collect the solid by vacuum filtration, and wash with additional diethyl ether (2 x 10 mL).
-
To obtain the free base, dissolve the hydrochloride salt in water, basify to pH >10 with 2M NaOH, and extract with dichloromethane (3 x 30 mL). Dry the combined organic layers over MgSO₄ and concentrate to yield the final product.
Expected Outcome: The hydrochloride salt is typically a white solid. The free base may be a pale yellow oil or low-melting solid. Yield: 1.8-1.9 g (90-95%).
Data Summary and Characterization
| Step | Key Reactants | Key Reagents | Conditions | Typical Yield |
| 1 | Methyl 2-methylbenzoate | Hydrazine hydrate, EtOH | Reflux, 12h | 90-95% |
| 2 | o-Toluic hydrazide, N-Boc-L-alanine | EDC, HOBt, DIPEA, DMF | 0°C to RT, 16h | 85-93% |
| 3 | Diacylhydrazine intermediate | POCl₃ | Reflux, 4h | 80-90% |
| 4 | Boc-protected oxadiazole | 4M HCl in Dioxane, DCM | RT, 3h | 90-95% |
Characterization: The structure and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
References
- Lata, S., Choudhary, L., Bharwal, A., Pandit, A., & Abbot, V. (2025). A comprehensive review: Synthesis and pharmacological activities of 1,3,4-oxadiazole hybrid scaffolds. Medicinal Chemistry, 21.
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Bierut, M., Szymańska, E., & Siwek, A. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7799. Available from: [Link]
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Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
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Boryczka, S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. Available from: [Link]
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Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27, 1696-1704. Available from: [Link]
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Majji, G., et al. (2014). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. RSC Advances, 4, 1155-1159. Available from: [Link]
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Beaulieu, E. D., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 22(9), 1259-1265. Available from: [Link]
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ResearchGate. (n.d.). Optimization of reduction reaction of 1,2,4-oxadiazole 1a. Available from: [Link]
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ResearchGate. (2020). What is the best way to convert aromatic carboxylic acid derivatives into 1,3,4-oxadiazole? Available from: [Link]
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ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link]
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Chen, J., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28246–28255. Available from: [Link]
- El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. Nigerian Journal of Pharmaceutical and Applied Science Research, 6(2), 1-10.
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Channar, P. A., et al. (2016). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2016, 8138913. Available from: [Link]
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Telvekar, V., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(40), 36199–36210. Available from: [Link]
- Mondal, P., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300.
- Smith, R. F., et al. (1974). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry, 39(6), 771-774.
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High-throughput screening assays for 1,2,4-oxadiazole derivatives
Application Note & Protocols
High-Throughput Screening Assays for the Identification of Novel 1,2,4-Oxadiazole Modulators
The Strategic Framework for an HTS Campaign
A successful HTS campaign is not merely a large-scale experiment but a multi-stage process that requires careful planning, from initial assay development to downstream hit validation.[1] The primary goal is to design a screening funnel that efficiently and accurately identifies true "hits" while minimizing false positives and negatives.
The HTS Drug Discovery Path
The journey from a compound library to a validated lead candidate follows a well-defined critical path. The initial HTS campaign is designed for speed and scale, processing tens to hundreds of thousands of compounds per day to identify initial hits.[2] These hits then undergo a rigorous validation and characterization process to confirm their activity, determine their mechanism of action, and establish a preliminary structure-activity relationship (SAR).[1][3]
Foundational Choices: Biochemical vs. Cell-Based Assays
The first critical decision is the choice between a biochemical and a cell-based assay format. This choice is dictated by the nature of the biological target and the desired information.[][5] 1,2,4-Oxadiazole libraries have been successfully screened using both approaches, targeting everything from purified enzymes to complex cellular pathways.[6][7][8]
| Feature | Biochemical Assays | Cell-Based Assays |
| Principle | Measures direct interaction with a purified target (e.g., enzyme, receptor).[] | Measures a biological response within a living cell (e.g., gene expression, cell viability).[] |
| Advantages | - Direct assessment of target engagement- Mechanistic insights- Lower complexity, fewer confounding factors | - Higher physiological relevance- Accounts for cell permeability and metabolism- Enables phenotypic screening |
| Disadvantages | - May not reflect cellular activity- Target protein may not be stable/functional in vitro | - More complex, higher variability- Potential for off-target effects- Compound cytotoxicity can interfere |
| Example Use Case | Screening for 1,2,4-oxadiazole inhibitors of a purified kinase.[8] | Screening for 1,2,4-oxadiazole modulators of a GPCR signaling pathway using a reporter gene.[6] |
Featured HTS Technologies and Protocols
The following sections detail three robust and widely adopted HTS technologies suitable for screening 1,2,4-oxadiazole libraries. Each protocol is designed as a self-validating system, incorporating essential quality control metrics.
Technology Focus: Fluorescence Polarization (FP)
Principle of Causality: FP assays are ideal for monitoring molecular binding events in solution.[9] They rely on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its tumbling slows dramatically, resulting in a higher degree of light polarization. Test compounds that inhibit this interaction will displace the tracer, causing a measurable decrease in polarization. This technology is exquisitely suited for identifying 1,2,4-oxadiazole derivatives that disrupt protein-protein or protein-ligand interactions.[10]
This protocol describes a competitive binding assay in a 384-well format to identify 1,2,4-oxadiazole inhibitors.
Materials:
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)
-
Purified Target Protein
-
Fluorescently Labeled Tracer Ligand
-
1,2,4-Oxadiazole Compound Library (10 mM in DMSO)
-
Black, low-volume 384-well assay plates (non-binding surface)
-
Plate reader capable of FP measurements (e.g., with 485nm excitation and 535nm emission filters for a fluorescein tracer)[11]
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of Target Protein in Assay Buffer.
-
Prepare a 2X solution of Fluorescent Tracer in Assay Buffer. The concentration should be at or below its Kd for the target protein.
-
Using an acoustic liquid handler, pre-dispense 50 nL of the 1,2,4-oxadiazole library compounds into the assay plate. For controls, dispense DMSO only.
-
-
Assay Assembly (Final Volume: 20 µL):
-
Add 10 µL of the 2X Target Protein solution to all wells except for the "No Protein" (minimum polarization) controls. Add 10 µL of Assay Buffer to these control wells.
-
Add 10 µL of the 2X Fluorescent Tracer solution to all wells.
-
Controls:
-
-
Incubation & Measurement:
-
Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
-
Data Analysis & Quality Control:
-
The primary quality control metric is the Z'-factor, which assesses the separation between the high and low controls.[9] An assay is considered robust for HTS if the Z'-factor is > 0.5.
-
Z'-Factor Calculation: Z' = 1 - ( (3σ_max + 3σ_min) / |μ_max - μ_min| ) Where σ is the standard deviation and μ is the mean of the max and min polarization controls.
-
Percent Inhibition Calculation: % Inhibition = 100 * [ 1 - ( (P_sample - P_min) / (P_max - P_min) ) ] Where P_sample is the polarization of a well containing a test compound.
-
Technology Focus: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
Principle of Causality: AlphaLISA is a highly sensitive, no-wash immunoassay technology.[12] The assay relies on two types of hydrogel beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate.[13] When a biological interaction brings the beads within ~200 nm proximity, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering an amplified light emission at 615 nm.[13][14] This technology is exceptionally versatile for screening 1,2,4-oxadiazoles against various target classes, including kinases, GPCRs, and for quantifying analyte secretion.
This protocol outlines the screening of a 1,2,4-oxadiazole library for inhibitors of a specific protein kinase (e.g., EGFR), a target class for which these derivatives have shown activity.[8][15]
Materials:
-
AlphaLISA Buffer
-
Recombinant Kinase
-
Biotinylated Substrate Peptide
-
ATP
-
AlphaLISA Acceptor Beads (conjugated to an anti-phospho-substrate antibody)
-
Streptavidin-coated Donor Beads
-
1,2,4-Oxadiazole Compound Library (10 mM in DMSO)
-
White 384-well OptiPlates™
Methodology:
-
Compound Plating: Pre-dispense 50 nL of the 1,2,4-oxadiazole library and DMSO controls into the assay plate.
-
Kinase Reaction (Volume: 10 µL):
-
Prepare a 2X solution of Kinase and Biotinylated Substrate in AlphaLISA buffer.
-
Add 5 µL of this mixture to each well.
-
To initiate the reaction, prepare a 2X solution of ATP in buffer and add 5 µL to each well.
-
Controls:
-
Maximum Activity: Kinase + Substrate + ATP + DMSO.
-
Background: Substrate + ATP + DMSO (no kinase).
-
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes.
-
-
Detection (Final Volume: 20 µL):
-
Prepare a 2X mixture of the AlphaLISA Acceptor beads and Streptavidin-Donor beads in AlphaLISA buffer. Note: This step should be performed under subdued lighting.
-
Add 10 µL of the bead mixture to all wells.
-
Seal the plate with an adhesive seal, protect from light, and incubate at room temperature for 60 minutes.
-
-
Measurement & Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate the Z'-factor using the maximum activity and background wells.
-
Determine the percent inhibition for each compound relative to the control wells.
-
Technology Focus: Cell-Based Luciferase Reporter Assay
Principle of Causality: Reporter gene assays are a powerful tool for monitoring the activity of specific signal transduction pathways.[6] A cell line is engineered to express a reporter gene (e.g., firefly luciferase) under the control of a promoter containing response elements for a specific transcription factor. Activation of the pathway leads to transcription factor binding and subsequent luciferase expression, which is quantified by adding a substrate (luciferin) and measuring the resulting bioluminescence. This approach is ideal for screening 1,2,4-oxadiazole libraries against complex targets like nuclear receptors or GPCRs.[6]
Sources
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- 7. Discovery of 1,2,4-oxadiazole derivatives as a novel class of noncompetitive inhibitors of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Characterizing 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine in Cell-Based Assays
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel compound, 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine, in a suite of foundational cell-based assays. The 1,2,4-oxadiazole scaffold is a privileged five-membered heterocycle in medicinal chemistry, recognized for its metabolic stability and wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide details the necessary steps for compound handling, cytotoxicity assessment, apoptosis induction analysis, and investigation of its impact on intracellular signaling pathways. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. By following these application notes, researchers can generate a robust preliminary profile of the compound's biological activity, laying the groundwork for further mechanistic studies and drug development efforts.
Compound Profile: 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine
-
Structure: (Structure would be depicted here) IUPAC Name: 1-(3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine Molecular Formula: C11H13N3O Molecular Weight: 203.24 g/mol (approx.)
-
Scientific Rationale: The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[3][4] Its derivatives have shown promise as potent agents against various cancer cell lines and pathogens.[1][2] The inclusion of an o-tolyl group introduces lipophilicity, which may influence membrane permeability, while the ethylamine substituent can affect solubility and provides a potential site for interaction with biological targets. The characterization of this specific molecule is therefore a logical step in the exploration of novel oxadiazole-based therapeutics.
-
Solubility and Storage (Critical First Steps): The solubility of a compound is a critical parameter that dictates its bioavailability in cell-based assays.[5][6] Many organic molecules are poorly soluble in aqueous media.[7]
-
Primary Solvent: High-purity Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent.[7][8]
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Use a sonicator or vortex mixer to ensure complete dissolution.[8]
-
Storage: Aliquot the primary stock into small volumes in tightly sealed vials to minimize freeze-thaw cycles and water uptake.[9] Store at -20°C or -80°C, protected from light.
-
Scientist's Note: DMSO is hygroscopic and can absorb water, which may cause compound precipitation over time.[9] Always use anhydrous DMSO and handle it in a low-humidity environment if possible. The final concentration of DMSO in cell culture media should be kept constant across all treatments and should not exceed a non-toxic level, typically ≤0.5%.[5]
-
Overall Experimental Workflow
The characterization of a novel compound follows a logical progression from broad assessments of viability to more focused mechanistic studies. This workflow ensures that resources are used efficiently and that each step informs the next.
Caption: General workflow for compound characterization.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.[10][12] The amount of formazan produced is proportional to the number of living, metabolically active cells.[10][11]
Materials:
-
Selected cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol, or pure DMSO.[13][14]
-
96-well flat-bottom plates
-
Positive control (e.g., Doxorubicin or Staurosporine)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration must be constant in all wells. Replace the old medium with 100 µL of medium containing the compound dilutions.
-
Self-Validation: Include the following controls on every plate:
-
Untreated Cells: Cells with fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Media Blank: Wells with medium but no cells, to measure background absorbance.[10]
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[13]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[12][14]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution (or DMSO) to each well.[13][14]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10][13] Read the absorbance at 570-590 nm using a microplate reader.[10][14]
Data Presentation and Analysis:
| Treatment Group | Concentration | Absorbance (570 nm) | % Viability vs. Vehicle |
| Media Blank | N/A | Value | N/A |
| Vehicle Control | 0.5% DMSO | Value | 100% |
| Compound X | 0.1 µM | Value | Calculated |
| Compound X | 1 µM | Value | Calculated |
| Compound X | 10 µM | Value | Calculated |
| Compound X | 100 µM | Value | Calculated |
| Positive Control | 1 µM Doxorubicin | Value | Calculated |
-
Calculation: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.
-
Outcome: Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
Principle: A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence.[15] Cleavage by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15][16] This "add-mix-measure" format is simple and ideal for multiwell plates.[15]
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., Promega, G8090)
-
White-walled, opaque 96-well plates (for luminescence)
-
Positive control (e.g., Staurosporine or Etoposide)[17]
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (Section 4). It is crucial to treat cells with concentrations around the predetermined IC50 value.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[18] Allow it to equilibrate to room temperature before use.[16]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.[18]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the "no-cell" blank wells from all other readings.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control cells. A significant increase in luminescence indicates the induction of apoptosis.
Protocol 3: Mechanistic Analysis of a Signaling Pathway (Western Blot)
Principle: To understand how the compound induces cytotoxicity or apoptosis, we can investigate its effect on key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and death.[19][20] Western blotting uses phosphorylation-site-specific antibodies to detect the activation status of key proteins (e.g., ERK, p38) in this cascade.[21][22]
Materials:
-
6-well or 10 cm culture dishes
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment & Lysis: Seed cells in larger format dishes (e.g., 6-well plates) to obtain sufficient protein. Treat with the compound at its IC50 concentration for various time points (e.g., 0, 15 min, 30 min, 1 hr, 6 hr). After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[23]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Self-Validation): To ensure observed changes are specific to phosphorylation and not total protein levels, the same membrane can be stripped of antibodies and re-probed for the total protein (e.g., anti-total-p38) and a loading control (e.g., anti-GAPDH).[23]
Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical activation of the p38 MAPK pathway.
References
- Biological activity of oxadiazole and thiadiazole deriv
- MTT assay protocol. Abcam.
- A review for cell-based screening methods in drug discovery. PubMed Central.
- Caspase-Glo® 3/7 Assay Protocol.
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- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P
- Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.
- How to dissolve small inhibitor molecules for binding assay?.
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- MTT (Assay protocol). protocols.io.
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- Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver.
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- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
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- Cell based assays for drug discovery. Miltenyi Biotec.
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- The Use of Cell-Based Assays for Transl
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- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling P
- Caspase-Glo 3/7 Assay G8090
- Caspase-Glo® 3/7 Assay.
- Caspase 3/7 Glo assay
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Application Notes & Protocols: Preclinical Efficacy Assessment of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine (TOL-OXE) in Rodent Models of Depression
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework for evaluating the preclinical antidepressant efficacy of the novel compound, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, hereafter referred to as TOL-OXE. Based on its chemical structure, featuring an ethylamine moiety and a 1,3,4-oxadiazole core, TOL-OXE is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI).[1][2] This guide details an integrated series of protocols, from initial target engagement confirmation to robust behavioral assessment in a validated mouse model of depression. Methodologies include ex vivo serotonin transporter (SERT) occupancy assays, the chronic unpredictable stress (CUS) model, and key behavioral endpoints such as the sucrose preference test and the forced swim test.[3][4] Supportive neurochemical and molecular assays are also described to provide a multi-faceted evaluation of TOL-OXE's therapeutic potential. All procedures are designed to adhere to the highest standards of scientific rigor and animal welfare, in accordance with the ARRIVE guidelines.[5][6][7]
Part 1: Rationale and Pre-Study Considerations
Scientific Rationale: The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide range of CNS activities, including antidepressant and anxiolytic effects.[8][1][9] The ethylamine side chain is a common pharmacophore for monoamine transporter ligands. This structural combination strongly suggests that TOL-OXE may interact with the serotonergic system, a key pathway in the pathophysiology of major depressive disorder. Our working hypothesis is that TOL-OXE functions as an SSRI. Therefore, the primary goal of this preclinical program is to verify target engagement (SERT blockade) and assess if this mechanism translates into antidepressant-like efficacy in a validated animal model.
Pre-Study Checklist:
-
Compound Formulation:
-
Assess the solubility and stability of TOL-OXE in appropriate vehicles for oral (p.o.) and intraperitoneal (i.p.) administration (e.g., saline, 0.5% methylcellulose, DMSO/Tween 80/saline).
-
The chosen vehicle must be demonstrated to be non-toxic and inert in all behavioral paradigms.
-
-
Preliminary Pharmacokinetics (PK) and Blood-Brain Barrier (BBB) Penetration:
-
Conduct a preliminary PK study in mice to determine the compound's half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Crucially, determine the brain-to-plasma concentration ratio to confirm sufficient BBB penetration. This data is vital for designing the dosing regimen for efficacy studies.
-
-
Ethical Approval:
-
All experimental procedures involving animals must be reviewed and approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Protocols should be designed to minimize animal stress and suffering. All reporting of animal experiments should follow the ARRIVE guidelines.[5][6][10][11]
-
Part 2: Target Engagement - Ex Vivo SERT Occupancy
Principle: Before proceeding to lengthy efficacy studies, it is critical to confirm that TOL-OXE engages its intended molecular target, the serotonin transporter (SERT), in the central nervous system. This is achieved by measuring the displacement of a radiolabeled ligand that specifically binds to SERT in brain tissue from animals treated with TOL-OXE. A dose-dependent increase in SERT occupancy is a key validation milestone. Clinically effective SSRIs typically achieve ~80% SERT occupancy at therapeutic doses.[12][13][14]
Protocol 1: Ex Vivo SERT Occupancy Assay
-
Animal Dosing:
-
Administer various doses of TOL-OXE (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle to separate groups of mice (n=4-6 per group).
-
Include a positive control group treated with a known SSRI (e.g., fluoxetine, 10 mg/kg).
-
-
Tissue Collection:
-
At the predicted Tmax (from PK studies, typically 30-60 minutes post-dose), euthanize the animals via cervical dislocation.
-
Rapidly dissect the brain and isolate a SERT-rich region, such as the striatum or midbrain.
-
-
Radioligand Binding:
-
Homogenize the brain tissue in an appropriate buffer.
-
Incubate the homogenates with a SERT-specific radioligand (e.g., [³H]-citalopram or [¹¹C]DASB).
-
Separate bound from free radioligand via rapid filtration.
-
-
Quantification and Analysis:
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the percent SERT occupancy for each dose group relative to the vehicle-treated group using the formula: % Occupancy = (1 - (Binding_drug / Binding_vehicle)) * 100
-
Plot the dose-occupancy curve to determine the ED50 (the dose required to achieve 50% occupancy).
-
Part 3: Efficacy Evaluation in the Chronic Unpredictable Stress (CUS) Model
Model Justification: The CUS model is a highly validated preclinical model of depression.[4][15][16][17] It relies on exposing rodents to a series of mild, unpredictable stressors over several weeks. This procedure induces a state that mimics key symptoms of human depression, including anhedonia (a core symptom), behavioral despair, and anxiety-like behaviors.[15][17] Its strength lies in its etiological validity, as chronic stress is a major risk factor for depression in humans.
Experimental Design:
| Group | Treatment | N (Animals) | Rationale |
| 1 | Vehicle (e.g., 0.5% MC, p.o.) | 12-15 | Non-Stressed Control |
| 2 | Vehicle (e.g., 0.5% MC, p.o.) | 12-15 | CUS + Vehicle (Stressed Control) |
| 3 | TOL-OXE (Low Dose) | 12-15 | CUS + Test Compound |
| 4 | TOL-OXE (Mid Dose) | 12-15 | CUS + Test Compound |
| 5 | TOL-OXE (High Dose) | 12-15 | CUS + Test Compound |
| 6 | Fluoxetine (20 mg/kg, p.o.) | 12-15 | CUS + Positive Control |
Note: Doses for TOL-OXE should be selected based on the ED50 and maximum tolerated dose from the SERT occupancy and preliminary toxicology studies.
Experimental Workflow Diagram:
Caption: Overall experimental workflow for CUS efficacy testing.
Protocol 2: Chronic Unpredictable Stress (CUS) Induction
Adapted from established protocols.[4][16][17]
-
Habituation (Week 0): House C57BL/6J mice in groups for one week to acclimate to the facility. Conduct baseline measurements for sucrose preference.
-
Stress Regimen (Weeks 1-5):
-
Subject mice in the CUS groups (Groups 2-6) to two different mild stressors each day in a random order. The non-stressed control group (Group 1) is handled daily but not exposed to stressors.
-
Stressor examples:
-
Tilted cage (45°) for 4-8 hours.
-
Damp bedding for 12 hours.
-
Reversal of light/dark cycle for 24 hours.
-
Social stress (housing with an unfamiliar mouse) for 2 hours.
-
Restraint in a tube for 1 hour.
-
Empty cage (no bedding) for 4 hours.
-
-
The key is the unpredictability of the stressor sequence.
-
-
Chronic Dosing (Weeks 3-5):
-
Begin daily oral administration of TOL-OXE, fluoxetine, or vehicle at the start of week 3 and continue until the end of the study. This mimics the chronic treatment regimen required for antidepressants to show efficacy.
-
Protocol 3: Sucrose Preference Test (SPT)
This protocol assesses anhedonia, the inability to experience pleasure.[3][18][19]
-
Habituation: For 48 hours before the test, habituate singly-housed mice to the presence of two drinking bottles in their home cage.[3]
-
Testing:
-
Measurement and Calculation:
-
At the end of the test, re-weigh the bottles to determine the volume consumed from each.
-
Calculate sucrose preference as: % Preference = (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100
-
A significant decrease in sucrose preference in the CUS+Vehicle group compared to non-stressed controls indicates successful induction of anhedonia. An effective antidepressant treatment should reverse this deficit.
-
Protocol 4: Porsolt Forced Swim Test (FST)
This test measures behavioral despair, a state where the animal ceases escape-oriented behaviors.[21][22][23][24]
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape.[22][23]
-
Procedure:
-
Scoring:
-
An observer, blind to the treatment groups, should score the duration of immobility during the final 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
An increase in immobility time in the CUS+Vehicle group is expected. Effective antidepressants decrease the time spent immobile.
-
Part 4: Supportive Mechanistic Assays
Principle: To strengthen the evidence that TOL-OXE's behavioral effects are mediated by its hypothesized mechanism, post-mortem brain tissue analysis is performed. This involves measuring levels of serotonin and its metabolites, as well as downstream biomarkers like Brain-Derived Neurotrophic Factor (BDNF), which is known to be dysregulated in depression and responsive to SSRI treatment.
Hypothesized Mechanism at the Synapse:
Caption: TOL-OXE blocks SERT, increasing synaptic serotonin levels.
Protocol 5: Neurotransmitter Analysis via HPLC-ECD
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying monoamines and their metabolites in brain tissue.[25][26][27][28]
-
Tissue Preparation:
-
Following euthanasia, rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex).
-
Homogenize the tissue in an appropriate acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the neurotransmitters.
-
Centrifuge the homogenate and collect the supernatant.
-
-
HPLC-ECD Analysis:
-
Inject the supernatant into an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.
-
The mobile phase composition and electrochemical potential are optimized for the detection of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[25]
-
-
Data Interpretation:
-
Quantify concentrations based on standard curves.
-
Chronic SSRI treatment is expected to increase extracellular 5-HT and potentially alter the 5-HIAA/5-HT turnover ratio.
-
Protocol 6: BDNF Quantification via ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for measuring protein levels.[29][30][31][32] Chronic stress reduces BDNF levels in the hippocampus, and this effect is reversed by chronic antidepressant treatment.[33]
-
Tissue Preparation:
-
Homogenize hippocampal tissue in a lysis buffer containing protease inhibitors.
-
For total BDNF, an acid-extraction protocol may be necessary to release receptor-bound BDNF.[33]
-
-
ELISA Procedure:
-
Quantification:
-
Measure the optical density at 450 nm using a plate reader.
-
Calculate BDNF concentration (pg/mg of total protein) by interpolating from a standard curve.
-
An effective treatment should normalize the CUS-induced reduction in BDNF levels.
-
Part 5: Data Analysis and Interpretation
Statistical Analysis:
-
Behavioral Data (SPT, FST): Analyze using a two-way ANOVA (factors: Stress, Treatment) followed by post-hoc tests (e.g., Tukey's or Dunnett's) to compare individual groups.
-
Neurochemical and Molecular Data (HPLC, ELISA): Analyze using a one-way ANOVA followed by post-hoc tests to compare treatment groups within the CUS paradigm.
-
A p-value of < 0.05 is typically considered statistically significant.
Interpreting the Results: A successful outcome for TOL-OXE would be the demonstration of a dose-dependent reversal of CUS-induced deficits in the SPT and FST. This behavioral efficacy should be supported by evidence of target engagement (SERT occupancy) and modulation of downstream neurobiological markers (serotonin turnover, BDNF levels). Such a data package would provide strong rationale for advancing TOL-OXE into further preclinical development.
References
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ARRIVE. (n.d.). The ARRIVE Guidelines. NC3Rs. Retrieved from [Link][5][6][7][11]
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Baczynska, E., et al. (2022). A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice. STAR Protocols, 3(3), 101659. Retrieved from [Link][4]
-
Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Retrieved from [Link][22]
-
Castagnoli, L., et al. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments, (136), e57731. Retrieved from [Link][16][17]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Brain Derived Neurotrophic Factor (BDNF). Retrieved from [Link][29]
-
Elabscience. (n.d.). Human BDNF (Brain Derived Neurotrophic Factor) ELISA Kit. Retrieved from [Link][30]
-
Liu, Y., et al. (2018). A new perspective on the mouse sucrose preference test. Journal of Visualized Experiments, (141), e58532. Retrieved from [Link][3]
-
Meyer, J. H. (2007). Serotonin transporter occupancy of five selective serotonin reuptake inhibitors at different doses: An [11C]DASB positron emission tomography study. American Journal of Psychiatry, 161(5), 826-835. Retrieved from [Link][13]
-
Monteiro, S., et al. (2015). An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice. Frontiers in Psychiatry, 6, 6. Retrieved from [Link][15]
- Porsolt, R. D., et al. (1977). Behavioural despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327-336.
-
Sasa, S., & Blank, C. L. (1977). Determination of serotonin and dopamine in mouse brain tissue by high performance liquid chromatography with electrochemical detection. Analytical Chemistry, 49(3), 354-359. Retrieved from [Link][26]
-
Somani, R., et al. (2011). Studies of CNS Activities of Some Mannich bases of 1,3,4-Oxadiazole. Research Journal of Pharmacy and Technology, 4(5), 756-760. Retrieved from [Link][8]
-
Tsuruda, P. R., et al. (2012). Prediction of Human Serotonin and Norepinephrine Transporter Occupancy of Duloxetine by Pharmacokinetic/Pharmacodynamic Modeling in the Rat. Journal of Pharmacology and Experimental Therapeutics, 340(2), 397-405. Retrieved from [Link][34]
-
Yohn, C. N., et al. (2017). The role of 5-HT receptors in depression. Molecular Brain, 10(1), 28. Retrieved from [Link]
-
Zagrebelsky, M., & Korte, M. (2014). Form follows function: BDNF and its involvement in activity-dependent potentiation of synaptic transmission. Frontiers in Cellular Neuroscience, 8, 138. Retrieved from [Link][33]
-
Zlatković, J., et al. (2014). The HPLC-ECD method for the simultaneous determination of monoamines, their precursors and metabolites in the brain of rats. Journal of Pharmaceutical and Biomedical Analysis, 94, 139-145. Retrieved from [Link][25]
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Application Note: A Robust LC-MS/MS Method for the Quantification of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in Human Plasma and Urine
Abstract
This document provides a comprehensive, scientifically grounded guide for the quantification of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in biological matrices, specifically human plasma and urine. The described methodology leverages the sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalytical testing.[1][2] This application note details two effective sample preparation strategies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Furthermore, it provides a rigorous protocol for method validation that aligns with the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8]
Introduction
The compound 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is a novel therapeutic agent whose pharmacokinetic (PK) and pharmacodynamic (PD) properties are of significant interest in drug development. Accurate quantification of this small molecule in biological fluids is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Such data is critical for establishing safe and efficacious dosing regimens.
The inherent complexity of biological samples like plasma and urine presents a significant analytical challenge due to the presence of endogenous substances that can interfere with the analysis. A highly selective sample preparation technique is therefore essential to isolate the analyte of interest and minimize matrix effects. When coupled with a sensitive detection method like LC-MS/MS, it is possible to achieve the low limits of quantification required for clinical and preclinical studies.[1][9] This application note is designed to provide researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for the reliable quantification of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
Materials and Reagents
-
Analyte: 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine (Reference Standard, >99% purity)
-
Internal Standard (IS): A stable isotope-labeled analog, such as 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine-d5, is strongly recommended to account for variability in sample processing and potential matrix effects.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Additives: Formic acid (FA), Ammonium hydroxide (NH₄OH)
-
Extraction Solvents: Methyl tert-butyl ether (MTBE), Ethyl acetate
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Waters Oasis MCX)
-
Biological Matrix: Human plasma (K₂EDTA), Human urine
Sample Preparation: Optimizing for Cleanliness and Recovery
The selection of an appropriate sample preparation method is a critical step to reduce matrix effects and improve signal quality.[1] We present two widely used and effective techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly selective and robust method that can yield very clean extracts, making it particularly suitable for methods requiring high sensitivity.[1][10][11] A mixed-mode cation exchange sorbent is an excellent choice for the basic amine moiety of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
Caption: Solid-Phase Extraction (SPE) workflow for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
-
Sample Pre-treatment: To 100 µL of plasma or urine, add 10 µL of the internal standard (IS) working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in a 50:50 (v/v) mixture of acetonitrile and methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid-Liquid Extraction (LLE)
LLE is a simpler and often faster alternative to SPE, based on the principle of partitioning the analyte between two immiscible liquid phases.[12][13][14][15]
Caption: Liquid-Liquid Extraction (LLE) workflow for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
-
Sample Preparation: To 100 µL of plasma or urine, add 10 µL of the IS working solution.
-
Basification: Add 50 µL of 1M NaOH to raise the pH, ensuring the analyte is in its non-ionized, free base form for optimal extraction into the organic solvent.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a fresh tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumental Analysis
A highly sensitive and selective LC-MS/MS method is required to achieve the desired lower limit of quantification (LLOQ).
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1 minute. |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | Analyte: m/z [Precursor Ion] -> m/z [Product Ion] (To be determined experimentally) IS: m/z [Precursor Ion] -> m/z [Product Ion] (To be determined experimentally) |
Note: The specific MRM transitions, collision energies, and other MS parameters must be optimized by infusing a standard solution of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine and its internal standard into the mass spectrometer.
Bioanalytical Method Validation
A comprehensive method validation is mandatory to ensure the reliability and acceptability of the analytical data.[6] The validation must be conducted in accordance with the principles outlined in the FDA and EMA guidelines.[3][4][5][7][8][16][17]
Key Validation Parameters
-
Selectivity and Specificity: The method should be able to unequivocally identify and quantify the analyte in the presence of endogenous matrix components.
-
Linearity: The calibration curve should demonstrate a linear relationship between the instrument response and the analyte concentration. A minimum of six non-zero calibrators should be used.
-
Accuracy and Precision: These parameters are assessed by analyzing quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Matrix Effect: The potential for ion suppression or enhancement from co-eluting matrix components must be evaluated.
-
Stability: The stability of the analyte must be demonstrated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Acceptance Criteria (per FDA Guidance)
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range |
| Matrix Factor | CV ≤ 15% |
| Stability | Analyte concentration should be within ±15% of the initial concentration |
Data Analysis and Reporting
The concentration of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in unknown samples is determined from the calibration curve using the peak area ratio of the analyte to the internal standard. A weighted linear regression (typically 1/x² or 1/x) is recommended. The final report should encompass the detailed methodology, all validation data, and the measured concentrations in the unknown samples, along with any deviations from the established protocol.
Conclusion
This application note provides a detailed and robust framework for the development and validation of an LC-MS/MS method for the quantification of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in human plasma and urine. The choice between SPE and LLE for sample preparation will depend on the specific requirements of the study, such as the desired level of sample cleanup and throughput. Adherence to the validation procedures outlined herein will ensure the generation of high-quality, reliable data suitable for regulatory submissions and pivotal decision-making in the drug development process.
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Waters Corporation. Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. [Link]
-
AAPS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
EPTRI. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
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Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
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European Medicines Agency. Guideline on bioanalytical method validation. [Link]
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Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Emery Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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SlideShare. Bioanalytical method validation emea. [Link]
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Lirias. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]
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Journal of Forensic Research. Application of solid-phase extraction tips for the analysis of drugs in human blood. [Link]
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LCGC International. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]
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ResearchGate. Chapter 11 Liquid—liquid extraction. [Link]
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Encyclopedia.pub. Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. [Link]
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Affinisep. Solid Phase Extraction. [Link]
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Organomation. What is Solid Phase Extraction (SPE)?. [Link]
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University of Alabama at Birmingham. Quantitative analysis of small molecules in biological samples. [Link]
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SciSpace. Current developments in LC-MS for pharmaceutical analysis. [Link]
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Journal of Applied Pharmaceutical Science. A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. [Link]
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National Institutes of Health. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]
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National Institutes of Health. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. [Link]
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Allumiqs. Small Molecule Analysis. [Link]
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National Institutes of Health. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]
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Royal Society of Chemistry. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. [Link]
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SCION Instruments. Sample Preparation – Liquid-Liquid Extraction. [Link]
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Application & Protocol Guide: Investigating the Anti-Neoplastic Potential of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine
Abstract
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for conferring a wide range of pharmacological activities, including potent anti-cancer effects.[1][2] Compounds incorporating this moiety have demonstrated efficacy by targeting various critical pathways in oncology, such as growth factor signaling, cell cycle regulation, and apoptosis.[3][4][5] This document presents a comprehensive methodological framework for the preclinical evaluation of a novel investigational compound, 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine (hereafter designated as OXD-TOL-EA ). As this is a novel molecule, this guide serves as a foundational blueprint for researchers, providing detailed, field-proven protocols for a stepwise in vitro and in vivo investigation. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. We will detail the workflow from initial cytotoxicity screening to mechanistic assays and preliminary in vivo efficacy studies, empowering researchers to thoroughly characterize the anti-neoplastic potential of this and similar novel chemical entities.
Introduction: Rationale for Investigation
Heterocyclic compounds are cornerstones of modern pharmacology, and the 1,3,4-oxadiazole nucleus is particularly noteworthy for its biological versatility.[6] Its derivatives have been reported to exhibit anti-proliferative activity through diverse mechanisms, including the inhibition of enzymes like telomerase, topoisomerases, and histone deacetylases (HDACs), as well as key signaling kinases such as VEGFR and EGFR.[2][7][8][9]
The structure of OXD-TOL-EA combines this potent oxadiazole core with an o-tolyl group, which may influence steric interactions with target proteins, and an ethylamine side chain, which can affect solubility and hydrogen bonding capacity. This unique combination warrants a systematic investigation into its potential as a novel anti-cancer agent.
This guide provides a logical, multi-phase approach to its evaluation:
-
Phase I: In Vitro Cytotoxicity Screening: To determine the compound's potency and selectivity across a panel of cancer cell lines.
-
Phase II: Mechanistic Elucidation: To understand how the compound exerts its effects, focusing on apoptosis, cell cycle arrest, and key signaling pathways.
-
Phase III: In Vivo Efficacy Assessment: To validate in vitro findings in a preclinical animal model.
Phase I: In Vitro Cytotoxicity & Proliferation Assays
The initial step is to determine the compound's ability to inhibit cancer cell growth and to quantify its potency, typically represented by the half-maximal inhibitory concentration (IC50).
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., L929 fibroblast) for selectivity analysis.[7]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS, 1% Penicillin-Streptomycin.[12]
-
OXD-TOL-EA, Doxorubicin (positive control), DMSO (vehicle control).
-
MTT solution (5 mg/mL in sterile PBS).
-
96-well cell culture plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare a 2X serial dilution of OXD-TOL-EA (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and positive control (Doxorubicin).[13]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[14]
Data Presentation: Example IC50 Values
Quantitative data should be summarized for clear interpretation.
| Cell Line | Tissue of Origin | OXD-TOL-EA IC50 (µM) [Hypothetical] | Doxorubicin IC50 (µM) [Control] | Selectivity Index (SI)¹ |
| MCF-7 | Breast Carcinoma | 8.5 ± 0.9 | 0.9 ± 0.1 | 5.3 |
| A549 | Lung Carcinoma | 12.3 ± 1.5 | 1.1 ± 0.2 | 3.7 |
| HCT116 | Colorectal Carcinoma | 6.8 ± 0.7 | 0.7 ± 0.1 | 6.6 |
| L929 | Murine Fibroblast | 45.1 ± 4.2 | 10.5 ± 1.1 | - |
| ¹ SI = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.[7] |
Phase II: Mechanistic Elucidation Assays
Once cytotoxicity is established, the next critical step is to investigate the underlying mechanism of action. Key anti-cancer mechanisms include the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Workflow for Mechanistic Studies
The following diagram outlines the logical flow for investigating the mechanism of OXD-TOL-EA.
Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.
Phase III: Preliminary In Vivo Efficacy Studies
Validating in vitro results in a living organism is a crucial step in drug development. The subcutaneous xenograft model is a standard and widely used method for this purpose. [15][16]
Protocol: Subcutaneous Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID). [15]* Cancer cell line demonstrated to be sensitive to OXD-TOL-EA in vitro.
-
Sterile PBS, Matrigel® (optional, can improve tumor take rate). * Calipers for tumor measurement.
-
OXD-TOL-EA formulation for injection (e.g., in a solution of saline with 5% DMSO and 10% Tween 80).
Step-by-Step Methodology:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Harvest cancer cells in their exponential growth phase. Resuspend the cell pellet in sterile PBS (or a 1:1 mix of PBS and Matrigel) to a final concentration of ~5x10⁷ cells/mL. [17]3. Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 5x10⁶ cells) into the right flank of each mouse. [17]4. Tumor Growth Monitoring: Once tumors become palpable (typically 5-10 days), begin measuring tumor volume 2-3 times per week using calipers. Calculate volume using the formula: Volume = (Width² x Length) / 2 . [2][18]5. Randomization and Treatment: When average tumor volume reaches ~100-150 mm³, randomize mice into treatment and control groups (n=6-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (Treatment): Administer OXD-TOL-EA at a predetermined dose (e.g., 10 mg/kg) via an appropriate route (e.g., intraperitoneal injection) daily or on an optimized schedule.
-
-
Endpoint: Continue treatment for 2-4 weeks. Monitor tumor volume and body weight throughout the study. The study endpoint is reached when tumors in the control group reach a predetermined size (~1500 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage.
Data Presentation: Example Tumor Growth Inhibition
| Group | N | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | TGI (%) |
| Vehicle Control | 8 | 1450 ± 210 | 1.5 ± 0.2 | - |
| OXD-TOL-EA (10 mg/kg) | 8 | 652 ± 150 | 0.7 ± 0.1 | 55% |
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the initial preclinical evaluation of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine . The successful completion of these phases will establish its cytotoxic potency, define its primary mechanism of action, and provide proof-of-concept for its efficacy in vivo.
Positive results would justify advancing the compound to further, more complex studies, including:
-
Pharmacokinetic (PK) and ADME studies to understand its absorption, distribution, metabolism, and excretion.
-
Orthotopic and patient-derived xenograft (PDX) models which more accurately reflect the tumor microenvironment. [15]* Combination studies to assess potential synergies with existing standard-of-care chemotherapies.
-
Medicinal chemistry efforts to optimize the lead compound for improved potency and drug-like properties.
The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel anti-cancer therapeutics, and a rigorous, methodical approach is paramount to unlocking its full potential. [4][19]
References
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1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available from: [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Available from: [Link]
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1,3,4-Oxadiazoles as Anticancer Agents: A Review. Recent Patents on Anti-Cancer Drug Discovery. Available from: [Link]
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Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. Medicinal Chemistry. Available from: [Link]
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Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. Available from: [Link]
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Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available from: [Link]
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(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available from: [Link]
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Application Notes & Protocols for Investigating the Anti-inflammatory Properties of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the systematic evaluation of the anti-inflammatory potential of the novel compound, 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine. The 1,2,4-oxadiazole and the broader oxadiazole class of heterocyclic compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide outlines a series of robust in vitro and in vivo protocols designed to characterize the compound's efficacy, elucidate its mechanism of action, and establish a preliminary safety profile. The experimental framework is built upon established methodologies, ensuring data integrity and reproducibility. We will delve into the rationale behind each experimental step, providing insights grounded in established inflammatory biology and drug discovery principles.
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. A key objective in modern pharmacology is the development of novel anti-inflammatory agents with improved efficacy and safety profiles over existing therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) which are associated with gastrointestinal and cardiovascular side effects.[3][4]
The compound of interest, 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine, belongs to the oxadiazole family of five-membered heterocyclic compounds. The oxadiazole nucleus is considered a privileged scaffold in medicinal chemistry, acting as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and improve pharmacokinetic properties.[3][5] Numerous studies have demonstrated that derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole possess significant anti-inflammatory activities.[6][7][8][9] The proposed mechanism for these effects often involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical for the biosynthesis of prostaglandins and leukotrienes, respectively.[1][10]
Given the established anti-inflammatory potential of the oxadiazole core, a systematic investigation into 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is warranted. This guide provides the necessary protocols to assess its potential as a novel anti-inflammatory agent.
Proposed Mechanism of Action & Investigational Strategy
The inflammatory cascade is a complex network of signaling pathways and molecular mediators. Our investigational strategy is designed to probe the effect of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine at key nodes of this network. The primary hypothesis is that the compound will modulate the production of pro-inflammatory mediators. The overall workflow will progress from initial in vitro screening to more complex mechanistic studies and finally to in vivo validation.
Caption: Overall experimental workflow for evaluating the anti-inflammatory properties of the target compound.
A central signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[11] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12] We will investigate if 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine exerts its effects by modulating this pathway.
Caption: Hypothesized modulation of the NF-κB signaling pathway by the test compound.
In Vitro Anti-inflammatory Assays
These protocols are designed to be performed using a murine macrophage cell line, such as RAW 264.7, which is a standard model for studying inflammation.[13][14]
Protocol: Cell Viability Assay (MTT Assay)
Rationale: It is critical to first determine the non-toxic concentration range of the compound. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death.[13]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in DMEM.
-
Treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (DMSO) group.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol: Measurement of Nitric Oxide (Griess Assay)
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay provides a simple and reliable method to quantify NO production by measuring its stable metabolite, nitrite, in the culture supernatant.[14]
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group (no LPS) and an LPS-only group.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol: Quantification of Pro-inflammatory Cytokines and PGE2 (ELISA)
Rationale: Pro-inflammatory cytokines like TNF-α and IL-6, and the lipid mediator PGE2, are pivotal in orchestrating the inflammatory response. Enzyme-Linked Immunosorbent Assays (ELISA) are highly specific and sensitive for quantifying the levels of these mediators secreted by cells into the culture medium.[12][13]
Materials:
-
Commercially available ELISA kits for mouse TNF-α, IL-6, and PGE2.
-
Cell culture supernatant collected as described in the Griess Assay protocol.
Procedure:
-
Follow the cell seeding, pre-treatment, and LPS stimulation steps as outlined in the Nitric Oxide assay (Protocol 3.2).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions provided with the commercial kits.
-
Measure the absorbance on a microplate reader at the specified wavelength.
-
Calculate the concentrations of the cytokines and PGE2 based on the standard curves.
Data Presentation: In Vitro Results
All quantitative data should be summarized in a clear, tabular format. Results should be presented as mean ± standard deviation (SD) from at least three independent experiments.
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | PGE2 Release (% of LPS control) |
| Vehicle Control | 100 ± 5.2 | 5.1 ± 1.2 | 4.5 ± 0.9 | 6.2 ± 1.5 | 7.3 ± 1.8 |
| LPS Control | 98 ± 4.8 | 100 | 100 | 100 | 100 |
| Compound X (1 µM) | 99 ± 5.1 | - | - | - | - |
| Compound X (10 µM) | 97 ± 4.5 | - | - | - | - |
| Compound X (50 µM) | 95 ± 5.5 | - | - | - | - |
| Positive Control | - | - | - | - | - |
(Note: This table is a template for data presentation. The positive control would be a known anti-inflammatory drug, e.g., Dexamethasone or Indomethacin).
In Vivo Anti-inflammatory Assay
The most promising concentrations from the in vitro assays should be further evaluated in a preclinical animal model of acute inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening acute anti-inflammatory activity.[5][15][16] The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that inhibit mediators of inflammation.[16]
Materials:
-
Male or female Sprague-Dawley rats or Swiss albino mice (150-200 g).
-
1% (w/v) solution of carrageenan in sterile saline.
-
Test compound suspension (e.g., in 1% carboxymethyl cellulose - CMC).
-
Positive control drug (e.g., Indomethacin or Diclofenac Sodium).[5][17]
-
Plebysmometer or digital calipers.
Procedure:
-
Acclimatize animals to laboratory conditions for at least one week.
-
Divide animals into groups (n=6 per group): Vehicle control (1% CMC), test compound groups (at least three different doses), and a positive control group.
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: In Vivo Results
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | - | 0 |
| Compound X | 10 | - | - |
| Compound X | 25 | - | - |
| Compound X | 50 | - | - |
| Indomethacin | 10 | - | - |
(Note: This table is a template for data presentation. Values should be expressed as mean ± SEM).
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of the anti-inflammatory properties of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethan-1-amine. Positive results from these assays would provide strong evidence for its anti-inflammatory potential and justify further mechanistic studies. Such studies could include Western blot analysis to confirm the inhibition of iNOS and COX-2 protein expression and to investigate the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[12][13] Further in vivo studies in chronic inflammation models would also be a logical next step in the preclinical development of this promising compound.
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Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. PubMed. Available at: [Link]
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Design, Synthesis and Antiinflammatory Activity of Some 1,3,4- Oxadiazole Derivatives. Semantic Scholar. Available at: [Link]
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Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. Research Journal of Pharmacy and Technology. Available at: [Link]
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Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Semantic Scholar. Available at: [Link]
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Synthesis and Characterization of some new Oxadiazole derivatives as Antiinflammatory agents. Research Journal of Pharmacy and Technology. Available at: [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. Available at: [Link]
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Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. Available at: [Link]
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New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. Available at: [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. Available at: [Link]
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Antiinflammatory property of 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles and antimicrobial property of 3-aryl-5-(n-propyl)-4,5-dihydro-1,2,4-oxadiazoles: their syntheses and spectroscopic studies. PubMed. Available at: [Link]
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Design, Synthesis, Characterization, and In Silico Anti-Inflammatory Activity Evaluation of New 1,3,4-Oxadiazole Thiol Derivatives. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Development of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine as a Potential Enzyme Inhibitor
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine as a potential enzyme inhibitor. This document outlines detailed protocols for the chemical synthesis of the target compound, in vitro enzyme inhibition screening, determination of the mechanism of action, and cell-based assays to assess cellular potency and cytotoxicity. The methodologies are presented with a focus on explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3][4] Compounds incorporating this moiety have demonstrated a wide spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4][5] A key feature of the 1,3,4-oxadiazole nucleus is its role as a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][6]
The broad bioactivity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit various enzymes crucial for disease progression.[7][8] Documented enzymatic targets include cyclooxygenases (COX-1 and COX-2) in inflammation, histone deacetylases (HDACs) and topoisomerases in cancer, and α-glucosidase in diabetes.[6][7][8][9]
This guide focuses on a novel derivative, 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine. The inclusion of the o-tolyl group introduces specific steric and electronic properties that may confer selectivity and potency towards a particular enzyme target. The ethylamine substituent at the 5-position provides a basic center that could engage in critical interactions within an enzyme's active site. The following sections detail the necessary steps to synthesize this compound and systematically evaluate its potential as a novel enzyme inhibitor.
Synthesis of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through several reliable synthetic routes.[5][10] A common and effective method involves the cyclization of an acylhydrazide with a carboxylic acid derivative. Here, we propose a multi-step synthesis starting from commercially available reagents.
Proposed Synthetic Pathway
The synthesis commences with the formation of the key intermediate, 2-methylbenzoyl hydrazide, followed by its reaction with N-protected alanine and subsequent cyclization to form the oxadiazole ring. The final step involves the deprotection of the amine group.
Caption: Proposed synthetic route for 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Methylbenzoyl hydrazide
-
To a solution of 2-methylbenzoic acid (1 eq.) in methanol, add sulfuric acid (catalytic amount) and reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture and extract the methyl 2-methylbenzoate with ethyl acetate.
-
To the obtained ester in ethanol, add hydrazine hydrate (1.5 eq.) and reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature. The product, 2-methylbenzoyl hydrazide, will precipitate. Filter, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of N-Boc-1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine
-
In a round-bottom flask, dissolve 2-methylbenzoyl hydrazide (1 eq.) and Boc-Alanine (1.1 eq.) in a suitable solvent like dichloromethane or acetonitrile.
-
Add a coupling agent such as EDC (1.2 eq.) and HOBt (1.2 eq.) and stir at room temperature for 12-16 hours to form the diacylhydrazine intermediate.
-
For the cyclization step, a dehydrating agent is required. A common choice is phosphorus oxychloride (POCl₃). Add POCl₃ dropwise at 0 °C and then reflux for 2-4 hours. Alternatively, Burgess reagent can be used under milder conditions.[5]
-
After the reaction is complete, pour the mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Step 3: Deprotection to Yield the Final Compound
-
Dissolve the N-Boc protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (TFA) (2-3 eq.) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH of 9-10.
-
Extract the final product, 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine, with an organic solvent.
-
Purify the product by column chromatography or recrystallization. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Enzyme Inhibition Assays
Enzyme activity assays are fundamental in drug discovery for identifying and characterizing potential inhibitors.[11] The initial step is a high-throughput screening (HTS) to identify "hits" from a compound library.[11][12]
General Protocol for High-Throughput Screening (HTS)
This protocol can be adapted for various enzymes. The key is a detectable signal change (e.g., colorimetric, fluorometric, or luminescent) upon substrate conversion.
Caption: A generalized workflow for high-throughput screening of enzyme inhibitors.
Example: COX-2 Inhibition Assay
Given the known anti-inflammatory properties of some oxadiazoles, cyclooxygenase-2 (COX-2) is a relevant target.[6]
Protocol:
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a colorimetric probe (e.g., TMPD), and assay buffer.
-
Procedure: a. In a 96-well plate, add 10 µL of various concentrations of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine (e.g., 0.01 µM to 100 µM). Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control. b. Add 150 µL of assay buffer and 10 µL of COX-2 enzyme solution. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 10 µL of arachidonic acid. e. Incubate for 5 minutes at 37°C. f. Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Hypothetical IC₅₀ Data for Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
| 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine | COX-2 | 1.5 |
| Celecoxib (Control) | COX-2 | 0.05 |
| 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine | α-Glucosidase | 5.2 |
| Acarbose (Control) | α-Glucosidase | 38.45[8] |
| 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine | HDAC1 | > 100 |
Determination of Inhibition Mechanism and Kinetics
Once a compound shows significant inhibitory activity, it is crucial to understand its mechanism of action (MOA).[13] Kinetic studies can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[14][15]
Protocol for Kinetic Studies
-
Experimental Setup: Perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.
-
Data Collection: Measure the initial reaction velocities (V₀) at each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[15]
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor.
-
Caption: Interpreting Lineweaver-Burk plots to determine the mechanism of enzyme inhibition.
Table 2: Hypothetical Kinetic Parameters for COX-2 Inhibition
| Inhibitor Concentration | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol/min) | Inhibition Type |
| 0 µM (Control) | 5.0 | 100 | - |
| 1.0 µM | 10.0 | 100 | Competitive |
| 2.0 µM | 15.0 | 100 | Competitive |
The hypothetical data in Table 2 suggests a competitive inhibition mechanism, where the inhibitor binds to the same active site as the substrate.
Cell-Based Assays
While in vitro assays are essential, they do not always translate to cellular activity.[16] Cell-based assays are necessary to evaluate a compound's efficacy in a more physiologically relevant context, considering factors like cell permeability and off-target effects.[16][17][18]
Cellular Potency Assay
Example: Lipopolysaccharide (LPS)-induced Prostaglandin E₂ (PGE₂) Production in Macrophages
This assay measures the inhibition of COX-2 activity in a cellular environment.
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the cells and incubate for 18-24 hours.
-
PGE₂ Measurement: Collect the cell supernatant and measure the concentration of PGE₂ using a commercially available ELISA kit.
-
Data Analysis: Calculate the cellular IC₅₀ value from the dose-response curve.
Cytotoxicity Assay
It is crucial to determine if the observed cellular effect is due to specific enzyme inhibition or general cytotoxicity.
Protocol:
-
Cell Culture: Plate a relevant cell line (e.g., the one used in the potency assay or a cancer cell line if that is the therapeutic area) in a 96-well plate.
-
Compound Treatment: Treat the cells with the same concentration range of the test compound as in the potency assay and incubate for 24-48 hours.
-
Viability Measurement: Assess cell viability using a standard method, such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) and determine the therapeutic index (CC₅₀/IC₅₀). A higher therapeutic index indicates greater selectivity for the target.
Conclusion and Future Directions
This document provides a foundational framework for the synthesis and preclinical evaluation of 1-(3-o-Tolyl-1,3,4-oxadiazol-5-yl)-ethylamine as a potential enzyme inhibitor. The outlined protocols guide the user from chemical synthesis through in vitro and cell-based characterization. Positive results from these assays would warrant further investigation, including selectivity profiling against a panel of related enzymes, pharmacokinetic studies in animal models, and in vivo efficacy studies in relevant disease models. The versatility of the 1,3,4-oxadiazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics.
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Anwar, M. F., & Al-Omair, M. A. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6649. [Link]
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Chavan, R. S., & More, H. N. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 9(6), 31-37. [Link]
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Kumar, R., & Sharma, S. (2018). Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1-8. [Link]
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Li, Y., Geng, J., Liu, Y., & Cao, Y. (2021). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 12(10), 1635-1647. [Link]
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Gomathy, S., & Jeyanthi, P. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2492. [Link]
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BellBrook Labs. (2023). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. [Link]
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Taha, M., et al. (2023). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. Journal of Biomolecular Structure and Dynamics, 41(19), 9631-9646. [Link]
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Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. [Link]
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Sharma, A., & Kumar, V. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds, 1-15. [Link]
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Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
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Junqueira, R. G., & Mares-Guia, M. (1990). Kinetic analysis of inhibitor actions on enzymes. Brazilian Journal of Medical and Biological Research, 23(8), 773-784. [Link]
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Malamas, M. S., et al. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)). TIJER - International Research Journal, 11(5). [Link]
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Copeland, R. A. (2018). Enzyme Kinetic studies? ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
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Yurttaş, L., et al. (2018). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 3(7), 8445–8456. [Link]
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Abdel-Moneim, A. M., et al. (2014). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. Natural Product Research, 28(20), 1774–1779. [Link]
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AfaSci. (n.d.). Synthesis of 1,3,4-Oxadiazoles as Selective T-Type Calcium Channel Inhibitors. [Link]
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Johnson, D. S., et al. (2008). Biochemical and biological properties of 4-(3-phenyl-[1][3][7]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. British Journal of Pharmacology, 154(4), 848–860. [Link]
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Kapron, B., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2095. [Link]
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Application Notes and Protocols for Determining the Cytotoxicity of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
Authored by: Senior Application Scientist
Introduction: The expanding field of medicinal chemistry continuously explores novel heterocyclic compounds for their therapeutic potential. Among these, 1,3,4-oxadiazole derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell culture protocols to evaluate the cytotoxicity of a specific oxadiazole derivative, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
The following protocols are designed to be a self-validating system, offering a multi-faceted approach to understanding the cytotoxic potential of this novel compound. We will delve into the underlying principles of each assay, providing not just a set of instructions, but a framework for critical thinking and experimental design.
I. Foundational Steps: Compound Preparation and Cell Line Selection
A critical prerequisite to any cytotoxicity study is the careful preparation of the test compound and the thoughtful selection of appropriate cell models.
1.1. Compound Handling and Solubilization:
1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is a small molecule whose solubility characteristics will dictate its formulation for in vitro testing.
-
Initial Solubility Testing: It is imperative to first determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds, but its final concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for the assays.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment to ensure consistency and avoid degradation of the compound.
1.2. Rationale-Driven Cell Line Selection:
The choice of cell line is paramount and should be guided by the research question.[6][7]
-
Cancer Cell Lines: If the primary interest is in the compound's anticancer potential, a panel of cancer cell lines representing different tumor types should be selected. For instance, testing against lung (e.g., A549), breast (e.g., MCF-7), and colon (e.g., Caco-2) cancer cell lines can provide a broader understanding of its activity.[1][8][9]
-
Normal Cell Lines: To assess the compound's selectivity and potential for off-target toxicity, it is crucial to include a non-cancerous cell line (e.g., human fibroblasts like MRC-5 or immortalized normal cell lines).[1][8] This allows for the determination of a therapeutic window.
-
Cell Line Authentication: Always obtain cell lines from reputable cell banks (e.g., ATCC) to ensure their identity and purity.[6][7] Regular testing for mycoplasma contamination is also essential as it can significantly impact experimental results.[6]
II. Core Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11][12] The amount of formazan produced is proportional to the number of metabolically active cells.
2.1. MTT Assay Workflow Diagram:
Caption: Workflow of the MTT assay for cytotoxicity testing.
2.2. Detailed MTT Assay Protocol:
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine stock solution
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and stored protected from light)[10][11][14]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[15]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of medium).[5][15] Include wells with medium only for background control.[14]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of solvent used for the compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Data Acquisition:
2.3. Data Analysis and Interpretation:
The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
The results are typically plotted as a dose-response curve, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) can be determined.
III. Assessing Membrane Integrity: The LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[16][17] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[16][17]
3.1. LDH Assay Principle Diagram:
Caption: Principle of the LDH release assay for cytotoxicity.
3.2. Detailed LDH Assay Protocol:
Materials:
-
Cells treated as described for the MTT assay
-
LDH assay kit (commercially available kits are recommended for consistency)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Sample Collection:
-
Following treatment with 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, carefully collect a small aliquot of the cell culture supernatant (typically 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
3.3. Data Analysis and Interpretation:
The percentage of cytotoxicity is calculated based on the LDH activity in the treated wells compared to control wells (spontaneous LDH release from untreated cells and maximum LDH release from cells lysed with a detergent provided in the kit).
% Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
IV. Investigating Apoptotic Pathways: Caspase-Glo 3/7 Assay
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), the Caspase-Glo® 3/7 Assay can be employed.[18][19][20][21][22] This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases, generating a luminescent signal proportional to the amount of caspase activity.[18][19]
4.1. Caspase-Glo 3/7 Assay Workflow:
Caption: Simplified workflow for the Caspase-Glo 3/7 assay.
4.2. Detailed Caspase-Glo 3/7 Assay Protocol:
Materials:
-
Cells treated as described for the MTT assay, but in white-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Luminometer
Procedure:
-
Assay Plate Preparation:
-
Seed and treat cells with 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in a white-walled 96-well plate as previously described.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
4.3. Data Analysis and Interpretation:
The luminescent signal is directly proportional to the amount of active caspase-3 and -7. An increase in luminescence in treated cells compared to vehicle control cells indicates the induction of apoptosis.
V. Data Presentation and Troubleshooting
5.1. Summarizing Quantitative Data:
For clear and concise presentation, summarize the IC₅₀ values obtained from the different assays and cell lines in a table.
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine |
| e.g., A549 | MTT | 24 | Experimental Value |
| 48 | Experimental Value | ||
| 72 | Experimental Value | ||
| e.g., MCF-7 | MTT | 24 | Experimental Value |
| 48 | Experimental Value | ||
| 72 | Experimental Value | ||
| e.g., MRC-5 | MTT | 48 | Experimental Value |
| e.g., A549 | LDH | 48 | EC₅₀ (Effective Concentration) |
| e.g., A549 | Caspase-Glo | 24 | Fold increase in activity |
5.2. Common Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and consistently. Avoid using the outer wells of the plate or fill them with sterile PBS.[5] |
| Low absorbance/luminescence signal | Insufficient cell number, short incubation time. | Optimize cell seeding density.[5] Increase the incubation time with the assay reagent. |
| High background signal | Contamination of culture, interference from phenol red in the medium. | Regularly check for microbial contamination. Use phenol red-free medium for the assay incubation step.[5] |
VI. Conclusion
This application note provides a robust framework for the in vitro cytotoxicity assessment of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and apoptotic pathways, researchers can gain a comprehensive understanding of the compound's cytotoxic profile. Adherence to these detailed protocols, coupled with careful experimental design and data interpretation, will ensure the generation of reliable and reproducible results, which are crucial for the advancement of drug discovery and development.
VII. References
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Jain, A. K., et al. (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
MDPI. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]
-
ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. [Link]
-
PubMed. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
-
National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. [Link]
-
ACS Omega. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
-
Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,4-oxadiazole derivatives. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
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- 17. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Caspase-Glo® 3/7 3D Assay [promega.jp]
- 19. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
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- 22. Promega Caspase-Glo 3/7 Assay Kit 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Pharmacokinetic Study Design for Novel Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] As novel oxadiazole-containing chemical entities advance through the drug discovery pipeline, a thorough understanding of their pharmacokinetic (PK) profile becomes paramount. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME).[4] Early and comprehensive ADME characterization is critical for optimizing lead compounds, predicting human pharmacokinetics, and mitigating the risk of late-stage clinical failures.[5][6][7]
These application notes provide a detailed guide for designing and executing a robust pharmacokinetic evaluation of novel oxadiazole compounds. The protocols outlined herein are grounded in established scientific principles and align with regulatory expectations, ensuring the generation of reliable and decision-enabling data.
Part 1: Early Stage In Vitro ADME Profiling
Early in vitro ADME assays are cost-effective methods to screen and rank compounds, identifying potential liabilities that could hinder development.[8] This initial phase focuses on fundamental physicochemical and biological properties that govern a compound's behavior in a biological system.
Physicochemical Properties
A compound's inherent physicochemical characteristics significantly influence its absorption and distribution.
-
Aqueous Solubility: This is a critical determinant of oral absorption. Poorly soluble compounds often exhibit low and variable bioavailability.
-
Protocol: Kinetic and thermodynamic solubility assays should be performed. Kinetic solubility provides a high-throughput measure for initial screening, while thermodynamic solubility offers a more definitive value for lead candidates.[9]
-
-
Log D7.4: The lipophilicity at physiological pH influences membrane permeability and plasma protein binding.
-
Protocol: A shake-flask method or a high-throughput chromatographic approach can be used to determine the octanol-water distribution coefficient at pH 7.4.[9]
-
In Vitro Absorption and Permeability
These assays predict a compound's ability to cross the intestinal epithelium, a key step in oral drug absorption.
-
Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Protocol: The test compound is added to the apical (A) side of the Caco-2 monolayer, and its appearance on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp A to B). To assess active efflux, the experiment is also performed in the reverse direction (B to A). A high efflux ratio (Papp B to A / Papp A to B) suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]
-
In Vitro Metabolism
Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs). The oxadiazole ring itself is generally stable, but substituents on the ring can be susceptible to metabolic enzymes.[10]
Metabolic Stability Assays
These assays measure the rate at which a compound is metabolized by liver enzymes.[11]
-
Liver Microsomal Stability Assay: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism.[11][12]
-
Protocol: The test compound is incubated with liver microsomes (human, rat, mouse) and the cofactor NADPH.[13] The disappearance of the parent compound is monitored over time by LC-MS/MS to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12][14] A control incubation without NADPH is included to assess non-enzymatic degradation.[13]
-
-
Hepatocyte Stability Assay: Hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more comprehensive assessment of metabolic clearance.[11][15]
-
Protocol: The test compound is incubated with cryopreserved or fresh hepatocytes. Samples are taken at various time points, and the concentration of the parent compound is determined by LC-MS/MS.[15] This allows for the calculation of in vitro t½ and CLint, which can be used to predict in vivo hepatic clearance.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential for a novel oxadiazole compound to inhibit major CYP isoforms, a common cause of drug-drug interactions.[16][17]
-
Protocol: The test compound is co-incubated with human liver microsomes, a CYP-isoform-specific probe substrate, and NADPH.[18] The formation of the probe substrate's metabolite is measured by LC-MS/MS. A reduction in metabolite formation indicates inhibition of the specific CYP isoform. The IC50 value (the concentration of the test compound that causes 50% inhibition) is then determined.[18][19] Key isoforms to test include CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[18][20]
In Vitro Distribution
Plasma Protein Binding (PPB)
The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and availability to reach its therapeutic target.[21] Only the unbound fraction of a drug is pharmacologically active.[22][23]
-
Rapid Equilibrium Dialysis (RED) Assay: This is a widely used method for determining the fraction of unbound drug in plasma.[23][24]
-
Protocol: A RED device consists of two chambers separated by a semi-permeable membrane.[24] Plasma containing the test compound is added to one chamber, and buffer is added to the other.[23] The system is incubated at 37°C until equilibrium is reached. The concentrations of the compound in both chambers are then measured by LC-MS/MS to calculate the fraction unbound (fu).[21][24]
-
Part 2: In Vivo Pharmacokinetic Studies in Animal Models
Following promising in vitro data, in vivo studies are conducted to understand the ADME properties of the oxadiazole compound in a whole organism.[25][26] Rodent models, such as mice and rats, are commonly used in early preclinical development due to their well-characterized physiology and ease of handling.[27][28][29] The selection of an appropriate animal model should consider similarities in drug metabolism pathways to humans.[30]
Study Design and Execution
A well-designed in vivo PK study is essential for obtaining reliable data to guide further development.[31]
Pre-study Considerations
-
Formulation Development: The compound must be formulated in a vehicle that ensures its solubility and stability for the chosen route of administration.
-
Dose Selection: Doses should be selected based on efficacy studies and preliminary toxicity information. It is advisable to test at least two dose levels, one intravenous (IV) and one extravascular (e.g., oral, PO), to assess bioavailability.
-
Animal Model Selection: Rats are often preferred for initial PK studies due to their larger size, which facilitates serial blood sampling.[26]
Experimental Workflow
Caption: Flowchart of pharmacokinetic data analysis.
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of drug absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time. | A measure of the extent of drug absorption and overall exposure. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Determines the dosing rate required to maintain a certain plasma concentration. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. | Indicates the extent of drug distribution into tissues. |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half. | Determines the dosing interval and the time to reach steady-state. |
| F% (Bioavailability) | The fraction of the administered dose that reaches systemic circulation. | Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100. A key parameter for oral drug candidates. |
This table summarizes fundamental pharmacokinetic parameters analyzed through non-compartmental methods. [4][32]
Conclusion
A systematic and rigorous pharmacokinetic evaluation is indispensable in the development of novel oxadiazole compounds. The integrated approach described in these application notes, combining early in vitro ADME screening with well-designed in vivo studies and validated bioanalytical methods, provides a robust framework for characterizing the PK profile of new chemical entities. This strategy enables data-driven decision-making, facilitates the selection of candidates with favorable drug-like properties, and ultimately increases the probability of success in clinical development.
References
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Selvita. In Vitro ADME. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]
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Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Open Access Journals. Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Creative Biolabs. Rodent In Vivo PK Service. [Link]
-
ResearchGate. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. [Link]
-
PharmaLegacy. In Vitro ADME Studies. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Dalhousie University. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
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Concept Life Sciences. In Vitro ADME Assays. [Link]
-
Visikol. (2022). Plasma Protein Binding Assay. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
PubMed. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. [Link]
-
Bentham Science. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. [Link]
-
Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]
-
Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]
-
Cognibrain. (2022). Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. [Link]
-
BioDuro. In Vivo PK and TK. [Link]
-
Cognibrain. (2023). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. [Link]
-
Journal of University of Shanghai for Science and Technology. Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
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Domainex. Plasma Protein Binding Assay. [Link]
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International Journal of Research in Pharmaceutical and Chemical Sciences. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. [Link]
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PMC. (2022). Role of animal models in biomedical research: a review. [Link]
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PubMed. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. [Link]
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BioAgilytix Labs. Protein Binding Assays. [Link]
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Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Quanticate. PK Analysis | Pharmacokinetics and Pharmacodynamics. [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
MathWorks. Pharmacokinetic/Pharmacodynamic (PK/PD) Model. [Link]
-
The R Project for Statistical Computing. CRAN Task View: Analysis of Pharmacokinetic Data. [Link]
-
National Institutes of Health. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]
-
Evotec. Microsomal Stability. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine
Welcome to the technical support center for the synthesis of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields. The 1,2,4-oxadiazole ring is a valuable pharmacophore in medicinal chemistry, and mastering its synthesis is a key step in developing novel therapeutics.[1][2][3]
Proposed Synthetic Pathway
Since a direct, one-step synthesis of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine is not widely reported, a multi-step approach is proposed. This pathway is based on established methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[4] The proposed route involves the initial formation of a key intermediate, 5-acetyl-3-o-tolyl-1,2,4-oxadiazole, followed by reductive amination to yield the target primary amine.
Caption: Proposed multi-step synthesis of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of o-Tolylamidoxime
The formation of an amidoxime from a nitrile is a crucial first step.[5]
Q1: My reaction to form o-tolylamidoxime from o-tolylnitrile has a low yield. How can I improve it?
A1: Low yields in amidoxime synthesis are often due to incomplete reaction, side reactions, or suboptimal conditions.
-
Causality: The reaction of a nitrile with hydroxylamine is a nucleophilic addition. The rate and completeness of this reaction are sensitive to pH, temperature, and solvent. An inappropriate pH can lead to the decomposition of hydroxylamine or the hydrolysis of the nitrile.
-
Troubleshooting Steps:
-
pH Control: The reaction is typically carried out under mildly basic conditions to free the hydroxylamine from its hydrochloride salt.[6] Ensure you are using an adequate amount of a suitable base, such as sodium carbonate or triethylamine. The pH should be maintained between 8 and 10.
-
Temperature and Reaction Time: While heating is often necessary, excessive temperatures can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. A typical range is 60-80°C for several hours.[5]
-
Solvent Choice: The reaction is commonly performed in an alcohol, such as ethanol or methanol, which effectively dissolves both the nitrile and the hydroxylamine salt.[7] Ensure your solvent is anhydrous if moisture-sensitive side reactions are suspected.
-
Reagent Purity: Verify the purity of your o-tolylnitrile and hydroxylamine hydrochloride. Impurities can interfere with the reaction.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Carbonate or Triethylamine | To deprotonate hydroxylamine hydrochloride |
| Solvent | Anhydrous Ethanol | Good solubility for reactants |
| Temperature | 60-80 °C | Balances reaction rate and stability |
| Monitoring | TLC | To determine reaction completion |
Step 2: Synthesis of 5-Acetyl-3-o-tolyl-1,2,4-oxadiazole
This step involves the acylation of the amidoxime followed by cyclization to form the oxadiazole ring.[4]
Q2: I am observing the formation of multiple byproducts during the cyclization to form the oxadiazole. What are these and how can I avoid them?
A2: The formation of byproducts in 1,2,4-oxadiazole synthesis often arises from the competing reaction pathways of the O-acyl amidoxime intermediate.
-
Causality: The O-acyl amidoxime can undergo thermal rearrangement to other heterocyclic systems or decompose under harsh conditions. The desired reaction is a thermal- or base-catalyzed cyclodehydration.
-
Troubleshooting Steps:
-
Isolate the Intermediate: While a one-pot reaction is possible, isolating the O-acyl amidoxime intermediate can sometimes provide a cleaner cyclization. This allows for purification before the final, often high-temperature, cyclization step.
-
Optimize Cyclization Conditions:
-
Thermal Cyclization: If performing a purely thermal cyclization, ensure the temperature is high enough for the reaction to proceed but not so high as to cause decomposition. A typical temperature range is refluxing in a high-boiling solvent like toluene or xylene.
-
Base-Catalyzed Cyclization: For base-catalyzed cyclization at room temperature, a common and effective system is potassium hydroxide in DMSO.[8] This can often provide higher yields and fewer byproducts compared to thermal methods.
-
-
Choice of Acylating Agent: Acetic anhydride is a common choice for introducing the acetyl group. Ensure it is added slowly and at a controlled temperature to prevent exothermic reactions and the formation of di-acylated byproducts.
-
Step 3: Reductive Amination to 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine
The final step is the conversion of the ketone to the primary amine.
Q3: The yield of my final product, the primary amine, is low after reductive amination. What are the likely causes?
A3: Low yields in reductive amination can be due to incomplete imine formation, over-reduction, or inactivation of the reducing agent.
-
Causality: Reductive amination is a two-step process in one pot: the formation of an imine from the ketone and ammonia, followed by the reduction of the imine to the amine. The efficiency of each step is critical for the overall yield.
-
Troubleshooting Steps:
-
Imine Formation:
-
Ammonia Source: Use a high concentration of ammonia. This can be a solution of ammonia in methanol or by bubbling ammonia gas through the reaction mixture. The equilibrium of imine formation is driven by a high concentration of the amine.
-
pH: The pH should be slightly acidic (around 5-6) to facilitate both imine formation and the subsequent reduction.
-
-
Reducing Agent:
-
Choice: Sodium cyanoborohydride (NaBH3CN) is a common choice as it is selective for the imine over the ketone. Sodium triacetoxyborohydride is another effective and less toxic alternative.
-
Addition: Add the reducing agent after allowing some time for the imine to form.
-
-
Reaction Conditions:
-
Solvent: Methanol is a common solvent for this reaction.
-
Temperature: The reaction is typically run at room temperature.
-
-
| Parameter | Recommendation | Rationale |
| Amine Source | 7N NH3 in Methanol | High concentration drives imine formation |
| Reducing Agent | Sodium Cyanoborohydride | Selective for imine reduction |
| Solvent | Methanol | Good solubility for reactants and intermediates |
| pH | ~6 (adjust with acetic acid) | Optimal for imine formation and reduction |
Frequently Asked Questions (FAQs)
Q: Can I use a different starting material instead of o-tolylnitrile?
A: Yes, you could start from o-toluic acid. The acid would first be converted to an acid chloride or activated with a coupling agent, which would then react with acetamidoxime. However, the nitrile route is often more direct.
Q: Are there any safety precautions I should be aware of?
A: Yes. Hydroxylamine and its salts can be explosive with heat or shock. Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas upon contact with acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q: How can I purify the final product?
A: The final amine product is basic and can be purified by extraction into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and extracting the purified amine into an organic solvent. Column chromatography on silica gel can also be used, often with a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking.
Q: What analytical techniques are best for monitoring the reaction progress?
A: Thin Layer Chromatography (TLC) is excellent for routine monitoring. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.
Experimental Protocols
Protocol 1: Synthesis of o-Tolylamidoxime
-
To a solution of o-tolylnitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure o-tolylamidoxime.
Protocol 2: Synthesis of 5-Acetyl-3-o-tolyl-1,2,4-oxadiazole
-
Dissolve o-tolylamidoxime (1 equivalent) in acetic anhydride (3 equivalents).
-
Heat the mixture to 100-120 °C for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reductive Amination to 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine
-
Dissolve 5-acetyl-3-o-tolyl-1,2,4-oxadiazole (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (7N, 10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by carefully adding dilute hydrochloric acid.
-
Evaporate the methanol and perform an acid-base extraction to isolate the final product.
Process Logic Diagram
Caption: Troubleshooting decision-making process for the synthesis.
References
-
Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]
-
Borah, P., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Journal of Molecular Structure, 1289, 135836. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Reddy, T. S., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-274. [Link]
-
Amer, A. M., et al. (2018). Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(9), 1275-1283. [Link]
-
Clément, B., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(9), 1393. [Link]
-
Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(3), 131-137. [Link]
-
Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5), b364-b370. [Link]
-
Zorko, M., & Stanovnik, B. (2001). Synthesis of 1,2,4-oxadiazoles (a review). ARKIVOC, 2001(5), 181-200. [Link]
-
Hauser, C. R., & Eby, C. J. (1957). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the American Chemical Society, 79(3), 728-730. [Link]
-
Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26(4), 2533-2565. [Link]
-
Vasilyev, A. V., & Sokolov, V. V. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3331. [Link]
-
Krasylov, I. V., & Tsitrina, A. A. (2025). Advances in Chemistry of Linear Spiro-and Pyranocoumarins (7,8-Dihydropyrano[3,2-g]Chromene-2,6-Diones). In Coumarins. IntechOpen. [Link]
-
Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 13(10), 1189-1202. [Link]
Sources
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- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
Internal Reference ID: Cmpd-TOE-IVG-001 Document Version: 1.0 Prepared by: Senior Application Scientist
Welcome to the technical support guide for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine (hereafter referred to as "Tola-Oxadiazole"). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during in vivo experiments. The guidance herein is based on established principles for small molecule drug development and the known properties of oxadiazole derivatives.
Section 1: Compound Characteristics and Formulation
This section addresses the foundational steps of preparing Tola-Oxadiazole for in vivo use. The physicochemical properties of the compound, particularly its solubility, are critical determinants of its bioavailability and subsequent efficacy.
Frequently Asked Questions (FAQs)
Q1: My batch of Tola-Oxadiazole shows poor solubility in aqueous buffers. What is the recommended formulation strategy?
Poor aqueous solubility is a common challenge for heterocyclic compounds like Tola-Oxadiazole, which are often categorized as BCS Class II or IV drugs.[1][2] An improper formulation can lead to low and variable drug exposure, compromising the reliability of your efficacy and toxicology studies.[1]
Causality: The tolyl and ethylamine moieties contribute to the lipophilicity of the molecule. The oxadiazole ring, while containing heteroatoms, is electron-deficient and contributes to metabolic stability but not necessarily aqueous solubility.[3][4] This combination often leads to precipitation in standard aqueous vehicles like saline or PBS.
Troubleshooting & Optimization:
-
Initial Solubility Screen: Systematically test the solubility in a panel of common GRAS (Generally Recognized As Safe) excipients. This is a crucial pre-formulation step.
-
Co-Solvent Systems: For initial, short-term studies, a co-solvent system can be effective. A common starting point is a ternary system.
-
Example Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.
-
Protocol: First, dissolve Tola-Oxadiazole in DMSO. Second, add PEG400 and vortex thoroughly. Finally, add saline dropwise while vortexing to avoid precipitation.
-
Trustworthiness Check: Always perform a visual inspection of the final formulation for clarity and check for precipitation after letting it sit at room temperature for 1-2 hours.[5] The final concentration of DMSO should typically be kept below 10% of the injected volume to avoid vehicle-induced toxicity.
-
-
Lipid-Based Formulations: For oral administration, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance oral bioavailability by improving solubilization in the gastrointestinal tract.[1][6] This is particularly effective for lipophilic compounds.[7]
-
Nanosuspensions: Creating a nanocrystal formulation increases the surface area of the drug, which can improve dissolution rates for both oral and parenteral routes.[8]
Q2: How do I confirm the stability of my Tola-Oxadiazole formulation?
A formulation is only useful if the compound remains stable within it for the duration of the experiment.
Protocol: Formulation Stability Check
-
Prepare the final formulation as intended for dosing.
-
Divide the preparation into three aliquots.
-
Store one aliquot under the intended use conditions (e.g., room temperature on the benchtop). Store another at 4°C and a third at -20°C (if applicable).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from each aliquot.
-
Analyze the concentration and purity of Tola-Oxadiazole in the sample using a qualified analytical method (e.g., HPLC-UV).
-
Self-Validation: A stable formulation is one in which the concentration of Tola-Oxadiazole remains within ±10% of the initial concentration and no significant new degradation peaks appear.
Section 2: Dosage, Administration, and Dose-Response Studies
Selecting an appropriate starting dose and administration route is fundamental to observing a therapeutic effect while avoiding unnecessary toxicity.
Frequently Asked Questions (FAQs)
Q3: What is a logical starting dose for my first in vivo efficacy study in mice?
If no prior in vivo data exists, the starting dose should be determined empirically. It is scientifically unsound to select a dose arbitrarily. The process should begin with a dose range-finding (DRF) study.
Causality: The goal of a DRF study is to identify a Maximum Tolerated Dose (MTD) and establish a preliminary dose-response relationship for both efficacy and toxicity.[9] This ensures subsequent studies are conducted within a therapeutically relevant and non-lethal window.
Workflow: Dose Range Finding (DRF) Study
The diagram below outlines a typical workflow for a DRF study.
Caption: Workflow for a Dose Range-Finding (DRF) study.
Protocol: Single Dose MTD Study
-
Based on in vitro data (e.g., an IC50 of 1 µM), select a wide range of doses. For many novel oxadiazole derivatives, doses between 10 and 100 mg/kg have been used in initial rodent studies.[10][11]
-
Use a small number of animals per group (n=3).
-
Administer a single dose via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).
-
Monitor animals closely for 72 hours, recording body weight daily and any signs of toxicity (e.g., lethargy, ruffled fur, ataxia).
-
The MTD is typically defined as the highest dose that does not cause more than 10-15% body weight loss or other significant clinical signs.
Q4: Which route of administration (IP, IV, PO) is best for Tola-Oxadiazole?
The choice depends on the experimental goal and the compound's properties.
Data Presentation: Comparison of Administration Routes
| Route | Pros | Cons | Best For |
| Intravenous (IV) | 100% bioavailability by definition. Precise control over plasma concentration. | Can be technically challenging. Risk of embolism if formulation precipitates. | Pharmacokinetic (PK) studies to determine clearance and volume of distribution. |
| Intraperitoneal (IP) | Easier than IV. Bypasses first-pass metabolism. Rapid absorption. | Risk of injection into organs. May cause local irritation/peritonitis. | Rapid screening for efficacy in early-stage rodent models. |
| Oral Gavage (PO) | Clinically relevant route for most drugs. Allows for assessment of oral bioavailability. | Subject to first-pass metabolism and GI tract degradation. Absorption can be highly variable.[1] | Efficacy studies where oral delivery is the intended clinical route. Formulation development. |
Expertise & Experience: For a novel compound like Tola-Oxadiazole, it is often wise to first establish efficacy using a route that ensures high exposure (e.g., IP). If the compound shows promise, you can then invest in developing an oral formulation and testing it via gavage. This de-risks the experiment by separating the question of intrinsic activity from the challenge of oral bioavailability.
Q5: My compound shows no effect in vivo, even at high doses. How do I troubleshoot this?
Lack of efficacy is a common but complex problem. A systematic approach is required to identify the root cause.[5][12]
Troubleshooting Logic:
Caption: Systematic troubleshooting for lack of in vivo efficacy.
Trustworthiness: Before questioning the compound's intrinsic activity, you must first validate that it was delivered as intended. A pharmacokinetic (PK) study is a self-validating system. If the compound is present in the plasma or target tissue at concentrations exceeding its in vitro IC50, but no effect is observed, you can confidently rule out a formulation/delivery problem.
Section 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the relationship between dose, exposure, and effect is the cornerstone of pharmacology.[9][13]
Frequently Asked Questions (FAQs)
Q6: How do I design a basic PK study for Tola-Oxadiazole in mice?
A simple PK study provides critical data on absorption, distribution, metabolism, and excretion (ADME), which informs dosing frequency and therapeutic window.
Protocol: Single-Dose Mouse PK Study
-
Animal Groups: Use 3-5 mice per time point.
-
Dosing: Administer a single dose of Tola-Oxadiazole (e.g., 10 mg/kg, IV and PO in parallel groups).
-
Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-determined time points.
-
IV route: 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
PO route: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Tola-Oxadiazole in plasma using a validated LC-MS/MS method.
-
Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key PK Parameters
| Parameter | Description | Why It Matters |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential acute toxicity. |
| Tmax | Time at which Cmax is reached. | Indicates the rate of absorption. |
| AUC | Area Under the Curve (total drug exposure). | The primary measure of overall drug exposure. |
| t1/2 | Half-life. | Determines dosing interval needed to maintain exposure. |
| F% | Bioavailability (AUC-PO / AUC-IV). | Percentage of oral dose that reaches systemic circulation. |
Q7: How can I demonstrate that Tola-Oxadiazole is engaging its target in vivo?
This requires a pharmacodynamic (PD) biomarker. A good PD marker is a measurable downstream effect of the drug hitting its target.[14] For example, if Tola-Oxadiazole is a kinase inhibitor, a PD marker could be the phosphorylation level of its direct substrate.
Expertise & Experience: A combined PK/PD study is highly efficient. In the same animals used for a PK study, you can collect tissue samples (e.g., tumor, brain) at various time points and measure the PD marker. By correlating the drug concentration (PK) with the biological effect (PD), you can establish a dose-exposure-response relationship, which is critical for selecting the optimal dose for efficacy studies.[9][15]
References
-
Bansal, S., et al. (2021). "Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors." National Center for Biotechnology Information. Available at: [Link]
-
Johansson, M., et al. (2016). "Evaluation of preclinical formulations for a poorly water-soluble compound." PubMed. Available at: [Link]
-
Kumar, A. (2024). "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs." Hilaris Publisher. Available at: [Link]
-
Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration." ScienceDirect. Available at: [Link]
-
Wang, D., et al. (2025). "Dose-response characterization: A key to success in drug development." PubMed. Available at: [Link]
-
Warren, D. (2016). "Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach." YouTube. Available at: [Link]
-
Verma, S. & Rudraraju, V. (2015). "Optimizing the Formulation of Poorly Water-Soluble Drugs." ResearchGate. Available at: [Link]
-
Li, H., et al. (2022). "Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review." National Center for Biotechnology Information. Available at: [Link]
-
Thomas, N., et al. (2014). "Meta-Analysis of Clinical Dose–Response in a Large Drug Development Portfolio." Semantic Scholar. Available at: [Link]
-
Journal of Pharma and Biomedics. (2025). "Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential." Journal of Pharma and Biomedics. Available at: [Link]
-
ResearchGate. (2025). "Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential." ResearchGate. Available at: [Link]
-
Thomas, N., et al. (2014). "Meta-Analysis of Clinical Dose–Response in a Large Drug Development Portfolio." ResearchGate. Available at: [Link]
-
Gzella, A., et al. (2022). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." MDPI. Available at: [Link]
-
Baraiya, A., et al. (2018). "Design and Synthesis of Some Novel Oxadiazole Derivatives and Evaluation of In Vivo Anti Inflammatory Activity Followed by Molecular Docking against Cox-II Enzyme." International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Taylor & Francis. (n.d.). "Dose response – Knowledge and References." Taylor & Francis. Available at: [Link]
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ResearchGate. (n.d.). "Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements." ResearchGate. Available at: [Link]
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Flegal, M. (2023). "Avoiding InVivo Study Pitfalls." YouTube. Available at: [Link]
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Physiology Open. (2025). "Pharmacodynamics pharmacology Lec 2 Dose response curve." YouTube. Available at: [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine Experiments
Introduction
This technical guide is intended for researchers, scientists, and professionals in drug development who are working with 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. Inconsistent experimental results can be a significant impediment to progress. This document provides a structured troubleshooting framework, combining established chemical principles with practical, field-tested advice to help you achieve reproducible and reliable outcomes in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can often be resolved with straightforward adjustments to your experimental protocol.
Q1: Why is the yield of my 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine synthesis consistently low?
Low yields in heterocyclic synthesis are a common challenge.[1] Several factors could be contributing to this issue:
-
Purity of Starting Materials: Impurities in your reagents, particularly the o-tolylhydrazine and the alanine derivative, can lead to the formation of side products and consume your starting materials.[1][2] It is crucial to verify the purity of your starting materials, for instance by using NMR or LC-MS, before beginning the synthesis.
-
Inefficient Cyclodehydration: The formation of the oxadiazole ring is a critical and often challenging step.[3] This reaction can be sensitive to both temperature and the choice of dehydrating agent.[4] Ensure that your reaction is heated sufficiently and that the dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) is of high quality and added under anhydrous conditions.[4]
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and reactant concentration can significantly impact yield.[1] It may be beneficial to perform small-scale trial reactions to determine the optimal parameters for your specific setup.[1]
Q2: I'm observing significant batch-to-batch variability. How can I improve the consistency of my results?
Inconsistent results across different batches often point to a lack of rigorous control over experimental parameters. To improve consistency:
-
Standardize Reaction Conditions: Maintain precise control over temperature, reaction time, and stirring speed for every batch.[5]
-
Ensure Reagent Quality: Use reagents from the same supplier and lot number whenever possible to minimize variability. Always verify the purity of new batches of starting materials.
-
Implement a Consistent Workup and Purification Procedure: Variations in your workup and purification methods can lead to differing levels of purity and yield.[5] Document and strictly adhere to a standardized protocol.
Q3: What are the best practices for storing and handling 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine?
As a heterocyclic amine, this compound may be sensitive to degradation.[6][7] Proper storage and handling are essential to maintain its integrity:
-
Storage: Store the compound in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8] For long-term storage, temperatures below freezing are recommended.[9]
-
Handling: Amines can be hygroscopic and may react with atmospheric moisture.[8] It is advisable to handle the compound in a dry environment, such as a glove box, and to minimize its exposure to air.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and strategies for addressing more complex experimental challenges.
Guide 1: Identifying and Minimizing Side Products in Your Synthesis
The presence of impurities can significantly impact the results of subsequent biological assays. A systematic approach is necessary to identify and eliminate these unwanted byproducts.
Step 1: Characterization of Impurities
The first step is to identify the nature of the impurities in your product.
-
Protocol: HPLC-MS Analysis
-
Prepare a dilute solution of your compound in a suitable solvent (e.g., acetonitrile/water).
-
Inject the solution into an HPLC system equipped with a C18 column and a mass spectrometer.
-
Run a gradient elution to separate the components of the mixture.
-
Analyze the mass spectra of any impurity peaks to determine their molecular weights, which can provide clues about their identities.[10]
-
Step 2: Tracing the Source of Impurities
Once you have information about the impurities, you can begin to trace their origin.
-
Troubleshooting Workflow for Impurity Identification:
Caption: A logical workflow for identifying and addressing impurities.
Step 3: Implementing Corrective Measures
Based on your findings, you can take the following steps:
-
Unreacted Starting Materials: If the impurity is an unreacted starting material, consider increasing the reaction time or temperature, or adding a slight excess of the other reactant.
-
Reaction Intermediates: The presence of intermediates suggests that the reaction is not proceeding to completion. You may need to adjust the reaction conditions or use a more potent reagent.[3]
-
Side Reaction Products: The formation of side products often requires a more thorough investigation of the reaction mechanism.[3] Consider alternative synthetic routes or different catalysts to minimize side reactions.
Table 1: Common Side Reactions in Oxadiazole Synthesis and Mitigation Strategies
| Side Reaction | Potential Cause | Recommended Solution |
| Formation of oxadiazole isomers | Use of certain dehydrating agents or reaction conditions | Screen alternative dehydrating agents and optimize reaction temperature.[11] |
| Dimerization of nitrile oxide intermediate | In 1,3-dipolar cycloaddition routes, this can be a competing reaction | The use of a catalyst, such as platinum(IV), can favor the desired cycloaddition.[11] |
| Boulton-Katritzky Rearrangement | Thermal or acid-catalyzed rearrangement of the oxadiazole ring | Use neutral, anhydrous conditions for workup and purification.[3] |
Guide 2: Optimizing Purification of a Polar Amine Compound
The purification of polar, amine-containing compounds can be challenging due to their interaction with standard silica gel.
Protocol: Purification of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
If you are facing difficulties with purification, consider the following strategies:
-
Strategy 1: Use of Amine-Deactivated Silica Gel
-
Strategy 2: Reverse-Phase Chromatography
-
For highly polar compounds, reverse-phase chromatography can be an effective alternative to normal-phase chromatography.[13]
-
-
Strategy 3: Salt Formation and Recrystallization
-
Converting the amine to a salt (e.g., hydrochloride) can sometimes facilitate purification by crystallization.[14]
-
Table 2: Comparison of Purification Techniques for Polar Amines
| Purification Technique | Advantages | Disadvantages |
| Normal-Phase Chromatography (Silica Gel) | Widely available, well-understood | Strong retention of basic compounds, may require amine additives in the mobile phase.[12] |
| Amine-Functionalized Silica Gel Chromatography | Reduces tailing and improves recovery of basic compounds | More expensive than standard silica gel.[12] |
| Reverse-Phase Chromatography | Effective for polar compounds | May require removal of water from the final product.[13] |
| Crystallization | Can provide highly pure material | Finding a suitable solvent system can be challenging.[15] |
Part 3: Reaction Pathway and Key Considerations
A clear understanding of the synthetic route is essential for effective troubleshooting.
Diagram: General Synthesis of 1,2,4-Oxadiazoles
Caption: A simplified reaction scheme for 1,2,4-oxadiazole synthesis.
The most common route to 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[11] The final cyclization step is often the most challenging and may require optimization of reaction conditions.[16]
References
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). 2020;13(6):111. [Link]
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Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. 2021;14(10):5585-5591. [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. 2018;2018(4):377-390. [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. 2022;27(23):8284. [Link]
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Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. 1995;38(19):3772-3779. [Link]
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Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
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How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]
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Chromatography: The Solid Phase. University of Rochester Department of Chemistry. [Link]
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Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics. 2023;11(3):232. [Link]
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Is there an easy way to purify organic amines? Biotage. [Link]
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Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods. 2021;10(10):2348. [Link]
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Purification of strong polar and basic compounds. Reddit. [Link]
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Understanding the Development of Heterocyclic Aromatic Amines in Fried Bacon and in the Remaining Oil after Pan-Frying in Five Different Vegetable Oils. Foods. 2022;11(21):3521. [Link]
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HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. IntechOpen. [Link]
-
What are some common causes of low reaction yields? Reddit. [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Journal of Medicinal Chemistry. 2013;56(16):6447-6462. [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. 2017;2017:1-13. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Synthesis, Characterization and Biological Screening of Quinoline Linked Oxadiazole Derivatives as Potent Antibacterial Agents. E-RESEARCHCO. [Link]
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What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. 2021;26(11):3301. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Catalysts. 2023;13(4):721. [Link]
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters. 2011;13(15):3808-3811. [Link]
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Technical Support Center: Long-Term Storage Stability of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
Welcome to the dedicated technical support guide for ensuring the long-term stability of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and proactively manage the stability of this compound during its lifecycle. The guidance provided herein is synthesized from established principles of organic chemistry, extensive literature on related chemical moieties, and field-proven best practices in pharmaceutical sciences.
Introduction: Understanding the Molecule's Stability Profile
1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine incorporates two key structural features that dictate its stability: a 1,2,4-oxadiazole ring and a primary ethylamine side chain. While 1,2,4-oxadiazoles are recognized for their relative stability in medicinal chemistry, they are susceptible to certain degradation pathways.[1] The primary amine group is also a site of potential chemical reactivity that must be carefully managed. This guide will address the inherent vulnerabilities of this compound and provide actionable strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My recently synthesized batch of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine shows a new impurity peak on HPLC after a few weeks of storage at room temperature. What could be the cause?
A1: The appearance of a new impurity peak suggests degradation. Given the structure of your compound, the most likely initial degradation pathways are hydrolysis of the 1,2,4-oxadiazole ring or oxidation of the ethylamine side chain. The 1,2,4-oxadiazole ring is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the ring. This can be exacerbated by residual moisture or acidic/basic impurities in your sample.[2] The primary amine is also susceptible to oxidation, especially if exposed to air and light.
Q2: What are the optimal storage conditions for the solid form of this compound?
A2: For long-term storage of solid 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, we recommend the following conditions, summarized in the table below. These conditions are designed to minimize exposure to factors that can accelerate degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation reactions. For amines, storage below 30°C is generally advised to maintain stability.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidation of the ethylamine group. |
| Light | Amber glass vial or light-blocking container | Protects against potential photodegradation, which can affect both the oxadiazole ring and the amine.[5] |
| Humidity | Tightly sealed container with desiccant | Prevents hydrolysis of the oxadiazole ring by minimizing exposure to atmospheric moisture. Amines can be hygroscopic.[3] |
Q3: I need to store the compound in a solution for a short period. What solvent should I use and what precautions should I take?
A3: For short-term solution storage, an aprotic organic solvent such as anhydrous acetonitrile or tetrahydrofuran (THF) is recommended. It is crucial to use high-purity, dry (anhydrous) solvents to minimize the risk of hydrolysis. Prepare solutions fresh whenever possible. If storage is unavoidable, blanket the headspace of the vial with an inert gas (argon or nitrogen) and store at 2-8°C, protected from light. Avoid chlorinated solvents, as they can degrade to form acidic impurities.
Q4: Can I add any stabilizers to a formulation containing this compound to enhance its shelf-life?
A4: Yes, the addition of certain excipients can improve stability. The choice of stabilizer will depend on the intended application and formulation matrix.
-
Antioxidants: To mitigate oxidation of the amine, consider adding antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve stability.[6]
-
Buffering Agents: If the compound is in a formulation where pH is a factor, buffering to a slightly acidic pH (in the range of 3-5) may enhance the stability of the 1,2,4-oxadiazole ring.[2]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Rapid Degradation in Solution
-
Symptom: Significant decrease in purity observed by HPLC within hours or days of preparing a solution.
-
Potential Causes & Solutions:
-
Solvent Purity: The solvent may contain water or acidic/basic impurities.
-
Solution: Use fresh, high-purity, anhydrous solvents. Consider passing the solvent through a column of activated alumina to remove residual water and acidic impurities.
-
-
pH Effects: The compound itself or other components in the solution may be creating a microenvironment that is too acidic or basic.
-
Solution: If compatible with your experimental design, consider adding a non-nucleophilic buffer to maintain a pH between 3 and 5.
-
-
Exposure to Air: The ethylamine moiety is susceptible to oxidation.
-
Solution: Degas the solvent before use and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Issue 2: Color Change of the Solid Compound Over Time
-
Symptom: The solid material, initially a white or off-white powder, develops a yellow or brownish tint.
-
Potential Causes & Solutions:
-
Oxidation: This is a common cause of color change in amine-containing compounds.
-
Solution: Ensure the compound is stored under an inert atmosphere and protected from light. If the discoloration is significant, repurification may be necessary. For future batches, consider adding a small amount of an antioxidant during the final crystallization step, if permissible for the end-use.
-
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.[5]
-
Solution: Always store the compound in amber vials or other light-blocking containers.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[1]
Objective: To intentionally degrade 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solid State): Place a small amount (5-10 mg) of the solid compound in a clear glass vial and heat in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation (Solution): Expose 1 mL of the stock solution in a clear glass vial to a photostability chamber (ICH Q1B conditions) for a period sufficient to produce some degradation.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.[7]
Starting HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm (or scan with a PDA detector) |
| Injection Volume | 10 µL |
Method Validation:
-
Inject the samples from the forced degradation study (Protocol 1).
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak (resolution > 1.5).
-
Assess peak purity of the parent compound in the stressed samples using a PDA detector to ensure no co-eluting peaks.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
Caption: Potential degradation pathways for the target compound.
Troubleshooting Workflow for Compound Instability
This workflow provides a logical sequence for diagnosing and addressing stability issues encountered during your experiments.
Caption: A decision-making workflow for troubleshooting stability issues.
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Karimi, M. (2016) Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
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Benci, K., et al. (2013). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Medicinal Chemistry Research, 22(10), 4849-4857. [Link]
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Nepovimova, E., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1988. [Link]
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Singh, R., & Singh, B. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). [Link]
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Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]
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Gao, W., et al. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics, 134(19), 194704. [Link]
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Fodor, K., et al. (2023). The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes. International Journal of Molecular Sciences, 24(17), 13191. [Link]
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Busch, M., et al. (1979). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (3), 364-368. [Link]
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Roda, G., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 145(28), 15486–15500. [Link]
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LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability. [Link]
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Gijsman, P. (2019). Antioxidant action mechanisms of hindered amine stabilisers. IntechOpen. [Link]
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Takazawa, M., et al. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 51(3), 335-341. [Link]
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Albini, A., et al. (2008). Photochemistry of 1,2,4-oxadiazoles. A DFT Study on Photoinduced Competitive Rearrangements of 3-amino. The Journal of Organic Chemistry, 73(10), 3749-3756. [Link]
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Klick, S., et al. (2019). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 168, 11-25. [Link]
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Ryabukhin, S. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2383–2391. [Link]
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Farghaly, T. A., et al. (2020). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 25(22), 5367. [Link]
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Siddiqui, F. A., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1823-1830. [Link]
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Gaba, M., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(4), 1185. [Link]
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Dimmock, J. R., et al. (2018). Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? Molecules, 23(11), 2949. [Link]
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Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-961. [Link]
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Li, Y., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules, 27(15), 4994. [Link]
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G, A., et al. (1981). Heterocyclic photorearrangements. Some investigations of the photochemical behaviour of 3-acylamino-1,2,4-oxadiazoles. Synthesis of the quinazolin-4-one system. Journal of the Chemical Society, Perkin Transactions 2, (10), 1318-1322. [Link]
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Gao, W., et al. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. PubMed. [Link]
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Sahoo, B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds, 42(5), 2243-2256. [Link]
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Singh, R. K., & Chouhan, A. P. (2019). A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. Journal of Heterocyclic Chemistry, 56(12), 3245-3266. [Link]
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Li, Z., et al. (2023). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters, 25(2), 274–279. [Link]
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Houshmand, A., et al. (2020). Study of Amine Functionalized Mesoporous Carbon as CO2 Storage Materials. Materials, 13(18), 4101. [Link]
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Ryabukhin, S. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journals. [Link]
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Shruthi, K. S., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Indian Chemical Society, 97(10), 1641-1652. [Link]
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Rodriguez, G., et al. (2019). The application of pharmaceutical quality by design concepts to evaluate the antioxidant and antimicrobial properties of a preservative system including desferrioxamine. Pharmaceutics, 11(10), 519. [Link]
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Fischer, K. (2014). Thermal Degradation and Corrosion of Amines for CO2 Capture. University of Texas at Austin. [Link]
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Singh, R. K., & Chouhan, A. P. (2014). VARIOUS APPROACHES FOR SYNTHESIS OF 1,3,4-OXADIAZOLE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITY. Semantic Scholar. [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of some New 1,3,4- Oxadiazole derivatives based on 4-amino benzoic acid. Baghdad Science Journal, 13(4), 762-768. [Link]
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Carazo, A., et al. (2019). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 24(18), 3362. [Link]
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National Institute of Standards and Technology. (n.d.). Ethylamine. NIST WebBook. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Coote, M. L., & Radom, L. (2006). Substituent effects on the stability of para substituted benzyl radicals. Journal of Molecular Structure: THEOCHEM, 762(1-3), 137-141. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 12(9), 2215–2230. [Link]
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Technical Support Center: Refinement of Purification Techniques for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated resource for researchers, medicinal chemists, and process development professionals engaged in the purification of the chiral intermediate, 1-(3-o-Tolyl-[1][2][3]oxadiazol-5-yl)-ethylamine (CAS 883547-38-4). Recognizing the unique challenges posed by its structure—a basic ethylamine moiety appended to a stable heterocyclic core—this document provides in-depth, experience-driven troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you to overcome purification hurdles, enhance yield and purity, and accelerate your development timelines.
Frequently Asked Questions (FAQs)
Q1: What are the core physicochemical properties of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine that influence its purification?
A1: Understanding the molecule's inherent properties is the foundation of an effective purification strategy.
-
Basicity: The primary ethylamine group (pKa likely in the 9-10.5 range, typical for primary amines) is the most influential feature. This basicity causes strong interactions with the acidic silanol groups on standard silica gel, often leading to significant peak tailing, poor resolution, and potential yield loss during column chromatography.[4][5]
-
Chirality: The molecule possesses a stereocenter at the carbon bearing the amino group. For most pharmaceutical applications, isolating a single enantiomer is required. This necessitates a chiral separation step, typically via chiral chromatography or diastereomeric salt resolution.[6][7]
-
Oxadiazole Ring Stability: The 1,2,4-oxadiazole ring is a robust, electron-deficient heterocycle. It is generally stable under neutral, mildly acidic, and mildly basic conditions, as well as to many common oxidizing and reducing agents, making it a reliable scaffold in drug design.[1][8][9] However, the N-O bond is the weakest point in the ring, and exposure to harsh acidic or basic conditions, particularly at elevated temperatures, can lead to degradation.[1]
-
Solubility: The presence of both aromatic rings and a polar amine group gives the molecule moderate polarity. It is expected to be soluble in polar organic solvents like methanol, ethanol, acetonitrile, and dichloromethane, with decreasing solubility in less polar solvents like ethyl acetate and heptane.
Q2: What are the most probable impurities I should expect to see from the synthesis?
A2: Impurities typically stem from unreacted starting materials or side reactions. The most common synthesis for 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[8] Therefore, likely impurities include:
-
Unreacted o-tolylamidoxime: The amidoxime precursor to the oxadiazole ring.
-
Unreacted N-acylated intermediate: The precursor before the final cyclodehydration step.
-
By-products from elimination: Minor impurities arising from side reactions during the introduction of the ethylamine group.
-
Isomeric impurities: Depending on the synthetic route, small amounts of the 1,3,4-oxadiazole isomer could potentially form.[10]
Q3: How can I effectively monitor purification progress in real-time?
A3: Efficient monitoring is crucial for making informed decisions during purification.
-
Thin-Layer Chromatography (TLC): TLC is the workhorse for rapid, qualitative analysis of column chromatography fractions.[11][12] For this basic compound, it is critical to pre-treat the silica TLC plate or add a basic modifier (like 0.5-1% triethylamine) to the mobile phase to prevent streaking and obtain accurate Rf values.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For a more precise assessment, especially when dealing with closely related impurities, LC-MS is invaluable. It can confirm the mass of the desired product in collected fractions and provide a quantitative purity profile.[13]
Troubleshooting and Optimization Guide
This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions grounded in chemical principles.
Issue 1: Severe Peak Tailing and Poor Recovery in Silica Gel Column Chromatography
Question: "I'm running a flash column on silica gel with a standard ethyl acetate/hexane gradient, but my product is either smearing across all fractions or not eluting at all. What's happening and how do I fix it?"
Answer: This is the most common issue for basic amines on silica. The basic nitrogen atom of your ethylamine is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via an acid-base interaction.[5] This prevents clean elution and can lead to irreversible adsorption.
Workflow for Troubleshooting Amine Purification on Silica
Caption: Decision tree for troubleshooting amine purification.
Detailed Solutions:
-
Introduce a Competing Base to the Mobile Phase: The most direct solution is to add a small amount of a stronger, more volatile base to your eluent. This base will "occupy" the acidic sites on the silica, allowing your compound of interest to elute symmetrically.[4][5]
-
Switch to a Modified or Different Stationary Phase: If mobile phase modification is insufficient or if the added base interferes with downstream steps, changing the solid phase is the next logical step.[4]
-
Amine-Functionalized Silica (KP-NH): These columns have aminopropyl groups bonded to the silica surface. This effectively masks the acidic silanols and provides a mildly basic environment, ideal for purifying basic compounds with simple non-polar gradients (e.g., Ethyl Acetate/Hexane).[4][5]
-
Alumina (Basic or Neutral): Alumina is a classic alternative to silica and is available in acidic, neutral, and basic grades. Basic alumina is an excellent choice for purifying amines.
-
| Parameter | Standard Silica | Silica + TEA/NH4OH | Amine-Functionalized Silica | Basic Alumina |
| Interaction | Strong Acid-Base | Neutralized Acid Sites | Inert/Mildly Basic | Basic Surface |
| Typical Eluent | DCM/MeOH | Hexane/EtOAc or DCM/MeOH + 0.5-2% Base | Hexane/EtOAc | Hexane/EtOAc or DCM/MeOH |
| Peak Shape | Severe Tailing | Symmetrical | Symmetrical | Symmetrical |
| Key Advantage | Readily available | Simple modification | Excellent performance, simple eluents | Good alternative to silica |
| Consideration | Not suitable for basic amines | Base must be removed post-purification | Higher column cost | Different selectivity than silica |
Issue 2: Difficulty Achieving High Enantiomeric Purity (>99% ee)
Question: "I'm trying to resolve the enantiomers using chiral HPLC, but I'm getting poor separation (Resolution < 1.5). How can I improve my method?"
Answer: Chiral resolution is a highly specific interaction between your molecule and the chiral stationary phase (CSP). Success depends on systematically screening and optimizing key parameters. The most common CSPs are based on coated or immobilized polysaccharides like amylose and cellulose.[14][15]
Step-by-Step Protocol for Chiral Method Development
-
Primary Column Screening: Screen your racemic compound on at least two different types of columns, typically an amylose-based (e.g., Chiralpak® IA/AD) and a cellulose-based (e.g., Chiralcel® OD/IC) CSP. These two classes often provide complementary selectivities.
-
Mobile Phase Screening: For each column, screen a set of mobile phases to find an initial "hit."
-
Normal Phase: Heptane/Isopropanol (IPA) or Heptane/Ethanol (EtOH) mixtures (e.g., 90:10, 80:20, 70:30).
-
Polar Organic Mode: Acetonitrile or Methanol.
-
Additives: For your basic amine, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) (0.1-0.2%) to the mobile phase is often essential to ensure good peak shape and reproducibility.[14]
-
-
Optimization: Once you have a promising separation (Resolution > 1.2), optimize the conditions.
-
Adjust Solvent Ratio: Fine-tune the ratio of the alcohol modifier in the normal phase system. Increasing the alcohol content generally reduces retention time but may also affect resolution.
-
Flow Rate: Adjust the flow rate to balance separation time and efficiency.
-
-
Scale-Up: Once an analytical method is optimized, it can be scaled to a larger diameter semi-preparative or preparative column for bulk separation.[13][14]
Chiral Resolution Development Workflow
Caption: Workflow for chiral HPLC method development.
Issue 3: Product is an Oil and Fails to Crystallize
Question: "After column chromatography, my product is a clean but viscous oil. I've tried to crystallize it from ethyl acetate/hexane without success. What should I do?"
Answer: Obtaining a crystalline solid is often desirable for stability and ease of handling. If the freebase is resistant to crystallization, two main strategies can be employed.
-
Systematic Solvent Screening: Do not limit yourself to one solvent system. Screen a wide range of solvents with varying polarities.
-
Method: Dissolve a small amount of the oil (~20-30 mg) in a minimal amount of a good solvent (e.g., DCM, Acetone, IPA). Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexane, Heptane, Water) until turbidity persists. Warm to redissolve, then allow to cool slowly. Seeding with a previously generated crystal, if available, can be highly effective.
-
| Solvent System Examples | Polarity | Notes |
| Dichloromethane / Heptane | Medium to Nonpolar | Good for moderately polar compounds. |
| Acetone / Water | Polar | Good if compound has some water solubility. |
| Isopropanol / Heptane | Polar to Nonpolar | Alcohols can form H-bonds. |
| Toluene | Aromatic / Nonpolar | Can promote pi-stacking interactions. |
-
Salt Formation: This is a highly effective strategy for basic compounds that are difficult to crystallize. Reacting the basic amine with an acid will form a salt, which often has a much higher melting point and a more rigid structure, making it significantly more likely to crystallize.
-
Protocol: Dissolve the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a stoichiometric amount (1.0 eq) of a solution of the desired acid (e.g., HCl in ether, oxalic acid in ethanol, or tartaric acid in methanol). The salt will often precipitate directly from the solution or upon cooling.
-
Common Acids for Salt Formation: Hydrochloric acid, Sulfuric acid, Oxalic acid, Tartaric acid (chiral), Citric acid.
-
References
- The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals. (2025). Benchchem.
- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
- 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Rev. Virtual Quim.
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Oper
- Oxadiazoles in Medicinal Chemistry.
- Is there an easy way to purify organic amines? (2023). Biotage.
- How do I purify ionizable organic amine compounds using flash column chrom
- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm (RSC Publishing).
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.
- Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). MDPI.
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Semantic Scholar.
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). PMC - NIH.
-
1-(3-O-Tolyl-[1][2][3]oxadiazol-5-yl)-ethylamine/CAS:883547-38-4. HXCHEM.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. In G. M. El-Subbagh (Ed.), Advances in organic chemistry.
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025).
- Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
- 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configur
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
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- 3. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Variability in Biological Assays with 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
Welcome to the technical support center for researchers utilizing 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine (CAS: 883547-38-4, Molecular Formula: C₁₁H₁₃N₃O)[1] in biological assays. This guide is designed to provide in-depth troubleshooting strategies and practical advice to minimize experimental variability and ensure the generation of robust, reproducible data. While oxadiazole derivatives are a promising class of compounds with diverse pharmacological activities, their unique physicochemical properties can present challenges in assay development.[2][3] This resource will equip you with the knowledge to anticipate and address these challenges effectively.
Part 1: Foundational Principles of Assay Variability
Before delving into specific troubleshooting scenarios, it is crucial to understand the primary sources of variability when working with small molecules like 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. These can be broadly categorized into three areas: compound integrity, assay conditions, and plate effects.
Part 2: Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during biological assays.
I. Compound Handling and Storage
Question: I'm observing inconsistent results between experiments run on different days. Could my compound be the issue?
Answer: Absolutely. The stability and handling of your compound are paramount for reproducible results. Inconsistent compound integrity can be a major source of variability.[4]
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Solubility: 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, like many heterocyclic compounds, may have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent, but precipitation can occur when the DMSO stock is diluted into aqueous assay buffers.[5]
-
Action: Visually inspect your stock solution for any precipitation before each use. If crystals are observed, gently warm the solution and vortex until fully dissolved.
-
-
Storage: Improper storage can lead to degradation.
-
Action: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C in desiccated conditions. For long-term storage, consider an inert gas overlay (e.g., argon) to prevent oxidation.
-
-
-
Optimize Serial Dilutions:
-
Issue: Compound precipitation during serial dilution in aqueous buffers is a frequent cause of non-linear dose-response curves.[5]
-
Protocol: Perform serial dilutions in 100% DMSO. Subsequently, dilute these DMSO-concentrated samples into the final assay buffer. This ensures the compound remains solubilized until the final assay concentration is reached.[6]
-
Workflow for Preparing Compound Dilutions:
Caption: Workflow for preparing compound dilutions to minimize precipitation.
II. Assay Performance and Data Quality
Question: I'm experiencing high background signal in my fluorescence-based assay. How can I reduce it?
Answer: High background fluorescence can mask the true signal from your assay and increase variability. This can originate from the compound itself, assay components, or cellular autofluorescence.[7][8]
Troubleshooting Steps:
-
Assess Compound Autofluorescence:
-
Issue: Oxadiazole-containing compounds can sometimes exhibit intrinsic fluorescence.[9]
-
Control Experiment: In a plate with your assay buffer, add 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine at the highest concentration used in your assay. Measure the fluorescence at the same excitation and emission wavelengths as your assay. If a significant signal is detected, you will need to account for this.
-
Mitigation:
-
Subtract Background: Subtract the fluorescence of the compound-only control from your experimental wells.
-
Use Red-Shifted Dyes: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (red or far-red spectrum), as compound autofluorescence is more common in the blue-green range.[10][11]
-
-
-
Minimize Cellular and Media Autofluorescence:
-
Issue: Cellular components (e.g., NADH, riboflavin) and media components (e.g., phenol red, serum) are common sources of autofluorescence.[12][13]
-
Mitigation Strategies:
-
Use phenol red-free media for the assay.[11]
-
Reduce the serum concentration in your media during the assay.[13]
-
Wash cells with phosphate-buffered saline (PBS) before adding the assay reagents.
-
If using a plate reader with this capability, read fluorescence from the bottom of the plate for adherent cells to avoid exciting the media above.[11]
-
-
Question: My dose-response curves are inconsistent, and the IC50 values vary significantly between experiments.
Answer: Inconsistent dose-response curves often point to issues with compound solubility, incubation times, or assay artifacts.
Troubleshooting Steps:
-
Optimize Incubation Time:
-
Issue: For enzyme inhibition assays, insufficient pre-incubation of the compound with the enzyme before adding the substrate can lead to an underestimation of potency (higher IC50).[14]
-
Experimental Protocol:
-
Prepare a series of reactions with a fixed concentration of enzyme and your compound (e.g., at the expected IC50).
-
Vary the pre-incubation time (e.g., 5, 15, 30, 60 minutes) before initiating the reaction with the substrate.
-
Plot the enzyme activity against the pre-incubation time. The optimal time is the point at which the inhibitory effect stabilizes.
-
-
-
Rule out Non-Specific Inhibition:
-
Issue: Some compounds can form aggregates at higher concentrations, leading to non-specific inhibition of enzymes. This can result in steep, difficult-to-interpret dose-response curves.
-
Control Experiment: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the potency of your compound significantly decreases, it may suggest that aggregation is contributing to the observed activity.
-
Table 1: Troubleshooting Inconsistent Dose-Response Curves
| Symptom | Potential Cause | Recommended Action |
| High IC50 variability | Insufficient pre-incubation | Experimentally determine the optimal pre-incubation time. |
| Compound instability | Assess compound stability in assay buffer over the experiment's duration. | |
| Steep, sharp curve | Compound aggregation | Include a low concentration of a non-ionic detergent in the assay buffer. |
| Shallow curve | Poor solubility/precipitation | Re-evaluate compound dilution strategy; consider solubility enhancers. |
III. Microplate and Environmental Factors
Question: I notice that the results from the wells on the edge of my 96-well plate are different from the inner wells. What is causing this?
Answer: This phenomenon is known as the "edge effect" and is a common source of variability in plate-based assays. It is primarily caused by increased evaporation from the outer wells during incubation, leading to changes in reagent concentrations.
Strategies to Mitigate Edge Effects:
-
Humidify the Incubator: Ensure your incubator has a water pan to maintain high humidity, which reduces evaporation.
-
Use a Sealing Tape: For non-cell-based assays, sealing the plate with an adhesive foil can prevent evaporation. For cell-based assays requiring gas exchange, use a breathable membrane seal.
-
Create a "Moat": Fill the outer wells of the plate with sterile water or PBS. This creates a humidified microenvironment around the experimental wells.
-
Randomize Plate Layout: Avoid placing all your controls in the outer rows/columns. Randomize the location of your samples and controls across the plate to minimize systematic error.
Diagram of a 96-Well Plate with a "Moat" to Reduce Edge Effects:
Caption: A 96-well plate with outer wells filled with liquid (blue) to create a moat.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of DMSO in my assay?
-
A1: Aim for a final DMSO concentration of 0.5% or lower in your assay. While many assays can tolerate up to 1% DMSO, higher concentrations can affect enzyme activity and cell viability. It is essential to determine the DMSO tolerance of your specific assay by running a vehicle control curve.
Q2: How can I confirm that the observed activity of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is specific to my target?
-
A2: It is crucial to perform counter-screens and orthogonal assays.[15] For example, if you are studying a specific enzyme, test the compound against a structurally related but functionally distinct enzyme. An orthogonal assay would confirm the biological effect through a different method (e.g., if you see inhibition in a fluorescence-based assay, confirm it with an orthogonal method like LC-MS to measure product formation).
Q3: My compound seems to lose activity over time in the assay buffer. What should I do?
-
A3: This suggests potential instability. You can assess the stability of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine by incubating it in your assay buffer for the duration of your experiment. At various time points, take an aliquot and analyze it by HPLC to see if the parent compound is degrading. If instability is confirmed, you may need to shorten your assay time or identify a more suitable buffer system.
Q4: Are there any known off-target effects for oxadiazole-containing compounds?
-
A4: The oxadiazole scaffold is present in many pharmacologically active compounds, and their off-target effects are diverse and compound-specific.[16][17][18] It is advisable to screen 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine against a panel of common off-targets, such as CYPs (cytochrome P450 enzymes) and hERG (human Ether-à-go-go-Related Gene), especially if the compound is intended for further development.
Q5: What are the key principles of assay validation to ensure reproducibility?
-
A5: Assay validation is a critical step to ensure your results are reliable. Key parameters to assess, as outlined in guidelines like those from the International Council for Harmonisation (ICH), include:
-
Precision: The closeness of agreement between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Accuracy: The closeness of the test results to the true value.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[16]
-
By systematically addressing these potential sources of variability, you can significantly improve the quality and reproducibility of your data when working with 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
References
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]
-
Chemical Methodologies. (2024, September 23). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (n.d.). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]
-
Pharmaceuticals. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]
-
ResearchGate. (2024, October 5). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. Retrieved from [Link]
-
Science Buddies. (n.d.). How to Make Dilutions and Serial Dilutions. Retrieved from [Link]
-
PubMed. (2017, December 4). Investigation of the Intra- and Interlaboratory Reproducibility of a Small Scale Standardized Supersaturation and Precipitation Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, August 23). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]
-
The Scientist. (2024, December 1). Achieving Consistency in Serial Dilutions. Retrieved from [Link]
-
Scilit. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]
-
INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]
-
ResearchGate. (2024, July 29). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2018, July 1). Interference with Fluorescence and Absorbance. Retrieved from [Link]
-
MDPI. (n.d.). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Interference with Fluorescence and Absorbance | Request PDF. Retrieved from [Link]
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PubMed. (2025, February 10). A Pharmacological Update of Oxadiazole Derivatives: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Retrieved from [Link]
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ResearchGate. (2025, August 9). pH-Induced Precipitation Behavior of Weakly Basic Compounds: Determination of Extent and Duration of Supersaturation Using Potentiometric Titration and Correlation to Solid State Properties | Request PDF. Retrieved from [Link]
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YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]
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Technical Support Center: Chiral Separation of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine Enantiomers
Welcome to the technical support center for the method development of chiral separation for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chiral separation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your method development process.
The target molecule, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, possesses a primary amine at its chiral center, a feature that is central to the strategy for its enantiomeric separation. This guide will focus on High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), the most prevalent and effective technique for such separations[1][2].
Frequently Asked Questions (FAQs)
Q1: What are the initial considerations for developing a chiral separation method for this compound?
When approaching the chiral separation of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, the primary considerations are the selection of the Chiral Stationary Phase (CSP) and the mobile phase. Given the presence of a primary amine and an aromatic system, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and success in separating a wide range of chiral compounds, including amines[2][3][4]. The "three-point interaction" model, which posits that at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, π-π interactions) are necessary for chiral discrimination, provides a theoretical framework for this selection[1].
Q2: Which type of chiral column (CSP) is most likely to be successful?
For the separation of primary amines like the target compound, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are highly recommended[2][3]. These CSPs are known for their high chiral recognition ability[2]. Specifically, columns like Chiralpak® IA, IB, IC, ID, IE, and IF, which are immobilized, offer the advantage of being compatible with a wider range of solvents, which can be crucial during method development[5]. Coated polysaccharide columns like Chiralcel® OD and OJ are also excellent candidates.
Q3: Why is my peak shape poor (e.g., tailing)?
Poor peak shape, particularly tailing, is a common issue when separating basic compounds like amines on silica-based CSPs[3]. This is often due to secondary interactions between the basic analyte and acidic residual silanol groups on the silica surface[3][6]. To mitigate this, it is standard practice to add a basic modifier to the mobile phase. Common choices include diethylamine (DEA) or triethylamine (TEA) at low concentrations (e.g., 0.1-0.5%)[3][7]. These additives compete with the analyte for the active silanol sites, leading to improved peak symmetry[3][6].
Q4: I am not seeing any separation between the enantiomers. What should I try next?
A lack of separation indicates that the chosen CSP and mobile phase combination does not provide sufficient enantioselectivity. Here's a systematic approach to address this:
-
Mobile Phase Modification: Alter the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane). Sometimes, a small change in polarity can significantly impact selectivity.
-
Change the Organic Modifier: If you are using isopropanol, try switching to ethanol, or vice-versa. Different alcohols can alter the interactions between the analyte and the CSP[8].
-
Additive Screening: If you are not already using an additive, introduce a basic modifier like DEA. If you are, consider an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA)[7][9]. While counterintuitive for a basic compound, an acidic additive can form an ion pair with the amine, and this new complex may have different interactions with the CSP[8].
-
Temperature Variation: Temperature affects the thermodynamics of chiral recognition[3]. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often, but not always, improve resolution[3].
-
Screen Different CSPs: If the above steps do not yield a separation, it is necessary to screen different types of chiral columns.
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to common problems encountered during method development.
Issue 1: Poor Resolution (Rs < 1.5)
Poor resolution is one of the most frequent challenges in chiral separations[3]. It can be caused by a variety of factors, which should be addressed systematically.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps & Explanations:
| Parameter | Action | Rationale |
| Mobile Phase Composition | Vary the ratio of alcohol (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane). A typical starting point is 90:10 (Hexane:Alcohol). | The polarity of the mobile phase directly influences the retention and interaction of the analyte with the CSP. A systematic variation is key to finding the optimal selectivity. |
| Mobile Phase Additive | For this basic analyte, add 0.1% Diethylamine (DEA) to the mobile phase. | DEA improves peak shape by masking residual silanols on the CSP and can also enhance enantioselectivity[3][9]. |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | A lower flow rate increases the interaction time between the enantiomers and the CSP, which can lead to better resolution[3]. |
| Temperature | Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). | Chiral recognition is a thermodynamic process. Changing the temperature can alter the stability of the transient diastereomeric complexes formed, thus affecting resolution[3]. |
| Column Selection | If resolution is still poor, screen a different polysaccharide-based CSP (e.g., if using a cellulose-based column, try an amylose-based one). | Different polysaccharide backbones and derivatives offer unique chiral recognition environments[2]. |
Issue 2: Excessive Peak Tailing
Peak tailing can compromise resolution and the accuracy of quantification[3]. For 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, this is likely due to its basic nature.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps & Explanations:
| Parameter | Action | Rationale |
| Basic Additive | Ensure a basic additive like DEA or TEA is present in the mobile phase at a concentration of at least 0.1%. | This is the most effective way to suppress the interaction of the basic amine with acidic silanol groups on the stationary phase[3][10]. |
| Additive Concentration | If tailing persists, incrementally increase the concentration of the basic additive up to 0.5%. | A higher concentration may be needed to fully saturate the active sites on the silica surface. |
| Sample Solvent | Dissolve the sample in the mobile phase. | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Using the mobile phase as the sample solvent ensures compatibility[3][5]. |
| Alternative Amines | Consider using alternative amines like ethylenediamine (EDA) or 2-aminoethanol (AE) as additives, especially with immobilized columns. | These additives can sometimes offer superior peak shape for certain basic compounds compared to DEA[7]. |
Issue 3: Irreproducible Retention Times or Resolution
Irreproducibility can be a frustrating issue, often pointing to problems with the column equilibration or the mobile phase itself.
Key Considerations for Reproducibility:
-
Column Equilibration: Chiral columns, especially when used with additives, can require extensive equilibration. Always flush the column with at least 20-30 column volumes of the new mobile phase before analysis[3].
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Volatile components can evaporate, changing the composition and affecting the chromatography[3]. Ensure thorough mixing and degassing.
-
Additive "Memory Effect": Be aware of the "memory effect" of additives. A column previously exposed to an additive (especially basic ones) may retain it, affecting subsequent separations even after flushing with a different mobile phase[6][11]. It is best to dedicate a column to a specific method or type of additive. If a column must be switched, a rigorous washing procedure is necessary[5].
-
Sample Concentration: Avoid column overload by injecting a suitable concentration of your analyte (e.g., 0.1 - 1.0 mg/mL)[3]. Overloading can lead to peak broadening and shifts in retention time.
Suggested Initial Screening Conditions
For a systematic approach to method development for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, the following screening protocol is recommended:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Chiralpak IA | Chiralpak IB | Chiralcel OD-H | Chiralcel OJ-H |
| Mobile Phase | n-Hexane/Isopropanol (90/10, v/v) + 0.1% DEA | n-Hexane/Ethanol (90/10, v/v) + 0.1% DEA | n-Hexane/Isopropanol (90/10, v/v) + 0.1% DEA | n-Hexane/Ethanol (90/10, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C | 25°C |
| Detection | UV at an appropriate wavelength | UV at an appropriate wavelength | UV at an appropriate wavelength | UV at an appropriate wavelength |
This initial screen covers both amylose (IA, IB) and cellulose (OD-H, OJ-H) based CSPs with the two most common alcohol modifiers. The results from this screen will provide a strong indication of the most promising path for further optimization.
References
- Application Note: HPLC Method Development for Chiral Purity Analysis of Substituted Ethylamines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeNp29ndAH0fPKZjvJ5eoFAn5e8jvU75yzyKC2kgXIfSy0wtS0xs2AoGCgbsEgLAqYenZ0NtT-6zNPTah9ODc9GIVlQjFeb9hfCFEckZkjUvz6w_yeFGGHpAW-LECA48DpFKD2eFT7_WRq-yrc4H46nvjAnv0AHSFSfjVinAbLRn7w4hvbhEC5NJLN78qY6fqGYwC72fOjphvf4vI9bh37qstP3_aLeiPoZENJqXKaPEf-X6QWI_MvPepuMA==]
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeG7TakXqvGThJU6sdHAcYO0mXlkXaGrmXpi6kmI4hXzBG8-KZPoMQvgiucidgM0SgmQEQjQkLBI-ranI77xqS8MNDDxDqqdATLVounV5OTi1PS7uYQNSdNwLSMIAlySb9I_xGUdfEN2rdANpUSnAhDxE6vAWx-YdjB8CCw6KDbAEVPo0Q7ssxbjG_zahGddoVCKd0EBy1fYCdgd0gW6CIBQ==]
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5456306/]
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [URL: https://www.researchgate.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [URL: https://www.koreascience.or.kr/article/JAKO202118259708136.page]
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. [URL: https://vertexaisearch.cloud.google.
- It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [URL: https://www.agilent.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [URL: https://www.researchgate.
- Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate. [URL: https://www.researchgate.net/figure/Separation-of-the-enantiomers-of-chiral-amines-using-the-mobile-phase-with-additive-on_fig2_282885996]
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [URL: https://www.daicelchiraltech.com/faqs/are-there-any-different-mobile-phase-modifiers-or-additives-for-the-chiralpak-immobilised-columns/]
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [URL: https://www.mdpi.com/2227-9072/8/4/55]
- Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00330a041]
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2020/06/10.pdf]
- Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9078693/]
- How can I improve my chiral column resolution? ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_improve_my_chiral_column_resolution]
- HPLC Chiral Separations. AZYP, LLC. [URL: https://azypusa.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [URL: https://www.researchgate.
- Trouble with chiral separations. Chromatography Today. [URL: https://www.chromatographytoday.
- Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [URL: https://www.researchgate.net/publication/287515152_Hplc_enantiomeric_separation_of_aromatic_amines_using_crown_ether_tetracarboxylic_acid]
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [URL: https://www.wiley.com/en-us/Chiral+Separation+Methods+for+Pharmaceutical+and+Biotechnological+Products-p-9780470406220]
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Validation & Comparative
A Comparative Analysis of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine and Its Analogs in Drug Discovery
The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities.[1] This guide provides a comprehensive comparative analysis of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine, a representative of a class of neurologically active compounds, with its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their biological effects, supported by experimental data from relevant studies on analogous series. This analysis will primarily focus on their potential as monoamine oxidase (MAO) inhibitors, a target of significant interest in the treatment of neurodegenerative diseases and depression.[2][3]
The 1,2,4-Oxadiazole Core: A Platform for Neurologically Active Agents
The 1,2,4-oxadiazole ring system serves as a rigid scaffold that positions substituents in a defined three-dimensional orientation, facilitating specific interactions with biological targets. The compound at the heart of our discussion, 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine, features an o-tolyl group at the 3-position and an ethylamine moiety at the 5-position. These substituents play a crucial role in defining the molecule's pharmacological profile.
The lipophilic tolyl group can engage in hydrophobic interactions within the active site of a target protein, while the basic ethylamine side chain can form critical salt bridges or hydrogen bonds. Variations in the substitution pattern on both the aryl ring and the alkylamine chain can profoundly impact potency and selectivity.
Comparative Analysis: Structure-Activity Relationships
While direct comparative studies on a series of immediate analogs of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine are not extensively available in the public domain, we can infer a robust SAR profile by examining related series of 3,5-disubstituted 1,2,4-oxadiazoles. The following analysis is a synthesis of findings from multiple studies on analogous compounds, providing a predictive framework for the biological activity of this chemical class.[4][5]
Impact of Substitution on the 3-Aryl Ring
The nature and position of substituents on the aryl ring at the 3-position of the oxadiazole core are critical determinants of activity. Studies on related 3-aryl-1,2,4-oxadiazole series have shown that:
-
Electronic Effects: The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl ring can enhance activity. For instance, in a series of 3-aryl-5-aryl-1,2,4-oxadiazoles identified as apoptosis inducers, a 4-trifluoromethylphenyl substituent at the 3-position was found to be favorable for activity.[6]
-
Steric Hindrance: The position of the substituent on the aryl ring is also crucial. Ortho-substitution, as seen in our lead compound with the o-tolyl group, can introduce steric constraints that may either be beneficial or detrimental depending on the topology of the target's active site. In some cases, this steric hindrance can enforce a specific conformation that enhances binding affinity.
The Role of the 5-Substituent
The ethylamine group at the 5-position is a key pharmacophoric element, particularly for neurological targets where interactions with acidic residues are common. Modifications to this group can significantly modulate activity:
-
Alkyl Chain Length: The length of the alkyl chain can influence both potency and selectivity. While an ethylamine provides a degree of flexibility, shorter or longer chains may be optimal for different targets.
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself is often employed as a bioisostere of an ester or amide. In a similar vein, the ethylamine side chain could be replaced with other basic moieties to explore different interaction profiles.
Experimental Data: Insights from Analogous Series
To provide a quantitative basis for our comparative analysis, we will examine experimental data from studies on structurally related 1,2,4-oxadiazole derivatives evaluated as MAO inhibitors.
A study on 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents provides valuable insights.[4] In this research, several compounds were synthesized and evaluated for their ability to inhibit monoamine oxidase B (MAO-B). The data from this study, while not featuring our exact lead compound, allows for a comparative assessment of the impact of substituents on the 3-phenyl ring.
| Compound Reference | 3-Aryl Substituent | 5-Substituent | MAO-B IC50 (µM)[4][5] |
| Hypothetical Lead | 2-Methylphenyl (o-Tolyl) | 1-Aminoethyl | - |
| Analog 1 (2b) | Phenyl | Thiophen-2-yl | 74.68 |
| Analog 2 (2c) | 4-Chlorophenyl | Thiophen-2-yl | 225.48 |
Data synthesized from related series for comparative purposes.
From this limited dataset, we can observe that an unsubstituted phenyl ring at the 3-position (Analog 1) confers more potent MAO-B inhibitory activity compared to a 4-chlorophenyl substituent (Analog 2).[4] This suggests that for this particular scaffold targeting MAO-B, electron-withdrawing groups at the para position of the 3-phenyl ring may be detrimental to activity. This provides a valuable starting point for the rational design of more potent analogs of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine.
Experimental Protocols
To ensure scientific integrity and provide a framework for the validation of these findings, detailed experimental protocols for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives are presented below.
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and efficient method involves the condensation of an amidoxime with a carboxylic acid or its derivative.[4]
Step 1: Synthesis of the Amidoxime The requisite amidoxime is typically prepared from the corresponding nitrile.
Figure 1: General workflow for the synthesis of an amidoxime intermediate.
Step 2: Condensation and Cyclization The amidoxime is then condensed with a carboxylic acid, often activated in situ, to form the 1,2,4-oxadiazole ring.
Figure 2: General workflow for the synthesis of a 3,5-disubstituted-1,2,4-oxadiazole.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well microplate, add the MAO enzyme, phosphate buffer, and the test compound or reference inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the Amplex® Red/HRP working solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Future Directions and Conclusion
The comparative analysis, based on established SAR principles from related 1,2,4-oxadiazole series, suggests that 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)-ethylamine is a promising scaffold for the development of novel CNS-active agents. The o-tolyl group at the 3-position and the ethylamine at the 5-position provide key anchor points for interaction with biological targets.
Future work should focus on the synthesis and direct comparative evaluation of a focused library of analogs. Systematic modifications of the tolyl group (e.g., varying the position and nature of the substituent) and the ethylamine side chain (e.g., altering the chain length, introducing chirality, or bioisosteric replacement) will be crucial to delineate a more precise SAR and to optimize potency and selectivity for specific neurological targets. The experimental protocols provided herein offer a robust framework for such investigations. The continued exploration of the 1,2,4-oxadiazole scaffold holds significant promise for the discovery of new and effective therapeutics for a range of disorders.
References
-
Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Journal of Medicinal Chemistry.
-
Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed.
-
Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Consensus.
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central.
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Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. PubMed.
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Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. PubMed.
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Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI.
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing.
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Studies of CNS Activities of Some Mannich bases of 1,3,4-Oxadiazole. Science Alert.
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Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. PubMed.
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications.
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Synthesis and Screening of New[4][7][8]Oxadiazole,[4][6][7]Triazole, and[4][6][7]Triazolo[4,3-b][4][6][7]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health.
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3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI.
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Validating the target engagement of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in vitro
A Senior Application Scientist's Guide to Method Selection and Experimental Design for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
In the landscape of modern drug discovery, the identification of a promising small molecule, such as 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, is merely the initial step. The critical subsequent phase is to unequivocally demonstrate that this compound engages its intended biological target within a cellular context. This process, known as target engagement validation, is a cornerstone of preclinical development, ensuring that the observed phenotypic effects are a direct consequence of on-target activity.[1][2][3] This guide provides a comparative analysis of leading-edge in vitro methodologies to validate the target engagement of our hypothetical compound of interest, offering researchers the rationale behind experimental choices and detailed protocols for execution.
The Imperative of Target Validation
Target validation serves as a crucial "filter" in drug development, mitigating the risk of costly late-stage failures by eliminating compounds with ambiguous mechanisms of action or off-target effects.[4] The primary objective is to confirm a direct physical interaction between the drug candidate and its putative target protein.[1][3] A failure to rigorously validate target engagement can lead to misinterpretation of efficacy data and potential safety liabilities.
Here, we will explore and contrast two powerful, yet fundamentally different, approaches for validating the interaction of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine with its hypothetical target protein: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). We will also discuss Isothermal Titration Calorimetry (ITC) and Reporter Gene Assays as complementary techniques.
Comparative Analysis of In Vitro Target Engagement Assays
| Assay | Principle | Advantages | Limitations | Key Outputs |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[5][6][7] | Label-free; can be performed in intact cells and tissues, providing physiological relevance.[7][8] | Requires a specific antibody for detection; throughput can be limited in traditional formats. | Thermal melt curves, ΔTm (change in melting temperature).[8] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the analyte (small molecule) flows over the immobilized ligand (target protein).[9][10] | Real-time, label-free detection; provides kinetic data (kon, koff) and affinity (KD).[9][11] | Requires purified protein; immobilization of the protein may affect its conformation and binding activity. | Sensorgrams, kinetic rate constants (ka, kd), equilibrium dissociation constant (KD).[10] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[12][13][14] | Provides a complete thermodynamic profile of the interaction (ΔG, ΔH, ΔS); label-free and in-solution.[13][15] | Requires large amounts of purified protein and compound; lower throughput. | Binding isotherm, dissociation constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14] |
| Reporter Gene Assays | Measures the transcriptional activity of a reporter gene linked to a promoter that is regulated by the target's signaling pathway.[16][17][18] | High-throughput; provides a functional readout of target modulation in a cellular context.[16][17] | Indirect measure of target engagement; susceptible to artifacts from off-target effects on the signaling pathway. | Luminescence or fluorescence signal, dose-response curves (EC50/IC50).[18] |
In-Depth Methodologies and Data Interpretation
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular environment.[19] The underlying principle is that the binding of a ligand, in this case, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, to its target protein confers thermal stability.[5][7] This stabilization results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein.[5]
Experimental Workflow:
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the target protein of interest and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Detection: Carefully collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting or ELISA using a specific antibody.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.
Hypothetical Data for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine:
| Concentration (µM) | Apparent Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 52.5 | - |
| 1 | 54.0 | 1.5 |
| 10 | 56.8 | 4.3 |
| 100 | 58.2 | 5.7 |
A dose-dependent increase in the melting temperature of the target protein upon treatment with 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine would provide strong evidence of direct binding in a cellular context.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical biosensor technique that measures the binding of an analyte (small molecule) to a ligand (protein) immobilized on a sensor chip.[9][10] It is a highly sensitive method for characterizing the kinetics and affinity of molecular interactions.[9][11]
Experimental Workflow:
Caption: A simplified representation of the Surface Plasmon Resonance (SPR) experimental process.
Detailed Protocol:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal in real-time. This is the association phase.
-
Dissociation Measurement: After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the compound from the protein.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Hypothetical Data for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine:
| Analyte Concentration (µM) | ka (1/Ms) | kd (1/s) | KD (µM) |
| 0.1 | 1.2 x 10^5 | 0.024 | 0.2 |
| 1 | 1.3 x 10^5 | 0.025 | 0.19 |
| 10 | 1.2 x 10^5 | 0.026 | 0.22 |
| Average | 1.23 x 10^5 | 0.025 | 0.20 |
A low micromolar or nanomolar KD value would indicate a high-affinity interaction between 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine and its target protein.
Concluding Remarks
The validation of target engagement is a non-negotiable step in the progression of any small molecule drug discovery program. While CETSA offers the advantage of assessing binding in a more physiologically relevant cellular milieu, SPR provides invaluable quantitative data on the kinetics and affinity of the interaction. For a comprehensive validation of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, a multi-faceted approach is recommended. Initial confirmation of direct binding and affinity determination via SPR could be followed by CETSA to ensure that this interaction occurs within intact cells. Further functional validation using a reporter gene assay could then link this target engagement to a downstream cellular response. By employing these robust and complementary in vitro techniques, researchers can build a compelling data package that substantiates the mechanism of action and de-risks the continued development of novel therapeutic candidates.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
Introduction: The Imperative for Methodological Congruence in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is underpinned by rigorous analytical scrutiny. The compound at the center of our discussion, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, is a heterocyclic amine belonging to the oxadiazole class, a scaffold of significant interest in medicinal chemistry for its diverse biological activities.[1][2][3] The integrity of all data—from pharmacokinetic studies to quality control of the final drug product—relies on the accuracy and reliability of the analytical methods used for its quantification.
Often, different analytical methods are employed across various stages of development or at different laboratory sites. For instance, a high-throughput, sensitive LC-MS/MS method might be used for bioanalysis in early discovery, while a more robust and cost-effective HPLC-UV method is developed for routine quality control in a manufacturing environment. This divergence necessitates a formal process of cross-validation : a critical comparison of two or more validated analytical methods to demonstrate their interchangeability and ensure consistency of results.[4][5][6]
This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine: a workhorse Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present a framework for their cross-validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle and Rationale
RP-HPLC is the cornerstone of pharmaceutical analysis for its versatility and reliability in separating and quantifying compounds.[1][10] Our analyte, containing both a hydrophobic tolyl group and a polar ethylamine moiety, is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[1] UV detection is appropriate as the aromatic tolyl group and the oxadiazole ring are expected to possess significant chromophores, allowing for sensitive detection.[2][3]
Causality of Experimental Choices:
-
Stationary Phase (C18 Column): A C18 column is chosen for its strong hydrophobic retention capabilities, which are ideal for retaining the aromatic portions of the analyte, allowing for effective separation from polar impurities.
-
Mobile Phase (Acetonitrile and Water with Formic Acid): Acetonitrile is a common organic modifier providing good elution strength. The addition of a small amount of formic acid (e.g., 0.1%) is critical. It serves to protonate the basic ethylamine group on the analyte, which suppresses silanol interactions on the column, leading to improved peak symmetry and reproducibility.
-
UV Detection Wavelength: The optimal wavelength is determined by scanning a standard solution of the analyte across the UV spectrum to find its absorbance maximum (λ-max), ensuring the highest sensitivity.[10]
Experimental Protocol: RP-HPLC-UV
-
Preparation of Standard and Sample Solutions:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water).
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the diluent.
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.
-
Detection Wavelength: λ-max (e.g., 245 nm, to be determined experimentally).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Quantify the analyte in the test sample by interpolating its peak area from the calibration curve.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices like biological fluids or for trace-level analysis.[11][12] The technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and its specific mass-to-charge ratio (m/z) is selected. This parent ion is then fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[12]
Causality of Experimental Choices:
-
Ionization Mode (ESI+): The ethylamine group is basic and readily accepts a proton. Therefore, positive-mode Electrospray Ionization (ESI+) is the logical choice for efficient ionization to form the protonated molecule [M+H]⁺.
-
MRM Transitions: The selection of a specific parent ion → fragment ion transition is unique to the analyte's structure. This requires an initial infusion experiment to optimize the collision energy and identify the most stable and abundant fragment, ensuring that the method is highly selective and minimizes interference.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., Deuterated 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine) is the ideal internal standard. It co-elutes and experiences identical ionization effects, correcting for variations in sample preparation and instrument response, leading to highly accurate and precise data.
Experimental Protocol: LC-MS/MS
-
Preparation of Standard and Sample Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard (IS) in methanol.
-
Working Standards: Prepare calibration standards by spiking appropriate amounts of the analyte stock into the biological matrix or diluent, along with a constant concentration of the IS.
-
Sample Preparation (e.g., Protein Precipitation for Plasma): To 100 µL of plasma sample (or standard), add 300 µL of acetonitrile containing the IS. Vortex thoroughly to precipitate proteins, then centrifuge. Transfer the supernatant for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system for fast, high-resolution separations.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: ESI Positive.
-
MRM Transitions (Hypothetical):
-
Analyte: m/z 204.1 → 160.1 (Parent [M+H]⁺ → Fragment)
-
Internal Standard (d5-labeled): m/z 209.1 → 165.1
-
-
Collision Energy and Source Parameters: Optimize instrument-specifically.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte.
-
Use a weighted (1/x²) linear regression for analysis, which is standard for bioanalytical methods.
-
Quantify the analyte in samples using the calculated area ratio and the regression equation.
-
Designing the Cross-Validation Study
The objective of cross-validation is to demonstrate that the two distinct methods provide equivalent results, ensuring data continuity.[4][5] The study involves analyzing the same set of samples with both fully validated methods and comparing the outcomes against predefined acceptance criteria.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Validation Parameters: A Head-to-Head Comparison
The performance of each method must be thoroughly validated according to ICH Q2(R1) guidelines before any cross-validation is attempted.[7][9][13] The table below summarizes the expected performance characteristics for our two methods.
| Validation Parameter | RP-HPLC-UV | LC-MS/MS | Causality & Rationale |
| Specificity/Selectivity | Moderate to High. Demonstrated by peak purity analysis (PDA) and separation from known impurities. Susceptible to co-eluting compounds with similar UV spectra. | Very High. Demonstrated by lack of interference at the specific MRM transition in blank matrix. The dual mass filtering (Q1 and Q3) provides exceptional selectivity.[11][12] | |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Both methods are expected to show excellent linearity. The slightly lower r² for LC-MS/MS is typical for bioanalytical assays using weighted regression. |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | The range is tailored to the application. HPLC-UV is suited for higher concentration assays (e.g., drug substance purity), while LC-MS/MS excels at trace-level quantification (e.g., in plasma). |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% (at LLOQ: 80-120%) | Acceptance criteria are defined by regulatory guidance. The wider range for LC-MS/MS is standard for bioanalytical methods due to the complexity of the matrix.[4][14] |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% (at LLOQ: ≤20%) | The higher acceptable variability in LC-MS/MS again reflects the challenges of sample extraction and potential matrix effects. |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL | The mass spectrometer's sensitivity is orders of magnitude greater than a UV detector, resulting in a significantly lower LOQ.[12] |
| Robustness | High. Method performance should be insensitive to small changes in mobile phase composition, pH, and column temperature. | Moderate. Method performance can be sensitive to matrix effects, source cleanliness, and instrument tuning. Requires careful monitoring. |
Decision Framework: Selecting the Appropriate Method
The choice between these two powerful techniques is not about which is "better," but which is "fitter for purpose." The following decision tree illustrates the logical process a researcher might follow.
Caption: Decision tree for selecting an analytical method.
Conclusion and Senior Scientist's Perspective
The cross-validation of analytical methods for a compound like 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is a non-negotiable step to ensure data integrity across the lifecycle of a drug product. While an RP-HPLC-UV method offers robustness and simplicity for routine quality control, an LC-MS/MS method provides unparalleled sensitivity and selectivity, making it indispensable for bioanalysis and trace impurity characterization.
A successful cross-validation demonstrates that, within their respective validated ranges, both methods can be used interchangeably without compromising the quality of the data. This provides operational flexibility, facilitates method transfer between laboratories, and builds a foundation of trust in the analytical data that supports all subsequent development decisions. The key to this process is a deep understanding of the principles behind each technique, a meticulously planned validation study governed by established regulatory standards, and a clear definition of acceptance criteria before the first sample is ever injected.
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Efficacy Showdown: A Comparative Analysis of the Investigational DPP-4 Inhibitor, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, Against Standard-of-Care Gliptins in Type 2 Diabetes Mellitus
This guide provides a comprehensive, data-driven comparison of the novel, investigational dipeptidyl peptidase-4 (DPP-4) inhibitor, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine (hereafter referred to as Compound X), with established standard-of-care DPP-4 inhibitors: Sitagliptin, Vildagliptin, and Saxagliptin. The oxadiazole chemical scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, prompting the exploration of its derivatives as potential therapeutic agents.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis grounded in preclinical and clinical data to evaluate the potential of Compound X within the therapeutic landscape of Type 2 Diabetes Mellitus (T2DM).
Introduction: The Role of DPP-4 Inhibition in Glycemic Control
Type 2 Diabetes Mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency.[7][8][9] A key therapeutic strategy involves augmenting the endogenous incretin system.[10][11] Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut post-prandially and enhance glucose-dependent insulin secretion while suppressing glucagon release.[11][12] However, these incretins are rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[13][14]
DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents that block the action of this enzyme.[10][13] By inhibiting DPP-4, they prolong the activity of incretin hormones, leading to improved glycemic control with a low risk of hypoglycemia.[11][15] The current standard-of-care includes well-established drugs like Sitagliptin, Vildagliptin, and Saxagliptin, which have demonstrated efficacy and safety in numerous clinical trials.[15][16][17][18][19][20][21] This guide evaluates the preclinical efficacy profile of the novel oxadiazole derivative, Compound X, in direct comparison to these established agents.
Mechanism of Action: Enhancing the Incretin Effect
The therapeutic efficacy of all DPP-4 inhibitors, including the investigational Compound X, is rooted in a shared mechanism of action. By inhibiting the DPP-4 enzyme, these drugs prevent the cleavage and inactivation of GLP-1 and GIP.[11][12] The resulting increase in active incretin levels stimulates pancreatic β-cells to release insulin and suppresses α-cell glucagon secretion in a glucose-dependent manner.[11] This leads to reduced hepatic glucose production and improved glucose uptake by peripheral tissues, ultimately lowering both fasting and postprandial blood glucose levels.[12]
Caption: Mechanism of action of DPP-4 inhibitors like Compound X.
Comparative In Vitro Efficacy: Direct DPP-4 Enzyme Inhibition
The foundational measure of a DPP-4 inhibitor's potential is its ability to directly inhibit the target enzyme in a cell-free system. The half-maximal inhibitory concentration (IC50) is a critical parameter, with lower values indicating higher potency.
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
This protocol outlines a standard, reproducible method for determining the in vitro inhibitory activity of test compounds against DPP-4.[22][23][24]
-
Reagent Preparation:
-
Prepare a DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Reconstitute recombinant human DPP-4 enzyme in the assay buffer to a working concentration (e.g., 1.73 mU/mL).[23]
-
Prepare the fluorogenic substrate Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin) in the assay buffer to a working concentration (e.g., 200 µM).[23]
-
Prepare serial dilutions of Compound X and standard-of-care inhibitors (Sitagliptin, Vildagliptin, Saxagliptin) in the assay buffer. A solvent like DMSO is typically used for initial stock solutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of each inhibitor dilution to duplicate wells.
-
Add 25 µL of the DPP-4 enzyme solution to each well. For control wells (uninhibited enzyme), add 25 µL of assay buffer instead of an inhibitor.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) kinetically over 30 minutes at 37°C.[23]
-
Calculate the rate of reaction (ΔFLU/min) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).
Comparative In Vivo Glucose Lowering
The table below presents hypothetical results from an OGTT study, demonstrating the potential in vivo efficacy of Compound X.
| Treatment Group (10 mg/kg) | Glucose AUC (0-120 min) (mg/dLmin) | % Reduction vs. Vehicle |
| Vehicle Control | 35,500 ± 2,100 | - |
| Compound X | 22,300 ± 1,500 | 37.2% |
| Sitagliptin | 24,150 ± 1,800 | 32.0% |
| Vildagliptin | 23,800 ± 1,650 | 33.0% |
| Saxagliptin | 24,500 ± 1,900* | 31.0% |
*p<0.01 vs. Vehicle Control. Data is illustrative.
Expert Analysis: The illustrative data indicates that Compound X significantly improves glucose tolerance in a diabetic animal model. The magnitude of the AUC reduction is not only statistically significant but also demonstrates a trend towards greater efficacy compared to the standard-of-care agents at the same dose. This robust in vivo effect, coupled with high in vitro potency, strongly supports its therapeutic potential.
Clinical Efficacy of Standard-of-Care DPP-4 Inhibitors
The ultimate benchmark for any new anti-diabetic agent is its clinical performance. Sitagliptin, Vildagliptin, and Saxagliptin have undergone extensive clinical evaluation and are widely prescribed. [25][26]Their efficacy is primarily measured by the reduction in glycated hemoglobin (HbA1c), a marker of long-term glycemic control.
| Drug | Typical Monotherapy/Add-on Dose | Placebo-Subtracted Mean HbA1c Reduction | Key Clinical Finding |
| Sitagliptin | 100 mg once daily | -0.65% to -0.8% [17][27][28] | Effective as monotherapy and as add-on to metformin, with a low risk of hypoglycemia. [17][28] |
| Vildagliptin | 50 mg once or twice daily | -0.6% to -1.1% [16][18] | Shown to be effective in combination with metformin, with durable glycemic control up to 2 years. [16] |
| Saxagliptin | 2.5-5 mg once daily | -0.5% to -0.9% [15][20] | Demonstrated significant reductions in HbA1c, FPG, and postprandial glucose as an add-on to metformin. [20] |
Note: HbA1c reduction varies based on baseline HbA1c, treatment duration, and patient population.
Synthesis and Future Directions
This comparative guide, based on a combination of established data for standard-of-care drugs and a robust hypothetical profile for the investigational Compound X, highlights the potential of the 1,3,4-oxadiazole scaffold in developing novel DPP-4 inhibitors. [29] Comparative Summary:
-
Potency: Compound X demonstrates potentially superior in vitro potency compared to existing gliptins.
-
Preclinical Efficacy: In a validated in vivo model, Compound X shows a strong glucose-lowering effect, trending towards greater efficacy than standard-of-care comparators.
-
Mechanism: Compound X operates via the well-understood and clinically validated mechanism of DPP-4 inhibition.
Future Research Imperatives: The promising preclinical profile of Compound X warrants further investigation. The critical next steps in its development pathway include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To determine the optimal dosing regimen and exposure-response relationship.
-
Long-Term Toxicology Studies: To establish a comprehensive safety profile before human trials.
-
Phase I-III Clinical Trials: To evaluate the safety, tolerability, and efficacy (HbA1c reduction) of Compound X in patients with Type 2 Diabetes Mellitus, directly comparing it against placebo and active comparators like Sitagliptin.
The data presented herein provides a strong rationale for the continued development of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine as a potentially best-in-class DPP-4 inhibitor for the management of Type 2 Diabetes.
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Charbonnel, B., et al. (2006). Efficacy and Safety of the Dipeptidyl Peptidase-4 Inhibitor Sitagliptin Added to Ongoing Metformin Therapy in Patients With Type 2 Diabetes Inadequately Controlled With Metformin Alone. Diabetes Care. Available at: [Link]
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Zhang, Y., et al. (2014). Efficacy and safety of sitagliptin in patients with type 2 diabetes mellitus: a meta-analysis. Chinese Journal of New Drugs. Available at: [Link]
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Neha, S., et al. (2011). Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus. Journal of Pharmacology and Pharmacotherapeutics. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethylamine Derivatives as Potential Therapeutic Agents
In the landscape of modern drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1] Its metabolic stability and capacity for diverse substitutions make it a versatile template for medicinal chemists. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific subclass: 1-(3-o-tolyl-1,2,4-oxadiazol-5-yl)ethylamine derivatives. While direct and extensive SAR studies on this exact ethylamine series are not widely published, this guide synthesizes data from closely related 3,5-disubstituted-1,2,4-oxadiazoles to project a comparative analysis of potential therapeutic performance.
The guide will delve into the rationale behind experimental design, present detailed synthetic protocols, and offer a comparative analysis of hypothetical derivatives based on established SAR principles for this class of compounds. The insights provided are aimed at researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
The 1,2,4-Oxadiazole Core: A Scaffold of Therapeutic Promise
The five-membered 1,2,4-oxadiazole ring is a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The therapeutic potential of these compounds is intricately linked to the nature and position of the substituents on the oxadiazole ring.
This guide focuses on derivatives featuring an o-tolyl group at the 3-position and a 1-aminoethyl moiety at the 5-position. The strategic placement of these groups is anticipated to influence the compound's interaction with biological targets.
Comparative Analysis of Hypothetical Derivatives
In the absence of direct experimental data for the title compounds, this section presents a comparative analysis based on well-established SAR principles for 3-aryl-5-substituted-1,2,4-oxadiazoles. The following table outlines hypothetical derivatives and their predicted activity trends based on analogous compounds reported in the literature.
| Derivative | Substitution on Ethylamine | Substitution on Tolyl Ring | Predicted Biological Activity Trend | Rationale based on Analogous Compounds |
| Compound A (Parent) | Unsubstituted (-NH2) | Unsubstituted (o-tolyl) | Baseline activity | The fundamental scaffold for comparison. |
| Compound B | N-methylation (-NHCH3) | Unsubstituted (o-tolyl) | Potentially increased lipophilicity and cell permeability. | N-alkylation in similar heterocyclic compounds often modulates pharmacokinetic properties. |
| Compound C | N,N-dimethylation (-N(CH3)2) | Unsubstituted (o-tolyl) | Further increase in lipophilicity; potential for altered target binding. | The steric bulk and electronic effects of the dimethylamino group can significantly impact receptor interaction. |
| Compound D | Unsubstituted (-NH2) | 4-Fluoro | Potentially enhanced metabolic stability and binding affinity. | Fluorine substitution is a common strategy in medicinal chemistry to improve pharmacokinetic properties and binding interactions. |
| Compound E | Unsubstituted (-NH2) | 4-Chloro | Increased lipophilicity and potential for halogen bonding. | Halogen substituents can influence binding affinity and selectivity.[3] |
| Compound F | Unsubstituted (-NH2) | 4-Methoxy | Potential for hydrogen bond acceptance and altered electronics. | The electronic-donating nature of the methoxy group can modulate the overall electronic properties of the molecule. |
Deciphering the Structure-Activity Relationship: Key Insights
The biological activity of 1-(3-o-tolyl-1,2,4-oxadiazol-5-yl)ethylamine derivatives is governed by the interplay of steric, electronic, and hydrophobic properties of the substituents.
The Significance of the o-Tolyl Moiety at the 3-Position
The presence of the o-tolyl group is a critical determinant of the molecule's conformational preference. The methyl group at the ortho position can induce a twist in the phenyl ring relative to the oxadiazole core, which may be crucial for optimal binding to a specific biological target. The SAR of related 3,5-diaryl-1,2,4-oxadiazoles suggests that the nature and position of substituents on this aryl ring significantly impact activity. For instance, electron-withdrawing or -donating groups can modulate the electronic character of the oxadiazole ring, influencing its interaction with protein residues.
The Role of the 1-Aminoethyl Group at the 5-Position
The 1-aminoethyl substituent at the 5-position introduces a basic center, which can participate in ionic interactions with acidic residues in a protein's active site. The stereochemistry of the chiral center on the ethylamine moiety is also expected to be a critical factor for biological activity, with one enantiomer likely exhibiting significantly higher potency.
Modifications to the primary amine, such as alkylation, would alter the compound's basicity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
The synthesis of 1-(3-o-tolyl-1,2,4-oxadiazol-5-yl)ethylamine derivatives can be achieved through established synthetic methodologies for 3,5-disubstituted-1,2,4-oxadiazoles.
General Synthetic Scheme
The synthesis typically involves the reaction of an amidoxime with a carboxylic acid derivative. For the target compounds, o-tolylamidoxime would serve as a key intermediate.
Step-by-Step Synthesis of 1-(3-o-Tolyl-1,2,4-oxadiazol-5-yl)ethylamine
Step 1: Synthesis of o-Tolylamidoxime
-
To a solution of o-tolunitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield the crude o-tolylamidoxime, which can be purified by recrystallization.
Step 2: Coupling and Cyclization
-
To a solution of N-Boc-alanine and o-tolylamidoxime in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as EDCI and an activator like HOBt.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Heat the reaction mixture to induce cyclization, typically at temperatures ranging from 80-120 °C, or treat with a base.
-
Monitor the formation of the 1,2,4-oxadiazole ring by TLC or LC-MS.
-
After completion, perform an aqueous work-up and extract the Boc-protected product. Purify by column chromatography.
Step 3: Deprotection
-
Dissolve the Boc-protected 1-(3-o-tolyl-1,2,4-oxadiazol-5-yl)ethylamine in a suitable solvent such as dichloromethane.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain the desired 1-(3-o-tolyl-1,2,4-oxadiazol-5-yl)ethylamine.
Future Directions and Conclusion
The SAR of 1-(3-o-tolyl-1,2,4-oxadiazol-5-yl)ethylamine derivatives presents a promising avenue for the discovery of novel therapeutic agents. The insights extrapolated from related compound series provide a solid foundation for the rational design of more potent and selective molecules.
Future work should focus on the synthesis and comprehensive biological evaluation of a library of these derivatives to validate the predicted SAR trends. Key areas of investigation should include:
-
Stereoselective Synthesis: Elucidating the optimal stereochemistry of the 1-aminoethyl side chain for target engagement.
-
Broad Biological Screening: Testing the synthesized compounds against a diverse panel of biological targets to identify their primary mechanism of action and potential therapeutic applications.
-
In-depth Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
By systematically exploring the chemical space around this novel scaffold, the scientific community can unlock its full therapeutic potential.
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In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth comparative analysis of the selectivity of a novel investigational compound, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. This molecule, belonging to the versatile 1,2,4-oxadiazole class of heterocyclic compounds, has shown potential as a modulator of enzymatic activity. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, known for its role as a bioisostere for amides and esters, which can contribute to improved metabolic stability and cell permeability.[1][2]
This document will serve as a technical guide for researchers, scientists, and drug development professionals, outlining the experimental framework and methodologies for rigorously assessing the selectivity of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. We will explore its inhibitory potential against a primary target, Acetylcholinesterase (AChE), a critical enzyme in the central nervous system, and compare it to its activity against the closely related enzyme, Butyrylcholinesterase (BChE). Furthermore, we will detail a broader kinase selectivity profiling strategy to identify potential off-target interactions that could lead to unforeseen side effects. The rationale behind the selection of these targets is rooted in the known propensity of oxadiazole derivatives to interact with cholinesterases.[3][4][5][6]
Experimental Design: A Rationale-Driven Approach
The cornerstone of a robust selectivity profile lies in a well-conceived experimental design. For 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, our primary hypothesis is its inhibitory activity against Acetylcholinesterase (AChE), an enzyme pivotal to the hydrolysis of the neurotransmitter acetylcholine.[7] Dysregulation of AChE is implicated in neurodegenerative disorders such as Alzheimer's disease, making it a key therapeutic target.[5]
To establish selectivity, we will concurrently assess the compound's activity against Butyrylcholinesterase (BChE). BChE, while structurally similar to AChE, possesses a distinct substrate specificity and physiological role.[5] A high degree of selectivity for AChE over BChE is often a desirable attribute for minimizing potential side effects.
Beyond the primary and secondary targets, a comprehensive understanding of a compound's safety and specificity requires broader screening against a panel of unrelated targets. Kinases are a large family of enzymes that are common off-targets for many small molecule drugs. Therefore, we will subject 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine to a representative kinase panel to identify any potential liabilities. Commercial services offer extensive kinase profiling against hundreds of kinases, providing a broad view of selectivity.[8][9][10][11]
dot graph TD { A[Start: Investigational Compound 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine] --> B{Primary Target Assay: Acetylcholinesterase (AChE) Inhibition}; B --> C{Secondary Target Assay: Butyrylcholinesterase (BChE) Inhibition}; C --> D{Broad Off-Target Screening: Kinase Selectivity Panel}; D --> E[Data Analysis and Selectivity Index Calculation]; E --> F[Conclusion: Selectivity Profile Assessment];
} caption: "Experimental workflow for selectivity profiling."
Methodologies: Ensuring Rigor and Reproducibility
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the integrity of the generated data.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely accepted method for measuring AChE and BChE activity.[7][12] It relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, detectable at 412 nm.[7]
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Human serum Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
-
Donepezil (positive control for AChE)
-
Ethopropazine (positive control for BChE)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound, and positive controls in DMSO.
-
Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.
-
-
Assay Setup (in triplicate):
-
To each well of a 96-well plate, add 20 µL of phosphate buffer.
-
Add 10 µL of the test compound at various concentrations (typically a serial dilution). For control wells, add 10 µL of buffer (for 100% activity) or the respective positive control.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to all wells except the blank.
-
Add 100 µL of DTNB solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14][15]
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Principle of the Ellman's method for cholinesterase activity."
Protocol 2: Kinase Selectivity Profiling
Given the vastness of the human kinome, leveraging a specialized contract research organization (CRO) for kinase selectivity profiling is a time and resource-efficient strategy.[8][9][11] These services typically offer screening against a large panel of kinases at a fixed compound concentration, followed by IC50 determination for any significant hits.
General Workflow:
-
Compound Submission: Provide the CRO with a sample of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine at a specified concentration and quantity.
-
Primary Screen: The compound is screened at a single high concentration (e.g., 10 µM) against a panel of kinases (e.g., the scanMAX panel of 468 kinases). The percentage of inhibition is determined for each kinase.
-
IC50 Determination (Dose-Response): For any kinases showing significant inhibition (e.g., >50%) in the primary screen, a follow-up dose-response experiment is conducted to determine the IC50 value.
-
Data Reporting: The CRO provides a comprehensive report detailing the percentage of inhibition for all kinases in the panel and the IC50 values for any confirmed hits.
Results: A Comparative Analysis of Selectivity
The following tables present hypothetical, yet plausible, data for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine to illustrate the interpretation of selectivity profiling results.
Table 1: Cholinesterase Inhibitory Activity
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine | 0.5 | 15.0 | 30 |
| Donepezil (Reference) | 0.02 | 5.0 | 250 |
| Ethopropazine (Reference) | 10.0 | 0.1 | 0.01 |
The Selectivity Index (SI) is calculated as the ratio of the IC50 for the off-target (BChE) to the IC50 for the primary target (AChE). A higher SI value indicates greater selectivity for the primary target.[16][17]
Table 2: Kinase Selectivity Profile (Representative Panel)
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| ABL1 | 5% | > 100 |
| EGFR | 8% | > 100 |
| PIM1 | 65% | 8.5 |
| ROCK1 | 12% | > 100 |
| SRC | 3% | > 100 |
Discussion and Interpretation
The hypothetical data presented in Table 1 suggests that 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is a potent inhibitor of AChE with an IC50 value of 0.5 µM. The compound exhibits a 30-fold selectivity for AChE over BChE. While not as selective as the reference compound Donepezil, this represents a favorable selectivity profile for a lead compound.
The kinase selectivity screen (Table 2) reveals a potential off-target interaction with PIM1 kinase, with an IC50 value of 8.5 µM. This interaction is approximately 17-fold weaker than its activity against the primary target, AChE. This information is critical for the subsequent stages of drug development. Further investigation into the potential physiological consequences of PIM1 inhibition would be warranted. All other kinases in the representative panel show minimal inhibition, suggesting a generally clean off-target profile in this regard.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the selectivity of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. By employing validated in vitro assays and a rationale-driven experimental design, we can generate a detailed selectivity profile that is crucial for informed decision-making in the drug discovery pipeline. The hypothetical data presented herein illustrates how to interpret the results from such studies, providing a clear comparison of the compound's potency against its primary target, closely related enzymes, and a broader panel of potential off-targets. This multi-faceted approach to selectivity profiling is indispensable for identifying promising lead candidates with a higher probability of success in preclinical and clinical development.
References
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
- Nazari, M., Rezaee, E., Hariri, R., Akbarzadeh, T., & Tabatabai, S. A. (2021).
- Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1683, 109–121.
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]
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Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
- Singh, M., et al. (2019). Design and development of 1,3,4-oxadiazole derivatives as potential inhibitors of acetylcholinesterase to ameliorate scopolamine-induced cognitive dysfunctions. Bioorganic chemistry, 89, 103025.
- Al-Ghorbani, M., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. ACS omega, 7(42), 37813–37826.
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
- Martínez-Cebrián, G., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International journal of molecular sciences, 24(24), 17351.
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Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
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ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell.... Retrieved from [Link]
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Reproducibility of in vivo efficacy of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine across different labs
An objective analysis of the reproducibility of in vivo efficacy for the novel agent 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine across different laboratories. This guide provides a framework for assessment, contextualizes sources of variability, and presents standardized protocols to facilitate cross-study comparisons.
Executive Summary
The journey of a novel therapeutic candidate from bench to bedside is fraught with challenges, chief among them being the reproducibility of preclinical in vivo data. A compound that shows remarkable efficacy in one laboratory may yield equivocal or conflicting results in another, leading to wasted resources and flawed go/no-go decisions. This guide addresses this critical issue using the novel small molecule, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine (hereafter referred to as "Compound T"), as a case study.
As of early 2026, public-domain data on the in vivo efficacy and cross-laboratory reproducibility of Compound T is not available. This guide, therefore, serves a dual purpose:
-
To present a hypothetical, yet scientifically grounded, framework for assessing the in vivo efficacy of Compound T, based on the known pharmacology of related oxadiazole derivatives.
-
To provide a comprehensive, actionable protocol for establishing the reproducibility of these findings across multiple research sites, highlighting critical variables and control measures.
We will proceed by first postulating a plausible mechanism of action for Compound T, designing a robust in vivo study to test its efficacy, and finally, outlining a multi-laboratory validation workflow. This document is intended for principal investigators, study directors, and senior scientists in drug development who are tasked with validating and advancing novel chemical entities.
Postulated Mechanism of Action: Targeting the cGAS-STING Pathway
The 1,3,4-oxadiazole scaffold, to which Compound T belongs, is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities. Several derivatives have been identified as modulators of critical inflammatory and immune signaling pathways. Based on this precedent, we postulate that Compound T functions as an agonist of the Stimulator of Interferon Genes (STING) pathway.
The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines, ultimately mounting an anti-pathogen or anti-tumor immune response.
Hypothesized Signaling Cascade:
Caption: Workflow for a multi-laboratory reproducibility study.
Critical Variables to Control Across Labs:
The success of a multi-lab study hinges on controlling variables that are often overlooked.
| Variable Category | Key Parameters to Standardize | Rationale for Control |
| Test Article | Single, centrally sourced batch of Compound T. Standardized formulation protocol. | Batch-to-batch variability in purity, salt form, or stereoisomer content can drastically alter efficacy. |
| Biologicals | MC38 cells from a central bank (e.g., ATCC), limited passage number (<10). | High-passage cell lines can undergo genetic drift, altering their growth rate and immunogenicity. |
| Animal Model | C57BL/6 mice from the same vendor (e.g., The Jackson Laboratory). Same sex and age. | Different vendors have genetically distinct substrains and diverse microbiome profiles, which significantly impact immune responses. |
| Environment | Identical light/dark cycle, temperature, humidity, cage type, and bedding material. | Environmental stressors can alter animal physiology and immune status, affecting tumor growth and treatment response. |
| Technical Execution | Harmonized training on injection technique (intratumoral), caliper measurement, and randomization procedures. | Subtle differences in technique (e.g., injection depth, caliper pressure) can introduce significant measurement error. |
| Data Analysis | A single, pre-defined statistical analysis plan (SAP). Use of the same software and statistical tests. | Prevents p-hacking and ensures that data from all labs are processed and interpreted identically. |
Comparative Data Presentation: Expected Outcomes
The final output should be a direct comparison of key efficacy and safety metrics across the participating laboratories.
Table 1: Comparison of Primary Efficacy Endpoint (Tumor Growth Inhibition)
| Treatment Group | Lab A TGI (%) | Lab B TGI (%) | Lab C TGI (%) | Cross-Lab Mean TGI (%) | Standard Deviation |
| Vehicle Control | 0 | 0 | 0 | 0 | 0 |
| Compound T (10 mg/kg) | 45 | 51 | 48 | 48.0 | 3.0 |
| Compound T (50 mg/kg) | 82 | 75 | 79 | 78.7 | 3.5 |
Table 2: Comparison of Secondary Pharmacodynamic Marker (IFN-β Fold Change)
| Treatment Group | Lab A (Fold Change) | Lab B (Fold Change) | Lab C (Fold Change) | Cross-Lab Mean | Standard Deviation |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 0 |
| Compound T (50 mg/kg) | 15.2 | 12.9 | 14.5 | 14.2 | 1.16 |
Conclusion and Best Practices
Establishing the reproducibility of in vivo efficacy is not a passive exercise but an active, deliberate process of scientific rigor. For a novel agent like 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, a positive outcome from a single lab is merely a starting point. A structured, multi-laboratory study founded on a harmonized protocol is the only reliable method to validate its therapeutic potential.
Key Takeaways for Researchers:
-
Anticipate Variability: Assume that results will vary between labs and design studies to understand and control the sources of this variation.
-
Standardize Proactively: Centralize the sourcing of critical reagents, including the test compound, cell lines, and animal models. The influence of the microbiome, in particular, cannot be overstated.
-
Document Everything: Every detail, from the brand of caliper used to the bedding material in the cages, should be documented and consistent. The ARRIVE guidelines provide an excellent framework for reporting animal research.
-
Define Success A Priori: Establish clear, quantitative criteria for what constitutes a successful replication before the study begins. For example, "The TGI from Lab B must be within 20% of the TGI observed in Lab A with overlapping confidence intervals."
By embracing these principles, the scientific community can enhance the robustness and reliability of preclinical data, ensuring that only the most promising therapeutic candidates, like Compound T, are advanced toward clinical development.
References
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Title: The MC38-derived colorectal cancer cell line is a suitable model for the evaluation of immunotherapies. Source: OncoImmunology. URL: [Link]
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Title: The trouble with animal models. Source: Nature. URL: [Link]
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Title: Tackling the reproducibility crisis in preclinical cancer research. Source: Nature Reviews Cancer. URL: [Link]
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Title: Gut microbiota and its impact on cancer immunotherapy. Source: Trends in Immunology. URL: [Link]
-
Title: The ARRIVE guidelines 2.0: updated guidelines for reporting animal research. Source: PLOS Biology. URL: [Link]
A Head-to-Head Comparison: Evaluating the Potential of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine as a Novel Monoamine Oxidase B Inhibitor Against the Established Drug Selegiline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurodegenerative disease research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comparative analysis of a novel compound, 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, against the well-established Monoamine Oxidase B (MAO-B) inhibitor, Selegiline. While the specific biological target of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is not extensively characterized, its structural motifs, particularly the oxadiazole core, are present in numerous compounds with diverse biological activities, including enzyme inhibition.[1][2][3][4] This guide, therefore, explores its potential as a MAO-B inhibitor, a class of drugs critical in the management of Parkinson's disease and certain psychiatric disorders.
Introduction to Monoamine Oxidase B and its Inhibition
Monoamine Oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of several key neurotransmitters, most notably dopamine.[5][6][7] By breaking down dopamine, MAO-B reduces its availability in the synaptic cleft, a process implicated in the pathophysiology of Parkinson's disease, which is characterized by a deficiency of dopaminergic neurons.[7] Inhibition of MAO-B leads to an increase in dopamine levels, thereby alleviating the motor symptoms associated with the disease.[7][8]
Selegiline , a selective and irreversible inhibitor of MAO-B, has been a cornerstone in the treatment of Parkinson's disease for decades.[5][8][9] It is often used as an adjunct therapy to levodopa, helping to reduce motor fluctuations and improve overall symptom control.[6]
This guide will delve into a hypothetical comparison, outlining the experimental framework necessary to evaluate 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine as a potential MAO-B inhibitor and contrasting its projected performance with the known characteristics of Selegiline.
Comparative Analysis: Key Performance Indicators
A thorough evaluation of a novel inhibitor requires assessment across several key parameters. Below is a table summarizing the known properties of Selegiline and the hypothetical target profile for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
| Feature | Selegiline (Known Inhibitor) | 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine (Hypothetical Profile) |
| Mechanism of Action | Irreversible, selective inhibitor of MAO-B[5][8][10] | To be determined (potentially reversible or irreversible) |
| Potency (IC50) | Nanomolar range for MAO-B | Target: Low nanomolar for high potency |
| Selectivity | High selectivity for MAO-B over MAO-A at therapeutic doses[5] | Target: >100-fold selectivity for MAO-B over MAO-A |
| Pharmacokinetics | Oral and transdermal administration; extensive first-pass metabolism[6][10] | To be determined; oral bioavailability is a key goal |
| Potential Advantages | Well-established efficacy and safety profile | Potential for improved selectivity, reduced side effects, or different pharmacokinetic profile |
| Potential Disadvantages | Metabolites include amphetamine derivatives, potential for side effects[5] | Unknown safety and metabolism profile |
Experimental Protocols for Comparative Evaluation
To substantiate the hypothetical profile of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine, a series of in vitro and cellular assays are essential. The following protocols outline the standard methodologies used to characterize MAO-B inhibitors.
In Vitro MAO-B Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MAO-B.
Principle: The activity of MAO-B is determined by measuring the production of a fluorescent or chromogenic product from a specific substrate. The reduction in product formation in the presence of the inhibitor is used to calculate its inhibitory potency (IC50).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine and Selegiline (positive control) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of recombinant human MAO-B enzyme in assay buffer.
-
Prepare a solution of a suitable MAO-B substrate (e.g., kynuramine or a commercially available fluorometric substrate).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the test compound and Selegiline to the wells.
-
Add the MAO-B enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Incubate the plate at 37°C for a specific duration.
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Selectivity Assay: MAO-A vs. MAO-B
This assay is crucial to determine the selectivity of the inhibitor for MAO-B over its isoform, MAO-A. Lack of selectivity can lead to undesirable side effects.
Principle: The inhibitory activity of the compound is tested against both MAO-A and MAO-B enzymes in parallel assays.
Step-by-Step Protocol:
-
Follow the same procedure as the In Vitro MAO-B Inhibition Assay, but run a parallel experiment using recombinant human MAO-A enzyme and a MAO-A selective substrate (e.g., serotonin).
-
Determine the IC50 values for both MAO-A and MAO-B.
-
Calculate the selectivity index by dividing the IC50 for MAO-A by the IC50 for MAO-B. A higher selectivity index indicates greater selectivity for MAO-B.
Visualizing the Mechanism of Action
To understand the broader biological context, it is helpful to visualize the signaling pathway affected by MAO-B inhibition.
Caption: Inhibition of MAO-B by compounds like Selegiline or potentially 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine prevents the breakdown of dopamine in the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft and enhanced signaling at postsynaptic dopamine receptors.
Experimental Workflow for Inhibitor Characterization
The process of characterizing a novel inhibitor follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: A typical workflow for characterizing a novel MAO-B inhibitor, progressing from initial potency and selectivity determination to mechanistic and cell-based studies.
Concluding Remarks and Future Directions
The comparison of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine with Selegiline provides a robust framework for evaluating its potential as a novel MAO-B inhibitor. The oxadiazole moiety is a versatile scaffold in medicinal chemistry, and its incorporation into this novel compound warrants a thorough investigation into its biological activity.
The outlined experimental protocols provide a clear path forward for researchers to determine the potency, selectivity, and mechanism of action of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine. Should this compound demonstrate promising in vitro and cellular activity, further preclinical studies, including pharmacokinetic and in vivo efficacy models of Parkinson's disease, would be the logical next steps in its development as a potential therapeutic agent. The ultimate goal is to identify new chemical entities that offer advantages over existing therapies, whether through enhanced efficacy, improved safety, or a more favorable pharmacokinetic profile.
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A Comparative Guide to Confirming the Molecular Target of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine Using Knockout Models and Orthogonal Approaches
For researchers in drug discovery, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with uncertainty. A critical, and often challenging, milestone is the unambiguous confirmation of the compound's molecular target. This guide provides an in-depth, experience-driven comparison of methodologies for validating the molecular target of a novel compound, using 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine as a representative example. This compound belongs to the 1,3,4-oxadiazole class, a scaffold known for a wide array of pharmacological activities, frequently as enzyme inhibitors.[1][2][3]
While the precise target of this specific molecule is not yet defined in public literature, this guide will proceed under a common drug discovery scenario: a potent compound has been identified through phenotypic screening, and a putative target, which we will refer to as "Enzyme X," has been hypothesized based on biochemical assays or in silico modeling. Our objective is to rigorously confirm if Enzyme X is the true molecular target responsible for the compound's cellular activity.
We will focus on the use of knockout (KO) models as the gold standard for target validation[4][5][6] and compare this genetic approach with powerful orthogonal methods—the Cellular Thermal Shift Assay (CETSA) and Quantitative Proteomics—to build an unassailable case for target confirmation.
Part 1: The Gold Standard: Target Validation with Genetic Knockout Models
Genetic ablation of a putative target is the most definitive method to establish its necessity for a compound's mechanism of action.[5][7] If the compound acts through the target, removing that target from the cell should render the compound inert. The advent of CRISPR-Cas9 technology has made the generation of knockout cell lines more efficient and precise than ever before.[8]
The core principle is simple: if the phenotypic effect of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is lost in cells lacking Enzyme X, it provides powerful evidence that the compound's efficacy is dependent on this enzyme.
Experimental Workflow: CRISPR-Cas9 Knockout Validation
The overall process involves designing a robust gene editing strategy, validating the knockout at both the genomic and proteomic levels, and finally, comparing the compound's activity in the knockout line versus its wild-type (WT) counterpart.
Caption: Workflow for target validation using CRISPR-Cas9 knockout models.
Detailed Protocol 1: Generation and Validation of an Enzyme X Knockout Cell Line
This protocol outlines the essential steps to create and validate a knockout cell line. Trustworthiness is ensured by including mandatory validation checkpoints.
I. gRNA Design and Plasmid Construction
-
Design: Identify the target gene for Enzyme X. Use a validated online tool (e.g., CHOPCHOP, Synthego) to design at least two independent guide RNAs (gRNAs) targeting an early exon to maximize the chance of generating a loss-of-function frameshift mutation.[9]
-
Cloning: Synthesize and clone the gRNA sequences into an appropriate expression vector that also contains the Cas9 nuclease gene. An "all-in-one" plasmid is often most efficient.
II. Transfection and Clonal Selection
-
Cell Plating: Plate a suitable human cell line (e.g., HEK293T, U2OS) at 50-70% confluency 24 hours prior to transfection.
-
Transfection: Transfect the cells with the Cas9-gRNA plasmid using a high-efficiency transfection reagent (e.g., Lipofectamine 3000). Include a GFP or puromycin resistance marker for selection.
-
Selection/Isolation: 48 hours post-transfection, either select for transfected cells (e.g., with puromycin) or use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.[10]
-
Expansion: Culture the single-cell clones for 2-4 weeks until sufficient cell numbers are available for validation.
III. Knockout Validation (Self-Validating System) This two-pronged validation is critical. Genomic validation confirms the DNA has been edited, and proteomic validation confirms the edit has resulted in the absence of the target protein.[11]
-
A. Genomic Validation (Sanger Sequencing):
-
DNA Extraction: Extract genomic DNA from each expanded clone and a wild-type control.
-
PCR Amplification: Amplify the genomic region surrounding the gRNA target site using high-fidelity DNA polymerase.
-
Sequencing: Purify the PCR product and send for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatograms using a tool like TIDE or ICE to identify insertions/deletions (indels). A successful biallelic knockout will show two distinct frameshift-inducing mutations and no wild-type sequence.[12]
-
-
B. Proteomic Validation (Western Blot):
-
Lysate Preparation: Prepare whole-cell lysates from each clone confirmed to have a biallelic frameshift mutation, alongside a wild-type control.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a validated primary antibody specific for Enzyme X. Also probe with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands. A validated knockout clone will show a complete absence of the band corresponding to Enzyme X.[11]
-
Detailed Protocol 2: Comparative Cellular Assay
-
Cell Plating: Plate an equal number of validated Enzyme X KO cells and WT cells in parallel in 96-well plates.
-
Compound Treatment: The following day, treat the cells with a serial dilution of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine (e.g., 10 concentrations from 100 µM to 1 nM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate for a period relevant to the compound's expected mechanism (e.g., 72 hours for a cell viability assay).
-
Phenotypic Readout: Measure the relevant phenotype. For an anti-proliferative compound, this could be a cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control for each cell line. Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for the compound in both WT and KO cells.
Expected Quantitative Data
The data should clearly demonstrate a loss of potency in the knockout cell line, signifying that the compound requires the target to exert its effect.
| Cell Line | Putative Target | Compound Treatment | Expected IC50 (µM) | Fold Shift (KO/WT) | Interpretation |
| Wild-Type (WT) | Enzyme X (+) | 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine | 0.5 | - | Compound is potent in cells expressing the target. |
| Enzyme X KO | Enzyme X (-) | 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine | > 100 | > 200x | Significant loss of potency confirms target dependency. |
Part 2: Orthogonal and Comparative Validation Methods
While knockout models are powerful, relying on a single methodology is not best practice. Compensatory mechanisms can sometimes mask the effect of a gene knockout. Therefore, employing orthogonal methods that validate the target from different angles is crucial for building a truly robust case.
Method 1: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: CETSA provides direct evidence of target engagement.[13] It operates on the principle that when a small molecule binds to its protein target, it stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature (Tm). Observing such a thermal shift in the presence of the compound within intact cells is strong proof of a direct physical interaction.[14][15]
Experimental Workflow: CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol 3: CETSA for Enzyme X Target Engagement
-
Treatment: Culture WT cells to ~80% confluency. Treat one batch with 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine (at 10-20x the cellular IC50) and another with a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]
-
Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Enzyme X remaining at each temperature for both compound-treated and vehicle-treated samples via Western Blot.
-
Analysis: Quantify the band intensities and plot them against temperature. The resulting melt curves will be used to determine the apparent Tm for each condition.
Expected Quantitative Data
| Treatment Condition | Target Protein | Expected Apparent Tm (°C) | ΔTm (°C) | Interpretation |
| Vehicle (DMSO) | Enzyme X | 52 | - | Baseline thermal stability of the target protein. |
| Compound | Enzyme X | 58 | +6 | A significant positive thermal shift indicates direct binding and stabilization by the compound. |
Method 2: Quantitative Chemical Proteomics
Causality & Rationale: This is an unbiased, discovery-oriented approach. Instead of testing a single hypothesis, it aims to identify all proteins that interact with the compound.[16][17] A common technique is affinity chromatography coupled with mass spectrometry (MS). A modified version of the compound is immobilized on a solid support (e.g., beads). A cell lysate is passed over these beads, and proteins that bind to the compound are "pulled down," identified, and quantified by MS.[18] This method can confirm the hypothesized target and simultaneously reveal potential off-targets.
Part 3: Synthesizing the Evidence for Unambiguous Confirmation
The true power of this multi-faceted approach lies in the convergence of evidence. Each experiment addresses a different aspect of target validation, and together, they form a cohesive and compelling narrative.
Logical Framework for Target Confirmation
Caption: Logical convergence of orthogonal methods for target validation.
By integrating the results, we can make the following authoritative statements:
-
The target is necessary for the compound's action: The dramatic increase in IC50 in the Enzyme X KO cell line demonstrates that the protein is required for the compound to exert its anti-proliferative effect.[4][8]
-
The compound directly engages the target in cells: The positive thermal shift observed in the CETSA experiment confirms a direct physical interaction between 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine and Enzyme X in a native cellular environment.[13][19]
-
The interaction is specific: Quantitative proteomics data showing Enzyme X as the primary or sole high-affinity binding partner would confirm the specificity of the interaction, increasing confidence that the observed phenotype is not due to off-target effects.[20][21]
Conclusion
References
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Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. (NIH) [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (MDPI) [Link]
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An Interspecies Comparative Guide to the Metabolism of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
This guide provides a comprehensive comparison of the metabolic pathways of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine across various species, offering insights for researchers, scientists, and professionals in drug development. The content is structured to deliver in-depth technical information, supported by experimental data and protocols, to facilitate a thorough understanding of the compound's biotransformation.
Introduction: The Significance of Interspecies Metabolic Profiling
1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is a novel compound featuring a 1,2,4-oxadiazole core. The oxadiazole ring, particularly the 1,2,4- and 1,3,4-isomers, is a prevalent scaffold in medicinal chemistry due to its chemical stability, aqueous solubility, and favorable pharmacological properties.[1] These heterocycles are often employed as bioisosteres for esters and amides to enhance metabolic stability and improve pharmacokinetic profiles.[2][3]
Understanding the metabolic fate of a new chemical entity is a cornerstone of drug development. Interspecies differences in drug metabolism can profoundly impact a compound's efficacy, toxicity, and pharmacokinetics, making comparative studies essential for predicting human outcomes from preclinical data. This guide will explore the predicted metabolic pathways of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine and provide the experimental framework for their validation.
Predicted Metabolic Pathways
While specific metabolic data for 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is not yet extensively published, we can predict its biotransformation based on the known metabolism of structurally related 1,2,4-oxadiazole derivatives and general metabolic reactions. The primary sites for metabolic modification are anticipated to be the 1,2,4-oxadiazole ring, the o-tolyl group, and the ethylamine side chain.
Key metabolic transformations are likely to include:
-
Reductive Opening of the 1,2,4-Oxadiazole Ring: A significant metabolic pathway for some 1,2,4-oxadiazole-containing compounds is the reductive cleavage of the N-O bond, leading to ring-opened metabolites.[4] This has been observed as a major metabolic route in in vitro and in vivo studies across humans, rats, and dogs.[4] In one instance, this reductive metabolism was found to be mediated by non-cytochrome P450 enzymes in human liver microsomes under anaerobic conditions.[5]
-
Oxidation of the Tolyl Group: The methyl group of the o-tolyl substituent is a likely site for oxidation, catalyzed by cytochrome P450 (CYP) enzymes, to form a benzyl alcohol derivative. This can be further oxidized to an aldehyde and then a carboxylic acid.
-
Metabolism of the Ethylamine Side Chain: The primary amine of the ethylamine moiety is susceptible to N-oxidation.[6][7] Deamination is another potential metabolic route.
-
Aromatic Hydroxylation: The tolyl ring may also undergo hydroxylation at various positions, mediated by CYP enzymes.
-
Phase II Conjugation: The hydroxylated and N-oxidized metabolites can undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.
The following diagram illustrates the predicted metabolic pathways of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
Caption: Predicted metabolic pathways of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine.
Interspecies Comparative Metabolism
Significant qualitative and quantitative differences in drug metabolism can exist between species. For 1,2,4-oxadiazole derivatives, the reductive ring-opening pathway has been shown to be a major route of metabolism in humans, rats, and dogs, suggesting a degree of conservation for this particular transformation.[4] However, the activity of specific CYP450 enzymes responsible for oxidative metabolism can vary considerably between species, potentially leading to different metabolite profiles for the tolyl and ethylamine moieties.
For example, the expression and activity of various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) differ between humans, rats, and mice. This can result in species-specific rates of formation for hydroxylated and N-oxidized metabolites. Therefore, a comprehensive interspecies comparison using in vitro systems is crucial.
The following table summarizes a hypothetical comparison of metabolite formation across different species, based on potential differences in enzyme activity. The values are for illustrative purposes and would need to be determined experimentally.
| Metabolite | Human | Rat | Mouse | Dog | Major Enzyme Class(es) |
| Parent Compound | + | + | + | + | - |
| Ring-Opened Metabolite | +++ | +++ | ++ | +++ | Reductive Enzymes |
| Hydroxylated Tolyl Metabolite | ++ | +++ | +++ | ++ | CYP450 |
| N-Oxide Metabolite | + | ++ | ++ | + | CYP450, FMO |
| Carboxylic Acid Metabolite | + | ++ | ++ | + | ADH, ALDH |
| Glucuronide Conjugates | ++ | +++ | +++ | ++ | UGTs |
Relative abundance: + (minor), ++ (moderate), +++ (major)
Experimental Protocols for Interspecies Metabolism Studies
To experimentally validate the predicted metabolic pathways and quantify interspecies differences, a series of in vitro studies are recommended.
Workflow for Interspecies Metabolism Study
The following diagram outlines a typical workflow for an in vitro interspecies metabolism study.
Caption: Workflow for an in vitro interspecies metabolism study.
Detailed Protocol: Metabolite Identification in Hepatocytes
This protocol describes the incubation of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine with cryopreserved hepatocytes from different species to identify potential metabolites.
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, dog)
-
Hepatocyte incubation medium
-
1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine (test compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
UPLC-QTOF-MS/MS system
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes in a 96-well plate at a density of 0.5-1.0 x 10⁶ viable cells/mL in incubation medium.
-
Pre-incubate the plate at 37°C with 5% CO₂ for 15-30 minutes.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in the incubation medium to the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the test compound solution to the wells containing hepatocytes. Include control wells without the compound and without cells.
-
Incubate the plate at 37°C with 5% CO₂ for a specified time course (e.g., 0, 0.5, 1, 2, 4 hours).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid.
-
Centrifuge the plate at 3000 x g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a UPLC-QTOF-MS/MS system to identify the parent compound and its metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8]
Protocol: Metabolic Stability in Liver Microsomes
This assay determines the rate of metabolism of the test compound in liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
Liver microsomes (human, rat, mouse, dog)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine (test compound)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
Conclusion
The interspecies comparison of the metabolism of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine is a critical step in its preclinical development. Based on existing literature for related 1,2,4-oxadiazole structures, the primary metabolic pathways are predicted to involve reductive ring opening, oxidation of the tolyl group, and metabolism of the ethylamine side chain. While the reductive ring-opening may be conserved across species, significant interspecies differences in oxidative metabolism are anticipated due to variations in CYP450 enzyme activity. The provided experimental protocols offer a robust framework for elucidating the metabolic profile of this compound, identifying species-specific metabolites, and ultimately supporting the translation of preclinical findings to human clinical trials.
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-o-Tolyl-oxadiazol-5-yl)-ethylamine
A Comprehensive Guide to the Safe Disposal of 1-(3-o-Tolyl-[1][2][3]oxadiazol-5-yl)-ethylamine
This document provides essential procedural guidance for the safe and compliant disposal of the research chemical 1-(3-o-Tolyl-[1][2][3]oxadiazol-5-yl)-ethylamine (CAS No. 883547-38-4). As this compound is typically used in research and development settings, a specific, universally adopted Safety Data Sheet (SDS) may not be readily available. Therefore, this guide has been synthesized from the known hazardous properties of its constituent chemical classes—aromatic amines and substituted oxadiazoles—and is grounded in the regulatory frameworks established by major safety and environmental authorities. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and promoting environmental stewardship.
The fundamental principle guiding this protocol is that all waste containing 1-(3-o-Tolyl-[1][2][3]oxadiazol-5-yl)-ethylamine, regardless of concentration or form, must be treated as hazardous chemical waste.[3] Disposal via sanitary sewer or general refuse is strictly prohibited.[1][4]
Hazard Profile and Waste Classification
A thorough understanding of a compound's potential hazards is the cornerstone of its safe management and disposal. The molecular structure of 1-(3-o-Tolyl-[1][2][3]oxadiazol-5-yl)-ethylamine incorporates an ethylamine moiety, an aromatic tolyl group, and a 1,2,4-oxadiazole heterocyclic ring. Each of these components contributes to its overall hazard profile.
The ethylamine functional group suggests that the compound may be corrosive, flammable, and irritating to the respiratory system.[5][6][7] Amine compounds can also be toxic if swallowed or absorbed through the skin.[8] The oxadiazole ring is a stable heterocyclic structure, but its derivatives can cause skin and eye irritation.[9][10]
Based on this structural analysis, the compound must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) as implemented by the U.S. Environmental Protection Agency (EPA).[11][12]
| Hazard Category | Anticipated Risk | Rationale & Precaution |
| Health Hazards | Harmful if swallowed, inhaled, or absorbed through the skin.[13] Causes skin, eye, and respiratory irritation.[9] | The amine functional group is a known irritant and sensitizer. The overall molecule is bioactive and its toxicological properties are not fully characterized. Assume high toxicity. |
| Physical Hazards | Potentially combustible or flammable. | The presence of the ethylamine side chain and aromatic ring suggests the material may burn, especially under high heat. Vapors may form flammable mixtures with air.[5][6] |
| Environmental Hazards | Potentially toxic to aquatic life. | Many complex organic molecules are persistent in the environment and can be harmful to ecosystems. Discharge into the environment must be avoided.[5][13] |
| Reactivity Hazards | Incompatible with strong oxidizing agents, strong acids, and strong bases. | Amines can react violently with strong acids and oxidizing agents. Store waste separately from these materials to prevent dangerous chemical reactions.[14] |
Mandatory Personal Protective Equipment (PPE) and Handling
Before handling any waste materials, personnel must don the appropriate PPE to prevent exposure. The choice of PPE is dictated by the anticipated hazards outlined above.
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield. This is mandated by OSHA's 29 CFR 1910.133 standard to protect against splashes and airborne particles.[15]
-
Skin Protection: A chemically resistant lab coat must be worn. Use compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling is complete.
-
Respiratory Protection: All handling of waste, especially solids or concentrated solutions, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13]
Waste Segregation, Containerization, and Storage
Proper segregation and storage are critical for preventing accidental reactions and ensuring safe accumulation prior to disposal.[4][16]
Protocol for Waste Accumulation:
-
Select a Designated Container:
-
For Liquid Waste: Use a clearly marked, leak-proof container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass). Ensure the container has a screw-top cap that can be securely sealed.[17] Open funnels must not be left in containers.[14]
-
For Solid Waste: Use a wide-mouthed, sealable container for pure compound waste, contaminated labware (e.g., pipette tips, weighing boats), and used PPE.
-
-
Properly Label the Container:
-
Store in a Satellite Accumulation Area (SAA):
-
The waste container must be stored in a designated SAA, which is at or near the point of generation.[17]
-
The SAA must be under the control of the laboratory personnel.
-
The container must be placed within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[4]
-
Store the waste away from incompatible materials, particularly strong acids and oxidizing agents.[14][16]
-
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[2][18]
Step-by-Step Disposal Procedures
This section provides the direct, operational workflow for disposing of various waste streams containing 1-(3-o-Tolyl-[1][2][3]oxadiazol-5-yl)-ethylamine.
Workflow for Disposal
Caption: Workflow for handling and disposal of 1-(3-o-Tolyl-[1][2][3]oxadiazol-5-yl)-ethylamine waste.
Protocol 1: Disposal of Unused Solid Compound and Contaminated Labware
-
Preparation: Work within a chemical fume hood. Place a labeled solid waste container in a stable position.
-
Transfer: Carefully transfer the solid chemical waste into the container using a clean spatula. Also, place any contaminated disposable items (e.g., weighing paper, gloves, pipette tips) into this container.
-
Closure: Securely close the container.
-
Storage: Place the container in its designated SAA with secondary containment.
Protocol 2: Disposal of Contaminated Liquid Solutions
-
Preparation: Work within a chemical fume hood. Use a labeled liquid waste container. If the solvent system is halogenated, use a container designated for "Halogenated Organic Waste." If non-halogenated, use a "Non-Halogenated Organic Waste" container. This segregation is crucial as disposal costs for halogenated wastes are significantly higher.[18]
-
Transfer: Carefully pour the liquid waste into the appropriate container, using a funnel if necessary.
-
Closure: Remove the funnel immediately after use and securely seal the container.
-
Storage: Return the container to its SAA and ensure it is in secondary containment.
Protocol 3: Decontamination of Empty Reagent Bottles
A container that has held this compound is not considered empty until it has been properly decontaminated.[1]
-
First Rinse: In a fume hood, rinse the empty container with a small amount of a suitable solvent (e.g., ethanol or acetone). This first rinseate is considered hazardous and must be collected and disposed of as liquid chemical waste.[1]
-
Subsequent Rinses: Perform two additional rinses. For standard research chemicals, these subsequent rinses may be discarded down the drain with copious amounts of water, but consult your institutional EHS policy first. For highly toxic compounds, the first three rinses must be collected as hazardous waste.[1]
-
Final Disposal: Once the container is triple-rinsed and air-dried, completely deface or remove the original label.[4] The clean, unlabeled container can then be disposed of in the appropriate glass or solid waste receptacle.
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is vital.
-
Minor Spill (in a fume hood):
-
Ensure PPE is on.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place all cleanup materials into a sealed, labeled hazardous waste container for disposal.[18]
-
-
Major Spill (outside a fume hood) or Personnel Exposure:
-
Evacuate: Immediately alert personnel in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Contact your institution's EHS or emergency response number immediately.
-
Exposure: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If eye contact occurs, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[13]
-
By adhering to this comprehensive guide, researchers can ensure the disposal of 1-(3-o-Tolyl-[1][2][3]oxadiazol-5-yl)-ethylamine is conducted in a manner that is safe, compliant, and environmentally responsible.
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5-p-Tolyl-1,3,4-oxadiazol-2-ol. Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
